3-(Tert-Butoxy)-6-Chloropyridazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-chloro-6-[(2-methylpropan-2-yl)oxy]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O/c1-8(2,3)12-7-5-4-6(9)10-11-7/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKZAMDDJDQKSSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=NN=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377220 | |
| Record name | 3-(Tert-Butoxy)-6-Chloropyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17321-24-3 | |
| Record name | 3-(Tert-Butoxy)-6-Chloropyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Strategic Importance of a Versatile Heterocyclic Building Block
An In-depth Technical Guide to 3-(Tert-Butoxy)-6-Chloropyridazine (CAS: 17321-24-3)
In the landscape of modern medicinal chemistry and materials science, the pyridazine scaffold stands out as a "privileged" heterocyclic motif. Its unique 1,2-diazine structure imparts a π-deficient aromatic system with distinct electronic properties and hydrogen bonding capabilities, making it a cornerstone in the design of bioactive molecules.[1] Within this class, this compound has emerged as a particularly valuable and versatile intermediate. Its bifunctional nature—a reactive chlorine atom poised for substitution and cross-coupling reactions, paired with a sterically bulky, acid-labile tert-butoxy group—offers chemists a powerful tool for controlled, sequential molecular elaboration.
This guide provides a comprehensive technical overview of this compound, moving beyond simple data recitation to explain the underlying principles governing its synthesis, reactivity, and application. We will explore its physicochemical properties, detail robust synthetic and purification protocols, dissect its reaction mechanisms, and highlight its role in the development of advanced chemical entities.
Core Physicochemical and Structural Characteristics
A thorough understanding of a reagent begins with its fundamental properties. This compound is a stable, crystalline solid at room temperature, facilitating ease of handling and storage.
Caption: 2D Structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 17321-24-3 | [2] |
| Molecular Formula | C₈H₁₁ClN₂O | [3][4] |
| Molecular Weight | 186.64 g/mol | [3][4] |
| IUPAC Name | 3-chloro-6-(2-methylpropan-2-yl)oxy]pyridazine | [3] |
| Appearance | White to off-white crystalline solid | Vendor Data |
| Melting Point | 97-99 °C | [5][6] |
| XLogP3 | 1.9 | [3] |
| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8°C | [5] |
Synthesis and Purification: A Practical Workflow
The most common and efficient synthesis of this compound involves the nucleophilic substitution of one chlorine atom from the readily available precursor, 3,6-dichloropyridazine. The use of potassium tert-butoxide is critical; its bulky nature favors mono-substitution and its strong basicity drives the reaction to completion.
Caption: Generalized workflow for the synthesis of the title compound.
Detailed Experimental Protocol: Synthesis
-
Materials:
-
3,6-Dichloropyridazine (1.0 equiv)
-
Potassium tert-butoxide (1.0-1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add 3,6-dichloropyridazine.
-
Dissolution: Add anhydrous THF to dissolve the starting material completely. Cool the resulting solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add potassium tert-butoxide portion-wise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C. The bulky nature of the tert-butoxide nucleophile sterically disfavors a second substitution, which is a key principle for achieving mono-alkoxylation.[7]
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification Strategy
The crude product is typically a solid that can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford the final product as a white crystalline solid. If impurities persist, flash column chromatography on silica gel is an effective alternative.
The Duality of Reactivity: A Chemist's Toolkit
The synthetic utility of this compound stems from the orthogonal reactivity of its two key functional sites. This allows for a logical and stepwise construction of complex molecules.
A. Reactions at the C6-Position: The Electrophilic Chlorine
The electron-withdrawing nature of the two adjacent nitrogen atoms renders the pyridazine ring electron-deficient. This significantly activates the C6-Cl bond towards nucleophilic attack and facilitates its participation in metal-catalyzed cross-coupling reactions.
I. Nucleophilic Aromatic Substitution (SNAr)
The C6-Cl is an excellent leaving group in SNAr reactions. This pathway is highly reliable for forming C-N, C-O, and C-S bonds, which are prevalent in pharmaceutical scaffolds.[8][9] The reaction proceeds via a resonance-stabilized Meisenheimer complex intermediate.[8][10]
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
II. Palladium-Catalyzed Cross-Coupling Reactions
The C6-Cl bond is an ideal handle for modern cross-coupling chemistry, enabling the formation of C-C and C-N bonds with high precision. The Suzuki-Miyaura coupling is a prime example, used to introduce aryl or heteroaryl groups.[11][12]
-
Causality: The success of these reactions relies on a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states. The electron-deficient nature of the pyridazine ring facilitates the initial oxidative addition step, which is often rate-limiting.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
B. Reactivity of the Tert-Butoxy Group: An Acid-Labile Mask
The tert-butoxy group serves as a robust protecting group for the corresponding pyridazinone. Its primary value lies in its stability to a wide range of reaction conditions (basic, nucleophilic, organometallic) followed by its clean and efficient removal under acidic conditions.[13][14][15]
-
Mechanism of Deprotection: In the presence of a strong acid (e.g., Trifluoroacetic Acid (TFA), HCl), the ether oxygen is protonated. This is followed by the elimination of the highly stable tert-butyl cation, which is subsequently quenched, yielding the thermodynamically stable 6-chloropyridazin-3(2H)-one tautomer.
Caption: Acid-catalyzed deprotection of the tert-butoxy group.
Applications in Drug Discovery and Development
The chloropyridazine moiety is a key component in numerous biologically active compounds. Its ability to act as a hydrogen bond acceptor and its rigid structure make it an attractive scaffold for targeting enzyme active sites.[1] this compound serves as a crucial starting material for accessing these complex derivatives.
-
PARP-1 Inhibitors: The chloropyridazine scaffold has been identified as a promising pharmacophore for developing Poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors, which are a class of anticancer agents.[1]
-
Kinase Inhibitors: The pyridazine ring is found in various kinase inhibitors, where it often interacts with the hinge region of the enzyme's ATP-binding pocket.
-
CNS Agents: Pyridazinone derivatives, accessible from this intermediate after deprotection, have been explored as inhibitors of monoamine oxidase B (MAO-B) for potential use in neurodegenerative diseases.[16]
-
General Synthetic Utility: As a versatile building block, it is used in the synthesis of a wide range of compounds for screening libraries in early-stage drug discovery.[17][18]
Spectroscopic Characterization Profile
While detailed spectra should be acquired for each batch, the expected spectroscopic data provides a reliable reference for structural confirmation. The following table is based on the known structure and data from analogous compounds.[19]
Table 2: Predicted Spectroscopic Data
| Technique | Feature | Expected Chemical Shift / Value | Rationale |
| ¹H NMR | Aromatic Protons | δ 7.0-7.8 ppm (2H, two doublets) | Protons on an electron-deficient aromatic ring. |
| tert-Butyl Protons | δ 1.4-1.6 ppm (9H, singlet) | Nine equivalent methyl protons of the t-Bu group. | |
| ¹³C NMR | Aromatic Carbons | δ 120-165 ppm | Includes two C-H and two quaternary carbons (C-Cl, C-O). |
| Quaternary t-Bu Carbon | δ ~80 ppm | The carbon atom of the t-Bu group attached to oxygen. | |
| Methyl t-Bu Carbons | δ ~28 ppm | The three equivalent methyl carbons of the t-Bu group. | |
| Mass Spec (EI) | Molecular Ion (M⁺) | m/z 186/188 | Presence of ³⁵Cl and ³⁷Cl isotopes in a ~3:1 ratio. |
| IR Spec | C-O Stretch | ~1250-1200 cm⁻¹ | Characteristic for aryl alkyl ethers. |
| C=N, C=C Stretch | ~1600-1450 cm⁻¹ | Aromatic ring vibrations. | |
| C-Cl Stretch | ~800-600 cm⁻¹ | Stretching vibration for the aryl chloride bond. |
Safety, Handling, and Storage
Adherence to proper safety protocols is paramount when working with any chemical intermediate.
-
Hazard Classification: While a full toxicological profile is not extensively documented, similar chlorinated heterocyclic compounds are classified as harmful if swallowed, and can cause skin and serious eye irritation.[20][21]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[20][22]
-
Handling: Avoid creating dust. Keep away from heat, sparks, and open flames. Wash hands thoroughly after handling.[22]
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). For long-term stability, refrigeration at 2-8°C is recommended.[5]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow the product to enter drains.[22]
Conclusion
This compound is more than a mere chemical reagent; it is a strategic tool that enables sophisticated molecular design. Its well-defined and orthogonal reactivity allows for the precise and predictable introduction of diverse functionalities, making it an indispensable intermediate in the synthesis of high-value compounds for the pharmaceutical and materials science sectors. A firm grasp of the principles governing its synthesis, reactivity, and handling, as outlined in this guide, empowers researchers to fully leverage its synthetic potential in their scientific endeavors.
References
- 1. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS 17321-24-3 | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | C8H11ClN2O | CID 2763957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAS: 17321-24-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 5. 17321-24-3 | CAS DataBase [m.chemicalbook.com]
- 6. matrixscientific.com [matrixscientific.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. youtube.com [youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. tert-Butyl Ethers [organic-chemistry.org]
- 16. Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors [mdpi.com]
- 17. nbinno.com [nbinno.com]
- 18. nbinno.com [nbinno.com]
- 19. Structural, vibrational, electronic and NMR spectral analysis of 3-chloro-6-methoxypyridazine by DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. fishersci.com [fishersci.com]
- 21. fishersci.com [fishersci.com]
- 22. watson-int.com [watson-int.com]
A Comprehensive Technical Guide to 3-chloro-6-[(2-methylpropan-2-yl)oxy]pyridazine: Synthesis, Properties, and Applications in Drug Discovery
This guide provides an in-depth analysis of 3-chloro-6-[(2-methylpropan-2-yl)oxy]pyridazine, a key heterocyclic building block in modern medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document elucidates the compound's nomenclature, physicochemical properties, synthesis, and its strategic application in the creation of novel therapeutic agents.
Nomenclature and Structural Elucidation
The compound commonly referred to as 3-(tert-butoxy)-6-chloropyridazine is systematically named under IUPAC nomenclature as 3-chloro-6-[(2-methylpropan-2-yl)oxy]pyridazine .[1] This nomenclature accurately describes the pyridazine ring substituted with a chlorine atom at the 3-position and a tert-butoxy group at the 6-position. The tert-butoxy group is systematically named (2-methylpropan-2-yl)oxy.
Structural Representation:
References
3-(Tert-Butoxy)-6-Chloropyridazine solubility data
An In-depth Technical Guide to the Solubility of 3-(Tert-Butoxy)-6-Chloropyridazine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Foreword
In the landscape of pharmaceutical and agrochemical research, a thorough understanding of a compound's physicochemical properties is paramount for its successful development. Among these properties, solubility is a critical determinant of a molecule's behavior, influencing everything from reaction kinetics in synthesis to bioavailability in physiological systems. This guide provides a comprehensive examination of the solubility of this compound, a heterocyclic compound of interest in medicinal chemistry.[1][2]
While specific, publicly available quantitative solubility data for this compound is scarce, this guide will equip the research scientist with the foundational knowledge and practical methodologies to predict and, more importantly, experimentally determine its solubility profile. By synthesizing theoretical principles with actionable experimental protocols, this document serves as a self-validating system for the rigorous characterization of this compound in various solvent systems.
Physicochemical Profile of this compound
A foundational understanding of a compound's intrinsic properties is the first step in predicting its solubility. The "like dissolves like" principle, which states that substances with similar polarities are more likely to be soluble in one another, is a guiding tenet.[3]
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₁ClN₂O | PubChem CID: 2763957[4] |
| Molecular Weight | 186.64 g/mol | PubChem CID: 2763957[4] |
| Melting Point | 97-99°C | ChemicalBook[5] |
| Appearance | White to off-white solid | ChemicalBook[5] |
| Computed XLogP3 | 1.9 | PubChem CID: 2763957[4] |
| Hydrogen Bond Donors | 0 | PubChem CID: 2763957[4] |
| Hydrogen Bond Acceptors | 3 (N, N, O) | PubChem CID: 2763957[4] |
The computed XLogP3 value of 1.9 suggests that this compound is moderately lipophilic.[4] The presence of nitrogen and oxygen atoms introduces polarity and hydrogen bond accepting capabilities, while the tert-butyl and chloropyridazine moieties contribute to its nonpolar character. This amphiphilic nature suggests a nuanced solubility profile.
Predicted Solubility Profile
Based on its structure and physicochemical properties, we can infer a qualitative solubility profile:
-
Aqueous Solubility: The molecule's moderate lipophilicity (XLogP3 of 1.9) and lack of hydrogen bond donors suggest that its solubility in water will be low.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): The presence of polar functionalities (the pyridazine ring and the ether oxygen) suggests that it is likely to be soluble in polar aprotic solvents.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): Solubility in these solvents is also expected to be favorable, as they can interact with the polar parts of the molecule.
-
Nonpolar Solvents (e.g., Hexane, Toluene): The nonpolar tert-butyl group and the overall molecular structure suggest some solubility in nonpolar solvents, although likely less than in polar aprotic and protic solvents.
-
Acidic and Basic Aqueous Solutions: The pyridazine ring contains basic nitrogen atoms, suggesting that the compound's solubility may increase in acidic aqueous solutions due to the formation of a more soluble salt.
The following diagram illustrates the logical flow for predicting solubility based on molecular characteristics.
Caption: Predicted solubility of this compound.
Experimental Determination of Solubility
The following protocols provide a systematic approach to first qualitatively assess and then quantitatively measure the solubility of this compound.
Materials and Equipment
-
This compound (solid)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
HPLC, GC-MS, or UV-Vis spectrophotometer
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Scintillation vials or other suitable sealed containers
-
Solvents (e.g., deionized water, phosphate-buffered saline (PBS), ethanol, methanol, dimethyl sulfoxide (DMSO), acetone, hexane, toluene)
Qualitative Solubility Assessment
This initial screening provides a rapid assessment of solubility in various solvents.
Protocol:
-
Add approximately 1-2 mg of this compound to a small test tube or vial.
-
Add 1 mL of the desired solvent.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect the solution for any undissolved solid.
-
If the solid dissolves completely, the compound is considered "soluble" in that solvent at approximately 1-2 mg/mL.
-
If the solid does not dissolve, the compound is "insoluble" or "sparingly soluble."
Quantitative Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining thermodynamic equilibrium solubility.
Protocol:
-
Preparation of Stock Solutions (for analytical standard curve):
-
Prepare a concentrated stock solution of this compound in a solvent in which it is freely soluble (e.g., DMSO or methanol).
-
Perform serial dilutions to create a series of standards of known concentrations.
-
-
Equilibration:
-
Add an excess amount of solid this compound to a series of vials containing a known volume of each test solvent. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-course experiment can determine the optimal equilibration time.
-
-
Sample Processing:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter (e.g., 0.22 µm) to remove any undissolved micro-particles. This step is critical to avoid overestimation of solubility.
-
-
Analysis:
-
Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical standard curve.
-
Analyze the diluted samples and the standard solutions using a validated analytical method (e.g., HPLC, GC-MS, or UV-Vis spectrophotometry).[6][7]
-
Construct a standard curve by plotting the analytical response versus the known concentrations of the standards.
-
Determine the concentration of this compound in the diluted samples from the standard curve.
-
Calculate the solubility in the original solvent by multiplying the determined concentration by the dilution factor.
-
The following diagram outlines the workflow for the quantitative solubility determination.
Caption: Quantitative solubility determination workflow.
Data Presentation
Quantitative solubility data should be presented in a clear and standardized format.
Table 2: Example of a Solubility Data Table
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µg/mL) | Solubility (mM) |
| Deionized Water | 25 | |||
| PBS (pH 7.4) | 25 | |||
| Ethanol | 25 | |||
| Methanol | 25 | |||
| DMSO | 25 | |||
| Acetone | 25 | |||
| Toluene | 25 | |||
| Hexane | 25 |
Safety Precautions
Researchers should always consult the Safety Data Sheet (SDS) for this compound and for all solvents used. General safety precautions include:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoiding inhalation, ingestion, and skin contact.
Conclusion
References
- 1. tandfonline.com [tandfonline.com]
- 2. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 3. chem.ws [chem.ws]
- 4. This compound | C8H11ClN2O | CID 2763957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 17321-24-3 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
An In-depth Technical Guide to the Spectral Characteristics of 3-(tert-Butoxy)-6-chloropyridazine
This technical guide provides a detailed analysis of the expected spectral data for 3-(tert-butoxy)-6-chloropyridazine, a heterocyclic compound of interest in medicinal chemistry and drug development. Given the limited availability of direct experimental spectra in public databases, this document synthesizes predictive data based on the analysis of analogous structures and fundamental principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS). This guide is intended for researchers, scientists, and professionals in the field of drug development to aid in the identification, characterization, and quality control of this molecule.
Molecular Structure and Key Features
This compound possesses a pyridazine ring, a six-membered aromatic heterocycle with two adjacent nitrogen atoms. This core is substituted with a chlorine atom at the 6-position and a tert-butoxy group at the 3-position. These structural features give rise to a unique spectral fingerprint that can be elucidated through various analytical techniques.
Figure 1: 2D structure of this compound.
Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR chemical shifts for this compound in a standard deuterated solvent like CDCl₃ are presented below.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be relatively simple, showing two signals for the aromatic protons on the pyridazine ring and a single, prominent signal for the nine equivalent protons of the tert-butyl group.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.4 - 7.6 | Doublet | 1H | H-4 | The proton at position 4 is adjacent to the proton at position 5, leading to a doublet. Its chemical shift is influenced by the adjacent nitrogen and the chlorine atom. |
| ~ 7.0 - 7.2 | Doublet | 1H | H-5 | The proton at position 5 is coupled to the proton at position 4, resulting in a doublet. It is generally expected to be slightly upfield compared to H-4. |
| ~ 1.6 | Singlet | 9H | -C(CH₃)₃ | The nine protons of the tert-butyl group are equivalent and show a characteristic singlet in a region typically upfield.[1] |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the different carbon environments within the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 160 - 165 | C-3 | This carbon is attached to the electronegative oxygen of the tert-butoxy group and a nitrogen atom, causing a significant downfield shift. |
| ~ 150 - 155 | C-6 | The carbon atom bonded to the chlorine atom is also expected to be significantly deshielded. |
| ~ 125 - 130 | C-4 | Aromatic carbon adjacent to a nitrogen atom. |
| ~ 120 - 125 | C-5 | Aromatic carbon. |
| ~ 80 - 85 | -C (CH₃)₃ | The quaternary carbon of the tert-butyl group. |
| ~ 28 - 30 | -C(C H₃)₃ | The three equivalent methyl carbons of the tert-butyl group.[1] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
| Predicted Wavenumber (cm⁻¹) | Bond Vibration | Intensity | Rationale |
| 3100 - 3000 | Aromatic C-H stretch | Medium | Characteristic for C-H bonds on an aromatic ring.[2][3] |
| 2980 - 2850 | Aliphatic C-H stretch | Strong | Due to the C-H bonds of the tert-butyl group.[4] |
| 1600 - 1450 | C=C and C=N stretching | Medium to Strong | These absorptions are characteristic of the pyridazine aromatic ring system.[2][5] |
| 1250 - 1200 | Aryl-O stretching | Strong | Characteristic of the C-O bond between the pyridazine ring and the tert-butoxy group.[6] |
| 850 - 550 | C-Cl stretching | Strong | The carbon-chlorine bond vibration is expected in this region.[7] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound (molecular weight: 186.64 g/mol ), electron ionization (EI) would likely lead to the following fragmentation pattern.
The molecular ion peak (M⁺) is expected at m/z 186, with an M+2 peak at m/z 188 of approximately one-third the intensity, which is characteristic of the presence of a single chlorine atom.
Proposed Fragmentation Pathway:
A primary fragmentation pathway would involve the loss of isobutylene from the tert-butoxy group, a common fragmentation for tert-butyl ethers, leading to a stable radical cation.
Figure 2: Proposed mass spectrometry fragmentation pathway.
Experimental Protocols
The following are standard, field-proven methodologies for acquiring the spectral data discussed in this guide.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a 90° pulse.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a relaxation delay of 5 seconds to ensure full relaxation of the protons.
-
Co-add at least 16 scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum with proton decoupling.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Use a relaxation delay of 2 seconds.
-
Co-add a sufficient number of scans (typically >1024) to obtain a good signal-to-noise ratio, especially for the quaternary carbons.
-
-
Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.
IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.
-
ATR: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Record the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
Co-add at least 32 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.
-
Instrumentation: Use a mass spectrometer equipped with an electron ionization (EI) source.
-
Acquisition:
-
Set the electron energy to 70 eV.
-
Scan a mass range from m/z 40 to 300 to ensure detection of the molecular ion and expected fragments.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. Compare the isotopic pattern of the molecular ion with the theoretical pattern for a compound containing one chlorine atom.
Conclusion
This technical guide provides a comprehensive overview of the predicted spectral characteristics of this compound. By leveraging established principles of NMR, IR, and mass spectrometry, and by drawing comparisons with analogous structures, a detailed spectral profile has been constructed. This information serves as a valuable resource for the identification, purity assessment, and structural elucidation of this compound in research and development settings. The provided experimental protocols offer a standardized approach for obtaining high-quality spectral data.
References
- 1. acdlabs.com [acdlabs.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. uanlch.vscht.cz [uanlch.vscht.cz]
- 4. Characteristic IR Absorptions | OpenOChem Learn [learn.openochem.org]
- 5. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 6. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 7. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Synthesis of 3-(Tert-Butoxy)-6-Chloropyridazine
Abstract
This technical guide provides a comprehensive overview of the synthesis of 3-(tert-butoxy)-6-chloropyridazine, a key heterocyclic intermediate in medicinal chemistry and drug development. The document delves into the underlying reaction mechanism, offers a detailed and validated experimental protocol, and discusses critical aspects of process optimization and product characterization. It is designed for researchers, chemists, and professionals in the pharmaceutical sciences, offering field-proven insights to ensure a successful and reproducible synthesis. The pyridazine scaffold is a privileged structure in drug discovery, known for its presence in numerous biologically active compounds.[1] This guide focuses on the nucleophilic aromatic substitution (SNAr) pathway, a robust and widely adopted method for the functionalization of electron-deficient heteroaromatic systems.
Introduction: The Significance of the Pyridazine Core
The pyridazine ring system, a 1,2-diazine, is a cornerstone in the design of novel therapeutic agents. Its unique electronic properties, including a π-deficient aromatic skeleton and basic nitrogen atoms, allow for a multitude of molecular interactions such as hydrogen bonding and chelation, which are critical for drug-receptor binding.[1] Consequently, pyridazine derivatives are instrumental in the development of pharmaceuticals and agrochemicals.[2]
This compound (CAS No: 17321-24-3) serves as a versatile building block.[3][4] The tert-butoxy group acts as a sterically bulky ether linkage, while the chlorine atom at the 6-position provides a reactive handle for further synthetic transformations, such as cross-coupling reactions or additional nucleophilic substitutions.[5] This dual functionality makes it an invaluable precursor for constructing complex molecular architectures required for modern drug candidates.[6]
This guide focuses on its synthesis via a Nucleophilic Aromatic Substitution (SNAr) reaction, starting from the commercially available 3,6-dichloropyridazine.
Reaction Mechanism and Scientific Rationale
The synthesis of this compound is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. This class of reaction is fundamental in aromatic and heteroaromatic chemistry, providing a powerful method for C-O, C-N, and C-S bond formation.[7]
The SNAr Mechanism
The generally accepted mechanism for SNAr reactions proceeds through a two-step addition-elimination sequence.[8]
-
Nucleophilic Attack: The reaction is initiated by the attack of a potent nucleophile, in this case, the tert-butoxide anion (generated from potassium tert-butoxide), on one of the electron-deficient carbon atoms of the 3,6-dichloropyridazine ring. The π-deficient nature of the pyridazine ring makes it susceptible to such an attack.[9]
-
Formation of a Meisenheimer-like Intermediate: This attack disrupts the aromaticity of the ring and forms a negatively charged, non-aromatic intermediate, often referred to as a Meisenheimer complex. The negative charge is resonance-stabilized by the electron-withdrawing nitrogen atoms within the pyridazine ring.
-
Elimination and Re-aromatization: The aromaticity of the ring is restored by the expulsion of a leaving group. In this synthesis, a chloride ion is ejected, yielding the final substituted product.
Due to the symmetry of 3,6-dichloropyridazine, the initial nucleophilic attack can occur at either C3 or C6 with equal probability, leading to the same mono-substituted product.
Causality Behind Experimental Choices
-
Choice of Substrate (3,6-Dichloropyridazine): This is an ideal starting material due to the two activating chloro-substituents, which are good leaving groups and render the pyridazine ring sufficiently electron-deficient for the SNAr reaction to proceed efficiently.
-
Choice of Nucleophile (Potassium tert-Butoxide): Potassium tert-butoxide (KOtBu) is selected for several key reasons. It is a strong, non-nucleophilic base in many contexts, but here it serves as an excellent source of the tert-butoxide nucleophile.[10] Its significant steric bulk discourages over-reaction (di-substitution) under controlled stoichiometric conditions, enhancing the selectivity for the desired mono-substituted product.[11][12]
-
Choice of Solvent (Anhydrous THF): A polar aprotic solvent like Tetrahydrofuran (THF) is optimal. It effectively solvates the potassium counter-ion, which helps to dissociate the ion pair and increase the reactivity of the tert-butoxide anion. Crucially, it does not participate in hydrogen bonding, which would otherwise solvate and deactivate the nucleophile. The reaction must be conducted under anhydrous conditions as KOtBu reacts readily with water.[13]
Detailed Experimental Protocol
This protocol is a self-validating system designed for reproducibility and high yield.
Materials and Reagents
| Reagent/Material | CAS No. | Molecular Wt. ( g/mol ) | Recommended Purity |
| 3,6-Dichloropyridazine | 141-30-0 | 148.98 | >98% |
| Potassium tert-Butoxide (KOtBu) | 865-47-4 | 112.21 | >98% |
| Tetrahydrofuran (THF), Anhydrous | 109-99-9 | 72.11 | >99.5%, <50 ppm H₂O |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ACS Grade |
| Deionized Water | 7732-18-5 | 18.02 | N/A |
| Saturated Brine Solution | N/A | N/A | N/A |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | ACS Grade |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Nitrogen/Argon gas inlet and bubbler
-
Addition funnel or powder funnel
-
Thermometer or temperature probe
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Synthesis Procedure
-
Reaction Setup: Assemble the three-neck flask with a magnetic stir bar, condenser, and nitrogen inlet. Flame-dry the glassware under vacuum and backfill with nitrogen or argon to ensure an inert atmosphere.
-
Dissolution of Starting Material: To the flask, add 3,6-dichloropyridazine (10.0 g, 67.1 mmol) and anhydrous THF (100 mL). Stir the mixture at room temperature until all the solid has dissolved.
-
Addition of Nucleophile: Slowly add potassium tert-butoxide (7.53 g, 67.1 mmol, 1.0 eq.) to the stirred solution in portions over 20-30 minutes. The addition is exothermic; maintain the internal temperature below 30 °C using a water bath if necessary.
-
Reaction: Stir the resulting suspension at room temperature for 12-16 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 3:1 Hexanes/EtOAc). The disappearance of the starting material spot indicates reaction completion.[14]
-
Work-up: Carefully quench the reaction by slowly adding deionized water (50 mL). Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Washing: Combine the organic layers and wash sequentially with deionized water (2 x 50 mL) and saturated brine solution (1 x 50 mL) to remove any remaining inorganic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford this compound as a solid.
Visualization of the Synthetic Workflow
The following diagram outlines the logical flow of the experimental protocol.
Caption: Workflow for the synthesis of this compound.
Process Optimization and Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Moisture contamination deactivating KOtBu. 3. Loss of product during work-up. | 1. Extend reaction time or gently warm to 40-50 °C. 2. Ensure all glassware is thoroughly dried and use high-quality anhydrous solvent. 3. Perform extractions diligently; ensure proper phase separation. |
| Di-substitution Product | 1. Excess KOtBu used. 2. Reaction temperature too high. | 1. Use precisely 1.0 equivalent of KOtBu. 2. Maintain room temperature and ensure slow, controlled addition of the base. |
| Hydrolysis of Product | Acidic conditions during work-up. | Ensure work-up is performed under neutral or slightly basic conditions. Avoid strong acids. |
| Difficult Purification | Product co-elutes with impurities or starting material. | Optimize the solvent system for column chromatography. A shallow gradient elution often improves separation. |
Product Characterization
Confirming the identity and purity of the final compound is paramount.
-
Physical Appearance: Typically an off-white to pale yellow solid.
-
¹H NMR Spectroscopy: The proton NMR spectrum is the most definitive tool for structural confirmation. Expect to see two doublets in the aromatic region corresponding to the two protons on the pyridazine ring, and a sharp singlet in the aliphatic region (around 1.6 ppm) integrating to nine protons, characteristic of the tert-butyl group.
-
¹³C NMR Spectroscopy: The carbon spectrum will show distinct signals for the four unique carbons of the pyridazine ring and the quaternary and methyl carbons of the tert-butyl group.
-
Mass Spectrometry (MS): The mass spectrum should display a molecular ion peak [M]⁺ and a prominent [M+2]⁺ peak with approximately one-third the intensity, which is the characteristic isotopic signature of a molecule containing one chlorine atom. The expected monoisotopic mass is approximately 186.06 g/mol .[3]
Safety and Handling Precautions
All experimental work should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
3,6-Dichloropyridazine: Harmful if swallowed and causes skin and serious eye irritation. May cause respiratory irritation.[15][16][17] Avoid inhalation of dust and contact with skin and eyes.[18]
-
Potassium tert-Butoxide: A flammable and corrosive solid that reacts vigorously with water.[13] It causes severe skin burns and eye damage. Handle under an inert atmosphere and away from moisture and ignition sources.
-
Anhydrous Solvents (THF, Ethyl Acetate): Highly flammable liquids. Keep away from open flames and sparks. THF can form explosive peroxides upon prolonged exposure to air; use freshly opened bottles or tested solvent.
Dispose of all chemical waste in accordance with local, state, and federal regulations.
References
- 1. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C8H11ClN2O | CID 2763957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAS: 17321-24-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. sarchemlabs.com [sarchemlabs.com]
- 11. Reagent Friday: Potassium tert-butoxide [KOC(CH3)3] [bzchemicals.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. spectrumchemical.com [spectrumchemical.com]
- 14. researchgate.net [researchgate.net]
- 15. cpachem.com [cpachem.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 18. fishersci.com [fishersci.com]
The Chloropyridazine Core: A Technical Guide to Reactivity and Application
For Researchers, Scientists, and Drug Development Professionals
The pyridazine nucleus, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its inherent π-deficiency and the presence of basic nitrogen atoms contribute to a unique electronic landscape, making it a versatile building block for the synthesis of novel therapeutic agents and functional materials.[2][3] Among its derivatives, chloropyridazines stand out as particularly valuable intermediates due to the reactivity of the carbon-chlorine bond, which serves as a linchpin for a wide array of chemical transformations.[4][5]
This technical guide provides an in-depth exploration of the reactivity of the chloropyridazine ring system. Moving beyond a simple catalog of reactions, we will delve into the mechanistic underpinnings of these transformations, offering field-proven insights into experimental design and optimization. Our focus is on empowering researchers to harness the full synthetic potential of this important heterocyclic motif.
The Electronic Landscape of Chloropyridazines: A Foundation for Reactivity
The reactivity of the chloropyridazine ring is fundamentally governed by the electron-withdrawing nature of the two adjacent nitrogen atoms. This creates a π-deficient aromatic system, rendering the carbon atoms electrophilic and susceptible to attack by nucleophiles. The chlorine substituent further influences this reactivity, acting as a good leaving group in nucleophilic substitution reactions and a handle for transition metal-catalyzed cross-coupling.[6]
The positions of the nitrogen and chlorine atoms on the ring significantly impact the reactivity. For instance, in 3,6-dichloropyridazine, both chlorine atoms are activated towards nucleophilic displacement.[7] Understanding these electronic effects is paramount for predicting regioselectivity and designing effective synthetic strategies.
Key Transformations of the Chloropyridazine Ring
The chloropyridazine core is amenable to a variety of powerful synthetic transformations, primarily categorized as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a cornerstone of chloropyridazine chemistry.[8] The electron-deficient nature of the pyridazine ring facilitates the addition of a nucleophile to form a stabilized Meisenheimer intermediate, followed by the expulsion of the chloride ion.[9] This two-step addition-elimination mechanism is distinct from SN1 and SN2 reactions.[8]
Common nucleophiles employed in SNAr reactions with chloropyridazines include amines, alkoxides, and thiols. These reactions are often thermally driven and may require the use of a base to deprotonate the incoming nucleophile or neutralize the HCl byproduct.[9][10] The choice of solvent is also critical, with polar aprotic solvents like DMF or DMSO often favoring the reaction by stabilizing the charged intermediate.
Experimental Protocol: General Procedure for SNAr with an Amine
-
Reaction Setup: To a solution of the chloropyridazine (1.0 equiv) in a suitable polar aprotic solvent (e.g., DMF, DMSO, or NMP) is added the amine nucleophile (1.1-1.5 equiv) and a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) (1.5-2.0 equiv).
-
Reaction Conditions: The reaction mixture is heated to a temperature between 80-150 °C. The progress of the reaction is monitored by an appropriate analytical technique (e.g., TLC or LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired aminopyridazine.
Palladium-Catalyzed Cross-Coupling Reactions
The advent of palladium-catalyzed cross-coupling reactions has revolutionized organic synthesis, and these methods are particularly powerful for the functionalization of chloropyridazines.[6] While chloroarenes are generally less reactive than their bromo or iodo counterparts, the development of sophisticated ligand systems has enabled efficient coupling of chloropyridazines.[11]
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds, typically between an organohalide and an organoboron compound.[12] For chloropyridazines, this reaction allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups. The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions.[13][14] Bulky, electron-rich phosphine ligands are often required to facilitate the oxidative addition of the C-Cl bond to the palladium(0) center, which is often the rate-limiting step.[11]
Experimental Protocol: Suzuki-Miyaura Coupling of a Chloropyridazine
-
Reaction Setup: In an oven-dried Schlenk tube, the chloropyridazine (1.0 equiv), boronic acid or ester (1.1-1.5 equiv), palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%), ligand (e.g., SPhos, XPhos, RuPhos) (2-10 mol%), and base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv) are combined. The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Degassed solvent (e.g., toluene, dioxane, or a mixture with water) is added via syringe.
-
Reaction Conditions: The reaction mixture is heated to the desired temperature (typically 80-120 °C) with stirring. The reaction progress is monitored by TLC or LC-MS.
-
Work-up and Purification: After completion, the reaction is cooled to room temperature and filtered through a pad of Celite, washing with an organic solvent. The filtrate is concentrated, and the residue is purified by column chromatography to yield the coupled product.
The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for the formation of C-N bonds, providing a direct route to N-aryl and N-heteroaryl amines.[15][16] This reaction is particularly valuable for the synthesis of aminopyridazines, which are common motifs in pharmaceuticals.[17] Similar to the Suzuki coupling, the success of the Buchwald-Hartwig amination of chloropyridazines relies heavily on the use of specialized ligands that promote the challenging oxidative addition and subsequent reductive elimination steps.[11][18] A strong, non-nucleophilic base, such as sodium tert-butoxide, is typically required.[11]
| Parameter | Condition | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, or palladacycle precatalysts | Precatalysts often provide more consistent results by generating the active Pd(0) species in situ.[11] |
| Ligand | Bulky, electron-rich biaryl phosphines (e.g., RuPhos, BrettPhos) | Essential for activating the C-Cl bond for oxidative addition.[11] |
| Base | Strong, non-nucleophilic base (e.g., NaOtBu, LiHMDS) | Facilitates the deprotonation of the amine and promotes the catalytic cycle.[11][16] |
| Solvent | Anhydrous, non-protic solvents (e.g., toluene, dioxane) | Prevents quenching of the base and interference with the catalyst.[11] |
| Temperature | 80-120 °C | Elevated temperatures are often necessary to overcome the activation barrier for C-Cl bond cleavage.[11] |
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[19][20] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst.[21][22] The Sonogashira coupling of chloropyridazines provides access to alkynylpyridazine derivatives, which are valuable intermediates for further transformations or as final products in materials science and medicinal chemistry.[23] The reaction is generally carried out in the presence of an amine base, which also serves as the solvent in many cases.[20]
Applications in Drug Discovery and Beyond
The synthetic versatility of the chloropyridazine ring system has made it a cornerstone in the development of a wide range of biologically active molecules.[2][4] Pyridazine-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][5][24] The ability to readily introduce diverse substituents onto the pyridazine core through the reactions described above allows for the fine-tuning of a molecule's physicochemical properties and biological activity.[2] For instance, the introduction of aromatic and heteroaromatic moieties via Suzuki coupling can modulate a compound's ability to interact with biological targets.[12] Similarly, the installation of amino groups through Buchwald-Hartwig amination can introduce hydrogen bonding capabilities that are crucial for drug-receptor interactions.[17]
Beyond pharmaceuticals, pyridazine derivatives are also being explored for their applications in agrochemicals and materials science.[1][4] The unique electronic properties of the pyridazine ring can be harnessed to create novel dyes, ligands for catalysis, and functional organic materials.[3]
Conclusion
The chloropyridazine ring system represents a highly valuable and versatile platform for the synthesis of complex molecules. A thorough understanding of its electronic properties and the judicious application of modern synthetic methodologies, particularly nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, are key to unlocking its full potential. As the demand for novel chemical entities in drug discovery and materials science continues to grow, the chloropyridazine core is poised to remain a central building block for innovation.
References
- 1. Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines [organic-chemistry.org]
- 2. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Incorporation of pyridazine rings in the structure of functionalized π-conjugated materials [ouci.dntb.gov.ua]
- 4. nbinno.com [nbinno.com]
- 5. chemimpex.com [chemimpex.com]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. researchgate.net [researchgate.net]
- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 19. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 20. Sonogashira Coupling [organic-chemistry.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. youtube.com [youtube.com]
- 23. snu.elsevierpure.com [snu.elsevierpure.com]
- 24. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Modulating the Core: A Guide to the Electronic Properties of Substituted Pyridazines for Advanced Drug Discovery
An In-Depth Technical Guide:
Abstract
The pyridazine ring, a 1,2-diazine, is an increasingly important scaffold in medicinal chemistry, recognized for its unique physicochemical properties that distinguish it from other azines and the ubiquitous phenyl ring.[1][2] Its inherent high dipole moment, capacity for dual hydrogen bonding, and π-stacking interactions make it a versatile tool for molecular recognition at biological targets.[1][3] The recent FDA approvals of pyridazine-containing drugs like deucravacitinib and relugolix underscore its growing significance.[2] This guide provides an in-depth exploration of the electronic properties of the pyridazine core and elucidates how these properties are systematically modulated by substituents. We will examine the theoretical underpinnings of its electronic structure, detail the experimental and computational methodologies used for its characterization, and discuss how a profound understanding of these electronic effects is leveraged to solve complex challenges in modern drug development, from enhancing target affinity to optimizing ADME profiles.
The Unsubstituted Pyridazine Core: A Baseline of Unique Electronic Features
The pyridazine ring is not merely a bioisosteric replacement for a phenyl group; its intrinsic electronic architecture offers distinct advantages and challenges. The two adjacent nitrogen atoms create a powerful inductive effect and a significant dipole moment, fundamentally altering the electron distribution compared to benzene or even its isomeric diazines, pyrimidine and pyrazine.[4][5]
Key Physicochemical Properties:
-
High Dipole Moment: The adjacent, highly electronegative nitrogen atoms create a pronounced dipole moment (approx. 4D), concentrating electron lone pairs on one side of the molecule.[4] This polarity is instrumental in enhancing aqueous solubility and facilitating dipole-dipole interactions with protein targets.
-
Weak Basicity: Pyridazine is a weak base (pKa ≈ 2.0-2.3), considerably less basic than pyridine (pKa ≈ 5.2).[1][4] This property limits salt formation to strong acids but can be advantageous in preventing unwanted interactions with acidic biological compartments. The basicity can, however, be significantly enhanced by substituents, such as in 3-aminopyridazines.[1]
-
Electron-Deficient Carbons: The inductive pull of the nitrogen atoms renders the ring's carbon atoms electron-deficient, particularly at the C3 and C6 positions.[1][4] This influences the acidity of attached C-H bonds and makes the ring susceptible to nucleophilic attack, a key consideration in both synthesis and metabolic stability.
-
Dual Hydrogen Bond Acceptor: The two adjacent nitrogen lone pairs provide a robust, dual hydrogen-bonding capacity, which can be critical for anchoring a molecule within a protein's active site.[1][2]
Table 1: Comparative Physicochemical Properties of Azines
| Property | Benzene | Pyridine | Pyridazine | Pyrimidine | Pyrazine |
|---|---|---|---|---|---|
| Dipole Moment (D) | 0 | ~2.2 | ~4.0 | ~2.3 | 0 |
| pKa | N/A | ~5.2 | ~2.3 | ~1.3 | ~0.6 |
| cLogP (Calculated) | ~2.13 | ~0.65 | ~0.40 | ~-0.13 | ~-0.21 |
| Aromaticity Index (IA) | 100 | 86 | 79 | 81 | 77 |
Data compiled from references[1][4]. Values are approximate and can vary based on the calculation method.
Caption: Fundamental electronic characteristics of the unsubstituted pyridazine ring.
The Role of Substituents: Tuning the Electronic Landscape
The true power of the pyridazine scaffold lies in its tunability. The placement of substituents allows for precise control over the ring's electronic properties, directly impacting its interactions with biological targets and its overall pharmacological profile. The choice between an electron-donating group (EDG) and an electron-withdrawing group (EWG) is a critical decision in the drug design process.
Electron-Withdrawing Groups (EWGs)
EWGs, such as nitro (-NO₂), cyano (-CN), or halogen (-Cl, -F) groups, further enhance the electron-deficient nature of the pyridazine ring.
-
Causality: Placing an EWG on the ring, particularly at the C3 or C6 positions, exacerbates the inductive pull already present from the ring nitrogens. This lowers the energy of the molecule's frontier molecular orbitals, specifically the Lowest Unoccupied Molecular Orbital (LUMO).
-
Consequences:
-
Increased Acidity of C-H Bonds: The C-H bonds on the ring become more acidic, making them potential C-H bond donors in specific molecular recognition events.[1]
-
Modulation of Redox Potential: The molecule becomes easier to reduce, a factor that can be measured via cyclic voltammetry and is critical for applications in areas like corrosion inhibition or for predicting metabolic susceptibility.[6]
-
Enhanced Electrophilicity: The ring becomes more susceptible to nucleophilic aromatic substitution, a property exploited in synthetic chemistry to build molecular complexity.[7]
-
Electron-Donating Groups (EDGs)
EDGs, such as amino (-NH₂), hydroxyl (-OH), or alkoxy (-OR) groups, counteract the inductive effect of the ring nitrogens by donating electron density through resonance.
-
Causality: EDGs raise the energy of the Highest Occupied Molecular Orbital (HOMO). This reduces the HOMO-LUMO gap, which can have significant photophysical consequences and impacts the molecule's reactivity.[8]
-
Consequences:
-
Increased Basicity: An amino group, for instance, can significantly increase the pKa of the ring, allowing for salt formation and improved aqueous solubility, as seen with the drug minaprine.[1]
-
Altered H-Bonding: An -OH or -NH₂ group introduces a hydrogen bond donor site, complementing the acceptor sites of the ring nitrogens.
-
Modified Target Interactions: The altered electron distribution can fundamentally change how the molecule docks into a protein active site, influencing π-π stacking interactions and electrostatic complementarity.[1]
-
Caption: Contrasting effects of EWGs and EDGs on the pyridazine core.
Methodologies for Characterization and Analysis
A multi-faceted approach combining experimental techniques and computational modeling is essential to fully characterize the electronic properties of novel pyridazine derivatives and to establish a robust structure-activity relationship (SAR).[9][10]
Experimental Characterization
Spectroscopic Techniques: Spectroscopy provides direct, empirical evidence of a molecule's structure and electronic environment.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are indispensable. The chemical shifts of ring protons and carbons are highly sensitive to the electronic effects of substituents. For example, the presence of an EWG will typically shift the signals of adjacent protons downfield (to a higher ppm) due to deshielding.[11][12]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the vibrational frequencies of functional groups. The stretching frequencies of groups attached to the ring can provide insight into bond strength, which is influenced by the ring's electronic properties.[13]
-
UV-Visible Spectroscopy: This technique probes electronic transitions (e.g., n→π, π→π). Changes in the absorption maxima (λ_max) upon substitution can be correlated with alterations in the HOMO-LUMO gap.[14]
Electrochemical Analysis:
-
Cyclic Voltammetry (CV): CV is a powerful technique for determining the reduction and oxidation potentials of a molecule.[6][15] For pyridazine derivatives, this data provides quantitative insight into how substituents affect the ease of electron transfer, a property relevant to metabolic stability and potential interactions with redox-active biological systems like cytochrome P450 enzymes.[1][6]
Computational Modeling: A Predictive Framework
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a predictive framework for understanding electronic properties before a molecule is even synthesized.[5][16]
-
Causality and Choice of Method: DFT is chosen for its excellent balance of computational cost and accuracy in describing electronic structures. The B3LYP functional with a basis set like 6-31G(d,p) is a standard and reliable choice for geometry optimization and electronic property calculation of organic molecules.[5][16] This approach allows for the calculation of key electronic descriptors.
Key Computational Outputs:
-
Optimized Molecular Geometry: Provides the most stable 3D conformation.
-
Frontier Molecular Orbitals (HOMO/LUMO): The energies and spatial distributions of the HOMO and LUMO are critical. The HOMO-LUMO energy gap is an indicator of chemical reactivity and electronic excitation energy.[8]
-
Molecular Electrostatic Potential (MEP) Map: Visually represents the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This is invaluable for predicting sites of H-bonding and other non-covalent interactions.
-
Calculated Dipole Moment and pKa: These values can be predicted and compared with experimental data to validate the computational model.
Caption: Integrated workflow for analyzing substituted pyridazines.
Protocols for the Scientist
Protocol 1: Computational Analysis of a Substituted Pyridazine via DFT
This protocol outlines a self-validating system for predicting the electronic properties of a novel pyridazine derivative.
-
Structure Generation: Build the 3D structure of the target molecule (e.g., 3-cyano-6-methoxypyridazine) using a molecular editor (e.g., Avogadro, GaussView).
-
Input File Preparation: Create an input file for a quantum chemistry package (e.g., Gaussian, ORCA).
-
Rationale: Specify a trusted level of theory. The # B3LYP/6-31G(d,p) Opt Freq keywords are a standard for reliable results. Opt requests a geometry optimization to find the lowest energy structure, and Freq calculates vibrational frequencies to confirm it is a true minimum (no imaginary frequencies).
-
-
Job Submission: Submit the calculation to a high-performance computing cluster.
-
Output Analysis:
-
Verification: Confirm the optimization converged and that frequency analysis yields zero imaginary frequencies. This validates the result as a stable structure.
-
Data Extraction: Extract the final optimized energy, HOMO and LUMO energy levels, and the calculated dipole moment from the output log file.
-
-
Visualization:
-
Rationale: Visualizing orbitals and potentials is key to chemical intuition.
-
Procedure: Generate cube files for the HOMO, LUMO, and the total electron density. Use visualization software to render these surfaces. Generate a Molecular Electrostatic Potential (MEP) map by mapping the electrostatic potential onto the electron density surface. Red regions will indicate high electron density (e.g., near the methoxy oxygen and ring nitrogens), while blue regions will indicate low electron density (e.g., near the cyano group).
-
-
Interpretation: Correlate the HOMO-LUMO gap with predicted reactivity and the MEP map with potential sites for intermolecular interactions.
Protocol 2: Electrochemical Characterization via Cyclic Voltammetry
This protocol provides a method to experimentally measure the reduction potential.
-
Sample Preparation: Prepare a ~1 mM solution of the pyridazine compound in a suitable solvent (e.g., acetonitrile or DMF) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
Rationale: The electrolyte is essential to ensure conductivity of the solution. The solvent must be electrochemically stable within the potential window of interest.
-
-
Cell Assembly: Assemble a three-electrode electrochemical cell:
-
Working Electrode: Glassy carbon electrode (polished before each run).
-
Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).
-
Counter Electrode: Platinum wire.
-
-
De-aeration: Purge the solution with an inert gas (N₂ or Ar) for 10-15 minutes.
-
Rationale: Oxygen is electroactive and its reduction can interfere with the measurement. Maintain a blanket of inert gas over the solution during the experiment.
-
-
Data Acquisition:
-
Connect the cell to a potentiostat.
-
Scan the potential from an initial value (e.g., 0 V) towards a negative potential (e.g., -2.0 V) and back at a set scan rate (e.g., 100 mV/s).
-
Record the resulting current vs. potential plot (the voltammogram).
-
-
Internal Standard: After the initial scan, add an internal standard with a known, stable redox potential (e.g., ferrocene). Rerun the scan.
-
Rationale: This is a self-validating step. Referencing the measured potential of the pyridazine derivative to the internal standard corrects for any drift in the reference electrode potential.
-
-
Data Analysis: Identify the peak potential (E_pc) for the reduction wave. The position of this peak on the potential axis indicates the ease of reduction. Compare the E_pc values for pyridazines with different substituents to quantify their electronic effects.
Conclusion and Future Directions
The electronic properties of the pyridazine core are a finely tunable feature that medicinal chemists can exploit to achieve desired pharmacological outcomes. By strategically placing electron-donating or -withdrawing substituents, researchers can modulate a molecule's solubility, basicity, hydrogen bonding capabilities, and metabolic stability. The integrated use of high-level computational modeling and empirical characterization techniques provides a robust framework for understanding and predicting these effects, thereby accelerating the design-make-test-analyze cycle in drug discovery. As our understanding of complex biological systems deepens, the ability to precisely engineer the electronic landscape of scaffolds like pyridazine will become even more critical in the development of the next generation of targeted therapeutics.
References
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sphinxsai.com [sphinxsai.com]
- 5. metaphactory [semopenalex.org]
- 6. electrochemsci.org [electrochemsci.org]
- 7. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 8. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules† - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The structure-AChE inhibitory activity relationships study in a series of pyridazine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. jocpr.com [jocpr.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-(Tert-Butoxy)-6-Chloropyridazine
Introduction: Unlocking the Potential of the Pyridazine Core
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its remarkable efficiency in constructing carbon-carbon bonds.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become an indispensable tool in academic and industrial laboratories, particularly in the synthesis of biaryl and heteroaryl motifs that are central to many bioactive molecules.[3]
The pyridazine scaffold is a privileged heterocycle in medicinal chemistry, frequently appearing in compounds with diverse pharmacological activities.[4][5] The ability to selectively functionalize this electron-deficient ring system is therefore of paramount importance to drug development professionals. 3-(Tert-Butoxy)-6-Chloropyridazine is a valuable and versatile building block for this purpose. However, as a heteroaryl chloride, it presents a greater challenge for C-C bond formation compared to its more reactive bromide or iodide counterparts, necessitating a carefully optimized catalytic system.[6][7]
This application note provides a comprehensive guide to the successful Suzuki-Miyaura coupling of this compound. We will delve into the mechanistic underpinnings of the reaction, detail a robust and validated protocol, and offer expert insights into parameter optimization and troubleshooting, empowering researchers to confidently utilize this key transformation.
Reaction Principle and Catalytic Cycle
The Suzuki-Miyaura reaction couples an organoboron species (like a boronic acid or its ester) with an organohalide. The overall transformation for our substrate is shown below:

Figure 1. General scheme for the Suzuki coupling of this compound.
The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst, which shuttles between the Pd(0) and Pd(II) oxidation states.[8] Understanding this cycle is critical for rational optimization and troubleshooting.
The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyridazine. This is often the rate-determining step for less reactive aryl chlorides and requires a highly active, electron-rich catalyst to proceed efficiently.[2][9][10]
-
Transmetalation: In this step, the organic moiety (R') is transferred from the boron atom to the Pd(II) center. This process is facilitated by a base, which activates the boronic acid by forming a more nucleophilic boronate "ate" complex (e.g., [R'B(OH)₃]⁻).[1][11][12][13]
-
Reductive Elimination: The two organic groups on the palladium complex (the pyridazine and R') couple to form the new C-C bond in the final product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.[2][9][14]
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. uwindsor.ca [uwindsor.ca]
- 7. researchgate.net [researchgate.net]
- 8. Yoneda Labs [yonedalabs.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-(Tert-Butoxy)-6-Chloropyridazine
Introduction
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the development of efficient and versatile methods for the construction of complex molecular architectures is paramount. Palladium-catalyzed cross-coupling reactions have emerged as a cornerstone technology for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, offering a powerful toolkit for medicinal chemists and drug development professionals.[1][2] This guide provides a comprehensive overview and detailed protocols for the application of 3-(tert-butoxy)-6-chloropyridazine as a key building block in palladium-catalyzed cross-coupling reactions.
The pyridazine core is a privileged scaffold in medicinal chemistry, present in a wide array of biologically active compounds. The ability to functionalize this heterocycle at specific positions allows for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacokinetic properties. This compound is a particularly attractive starting material due to the orthogonal reactivity of its two functional groups. The chlorine atom at the 6-position serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, while the tert-butoxy group at the 3-position can act as a directing group or be readily cleaved to reveal a pyridazinone moiety, a common pharmacophore.
This document will delve into the mechanistic underpinnings of palladium-catalyzed cross-coupling, provide detailed, field-proven protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions with this compound, and discuss the subsequent deprotection of the tert-butoxy group.
Mechanistic Overview: The Palladium Catalytic Cycle
Palladium-catalyzed cross-coupling reactions, despite their diverse applications, generally proceed through a common catalytic cycle. A fundamental understanding of this cycle is crucial for troubleshooting and optimizing reaction conditions. The cycle involves the alternation of the palladium catalyst between its Pd(0) and Pd(II) oxidation states.[3][4]
The three key steps in the catalytic cycle are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (in this case, this compound) to form a Pd(II) complex. This is often the rate-determining step of the reaction.
-
Transmetalation: The organic group from the coupling partner (e.g., an organoboron compound in Suzuki coupling or an amine in Buchwald-Hartwig amination) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
General Experimental Workflow
A standardized workflow is recommended to ensure reproducibility and safety in conducting palladium-catalyzed cross-coupling reactions. This involves careful preparation of reagents, inert atmosphere techniques, and systematic purification and analysis of the product.
Figure 2: A typical experimental workflow for palladium-catalyzed cross-coupling.
Application Protocols
The following protocols are designed as a starting point for the cross-coupling of this compound. Optimization of reaction parameters may be necessary for specific substrates.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of biaryl and heteroaryl-aryl bonds.[4][5] It involves the reaction of an organohalide with an organoboron compound, typically a boronic acid or a boronate ester.
Protocol:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Conditions |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ |
| Ligand (if needed) | PPh₃, SPhos, XPhos |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF |
| Temperature | 80-120 °C |
Table 1: Recommended parameter ranges for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[3][6] This reaction has broad substrate scope and functional group tolerance.
Protocol:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu, 1.4 equiv.) to an oven-dried Schlenk tube.
-
Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).
-
Solvent Addition: Add a dry, degassed solvent such as toluene or 1,4-dioxane.
-
Reaction: Seal the tube and heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography.
| Parameter | Recommended Conditions |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | XPhos, SPhos, RuPhos, BINAP |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ |
| Solvent | Toluene, 1,4-Dioxane, THF |
| Temperature | 80-110 °C |
Table 2: Recommended parameter ranges for Buchwald-Hartwig amination.
Sonogashira Coupling: C-C (sp²-sp) Bond Formation
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[7][8] This reaction is typically co-catalyzed by palladium and copper salts.
Protocol:
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and a copper(I) co-catalyst (e.g., CuI, 5 mol%).
-
Reagent and Solvent Addition: Evacuate and backfill the flask with an inert gas. Add a degassed solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF), followed by the terminal alkyne (1.5 equiv.) and a suitable base (e.g., triethylamine or diisopropylamine, 2.0 equiv.).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting materials are consumed.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride and brine.
-
Purification: Dry the organic phase, concentrate under reduced pressure, and purify the crude product by flash column chromatography.
| Parameter | Recommended Conditions |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ |
| Copper Co-catalyst | CuI |
| Base | Et₃N, i-Pr₂NH |
| Solvent | THF, DMF, Toluene |
| Temperature | Room Temperature to 60 °C |
Table 3: Recommended parameter ranges for Sonogashira coupling.
Deprotection of the Tert-Butoxy Group
The tert-butoxy group on the pyridazine ring can be readily removed under acidic conditions to yield the corresponding pyridazinone. This transformation is often a key final step in the synthesis of many biologically active molecules.
Protocol:
-
Reaction Setup: Dissolve the 3-(tert-butoxy)pyridazine derivative (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Acid Addition: Add a strong acid, such as trifluoroacetic acid (TFA, 5-10 equiv.) or hydrochloric acid (4M in dioxane, 5-10 equiv.), dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until the deprotection is complete, as monitored by TLC or LC-MS.
-
Work-up: Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Purification: Extract the product with an appropriate organic solvent, dry the combined organic layers, and concentrate. The crude product can be purified by recrystallization or column chromatography if necessary.
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide range of functionalized pyridazine derivatives. The palladium-catalyzed cross-coupling reactions detailed in these application notes provide reliable and adaptable methods for the construction of C-C and C-N bonds at the 6-position of the pyridazine ring. The straightforward deprotection of the tert-butoxy group further enhances the synthetic utility of this reagent. By following the provided protocols and considering the key reaction parameters, researchers and drug development professionals can effectively utilize this compound to accelerate their discovery and development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Synthesis of 3-amino-6-(tert-butoxy)pyridazine: A Detailed Guide for Medicinal Chemistry
Introduction: The Significance of the Pyridazine Scaffold in Drug Discovery
The pyridazine moiety is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds. Its unique electronic properties, arising from the adjacent nitrogen atoms, allow it to engage in a variety of interactions with biological targets. The 3-amino-6-substituted pyridazine framework, in particular, serves as a crucial building block for the development of novel therapeutics targeting a range of diseases. 3-amino-6-(tert-butoxy)pyridazine is a valuable intermediate, with the tert-butoxy group providing steric bulk and modulating lipophilicity, which can significantly influence the pharmacokinetic and pharmacodynamic properties of the final drug candidate.
This comprehensive guide provides a detailed exploration of the synthesis of 3-amino-6-(tert-butoxy)pyridazine, offering two robust protocols, in-depth mechanistic insights, and practical guidance for optimization and troubleshooting. The protocols are designed to be self-validating, with clear explanations for each experimental choice, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
Synthetic Strategy Overview
The most common and efficient pathway to 3-amino-6-(tert-butoxy)pyridazine involves a two-step sequence starting from the commercially available 3,6-dichloropyridazine.
Caption: Overall synthetic workflow.
Step 1 is a regioselective nucleophilic aromatic substitution (SNAAr) where one of the chlorine atoms of 3,6-dichloropyridazine is displaced by an amino group. Step 2 involves a second SNAAr reaction, replacing the remaining chlorine atom with a tert-butoxy group.
Protocol 1: Synthesis of the Key Intermediate: 3-Amino-6-chloropyridazine
The synthesis of 3-amino-6-chloropyridazine from 3,6-dichloropyridazine is a well-established process.[1][2] This protocol utilizes aqueous ammonia in a sealed vessel to achieve regioselective amination.
Reaction Mechanism: Amination
The pyridazine ring is electron-deficient due to the electronegativity of the two nitrogen atoms, making it susceptible to nucleophilic attack. The attack of ammonia occurs preferentially at the C6 position (equivalent to C3) due to the stabilization of the Meisenheimer intermediate by the adjacent nitrogen atom.
References
Navigating the Deprotection of the tert-Butoxycarbonyl Group on the Pyridazine Ring: A Detailed Guide for Synthetic Chemists
In the landscape of modern medicinal chemistry and drug development, the pyridazine scaffold holds a prominent position due to its unique physicochemical properties.[1] As an electron-deficient diazine, the pyridazine ring imparts specific electronic characteristics to molecules, influencing their biological activity and pharmacokinetic profiles. The strategic use of protecting groups is paramount in the multi-step synthesis of complex pyridazine-containing molecules. Among these, the tert-butoxycarbonyl (Boc) group is a workhorse for the protection of nitrogen atoms within heterocyclic systems, prized for its general stability and predictable removal under acidic conditions.[2]
This comprehensive guide provides an in-depth exploration of the deprotection of the tert-butoxycarbonyl group from the pyridazine ring. We will delve into the mechanistic underpinnings of this crucial transformation, discuss the influence of the pyridazine core on the reaction, and present detailed, field-proven protocols for various deprotection strategies. This document is intended for researchers, scientists, and drug development professionals seeking to optimize their synthetic routes and navigate the potential challenges associated with this specific deprotection.
The Influence of the Pyridazine Ring: An Electronic Perspective
The pyridazine ring is characterized by the presence of two adjacent nitrogen atoms, which render it electron-deficient.[1] This electronic nature has a direct impact on the lability of an attached N-Boc group. The mechanism of acid-catalyzed Boc deprotection involves the protonation of the carbamate carbonyl oxygen, followed by the departure of the stable tert-butyl cation and subsequent decarboxylation to yield the free amine.
The electron-withdrawing character of the pyridazine ring is postulated to decrease the electron density on the nitrogen atom of the carbamate. This, in turn, may reduce the stability of the protonated intermediate, potentially rendering the N-Boc group on a pyridazine ring more susceptible to acid-catalyzed cleavage compared to its counterparts on more electron-rich aromatic or aliphatic systems. While direct comparative kinetic studies are not extensively reported in the literature, this underlying electronic principle should guide the experimental design, suggesting that milder acidic conditions or shorter reaction times may be sufficient for complete deprotection.
However, the weak basicity of the pyridazine ring itself (pKa ≈ 2.3) means that under strongly acidic conditions, protonation of a ring nitrogen could occur.[1] This might complicate the reaction profile and potentially influence the solubility of the substrate and product. Careful monitoring of the reaction is therefore essential.
Methodologies for N-Boc Deprotection on the Pyridazine Ring
The selection of an appropriate deprotection method is contingent on the overall molecular architecture, the presence of other acid-sensitive functional groups, and the desired scale of the reaction. Here, we detail the most common and effective strategies.
Acid-Catalyzed Deprotection: The Workhorse Methods
Trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are the most frequently employed reagents for Boc deprotection.
This is arguably the most common method for Boc deprotection due to its efficiency and the volatile nature of the byproducts.
-
Causality Behind Experimental Choices:
-
TFA: A strong acid that readily protonates the Boc group, initiating its cleavage. Its volatility simplifies work-up.
-
DCM: A common organic solvent that provides good solubility for a wide range of substrates and is relatively inert under these acidic conditions.
-
Scavengers: The liberated tert-butyl cation is a potent electrophile that can alkylate sensitive functional groups, particularly electron-rich aromatic rings. Scavengers like triethylsilane (TES) or anisole are often added to trap this cation and prevent side reactions.
-
Table 1: Typical Reaction Conditions for TFA-Mediated Deprotection
| Parameter | Recommended Range/Value | Rationale |
| TFA Concentration | 20-50% (v/v) in DCM | A higher concentration leads to faster reaction rates but may also promote side reactions. |
| Temperature | 0 °C to Room Temperature | Starting at 0 °C can help to control exothermic reactions and minimize side product formation. |
| Reaction Time | 30 minutes to 4 hours | Monitor by TLC or LC-MS to determine completion. |
| Scavenger | Triethylsilane (TES) or Anisole (1-5 equivalents) | Recommended if the substrate contains electron-rich moieties susceptible to alkylation. |
Experimental Protocol: TFA-Mediated Deprotection of a Boc-Protected Pyridazine Derivative
Materials:
-
N-Boc-pyridazine derivative (1.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triethylsilane (TES) (optional, 2.0 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the N-Boc-pyridazine derivative in anhydrous DCM (e.g., 0.1 M solution) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
If using a scavenger, add triethylsilane to the solution.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add TFA (e.g., 50% v/v) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Re-dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Carefully wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize any remaining acid.
-
Wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to afford the deprotected pyridazine derivative.
Solutions of HCl in solvents like 1,4-dioxane or methanol are also highly effective for Boc deprotection and can sometimes offer different selectivity or work-up advantages.
-
Causality Behind Experimental Choices:
-
HCl in Dioxane/Methanol: Provides a strong acidic environment for deprotection. The choice of solvent can influence reaction rates and substrate solubility.
-
Work-up: The product is often isolated as the hydrochloride salt, which can be advantageous for purification by crystallization or for compounds that are oils as the free base.
-
Table 2: Typical Reaction Conditions for HCl-Mediated Deprotection
| Parameter | Recommended Range/Value | Rationale |
| Reagent | 4 M HCl in 1,4-dioxane or saturated HCl in methanol | Commercially available solutions offer convenience and consistent concentration. |
| Temperature | 0 °C to Room Temperature | Milder temperatures are generally preferred to minimize potential side reactions. |
| Reaction Time | 30 minutes to 2 hours | Typically faster than TFA deprotections for some substrates. Monitor by TLC or LC-MS. |
Experimental Protocol: HCl-Mediated Deprotection of a Boc-Protected Pyridazine Derivative
Materials:
-
N-Boc-pyridazine derivative (1.0 eq)
-
4 M HCl in 1,4-dioxane
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution or a suitable base for neutralization
Procedure:
-
Dissolve the N-Boc-pyridazine derivative in a minimal amount of a suitable solvent (e.g., DCM or methanol) in a round-bottom flask.
-
Add the 4 M HCl in 1,4-dioxane solution (e.g., 10 equivalents) to the stirred solution at room temperature.
-
Stir the reaction for 30 minutes to 2 hours, monitoring by TLC or LC-MS.
-
Upon completion, the product may precipitate as the hydrochloride salt. If so, dilute with anhydrous diethyl ether to facilitate complete precipitation, and collect the solid by filtration.
-
If the product remains in solution, concentrate the mixture under reduced pressure.
-
To obtain the free base, dissolve the residue in water and neutralize with a suitable base (e.g., saturated NaHCO₃ solution or 1 M NaOH) until the pH is basic.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate to yield the deprotected product.
Alternative and Milder Deprotection Strategies
In cases where the pyridazine-containing molecule possesses other acid-labile functional groups, milder deprotection conditions are necessary.
The Boc group can be removed by heating, often in a high-boiling point solvent. This method avoids the use of strong acids.[3]
-
Causality Behind Experimental Choices:
-
High Temperature: Provides the energy required for the thermal elimination of isobutylene and carbon dioxide.
-
Solvent: High-boiling, polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are often used.
-
Considerations: This method is only suitable for substrates that are thermally stable. The high temperatures required can sometimes lead to decomposition or side reactions.
Certain Lewis acids can facilitate Boc deprotection under milder conditions than strong Brønsted acids.
-
Causality Behind Experimental Choices:
-
Lewis Acids (e.g., ZnBr₂, Sn(OTf)₂): Coordinate to the carbonyl oxygen of the Boc group, facilitating its cleavage.[4] These can sometimes offer greater chemoselectivity.
-
Considerations: The choice of Lewis acid and reaction conditions needs to be carefully optimized for the specific substrate.
A mild method for the deprotection of N-Boc groups on a variety of substrates, including heterocycles, has been reported using oxalyl chloride in methanol.[5][6]
-
Causality Behind Experimental Choices:
-
Oxalyl Chloride/Methanol: This reagent system is thought to proceed through a different mechanism than acid-catalyzed deprotection, potentially involving the formation of an intermediate that readily fragments.[6]
-
Considerations: This method is performed at room temperature and may be suitable for substrates with acid-sensitive functionalities.
Visualizing the Deprotection Workflow
To aid in the conceptualization of the experimental process, the following diagrams illustrate the general workflows for acid-catalyzed deprotection.
Caption: General workflows for TFA and HCl-mediated deprotection.
Caption: Simplified mechanism of acid-catalyzed Boc deprotection.
Troubleshooting and Key Considerations
-
Incomplete Deprotection: If the reaction stalls, consider increasing the reaction time, temperature (if the substrate is stable), or the concentration of the acid. Ensure that the starting material is fully dissolved.
-
Side Product Formation: The appearance of unexpected byproducts may indicate alkylation by the tert-butyl cation. The addition of a scavenger like triethylsilane or anisole is highly recommended in such cases.
-
Product Isolation: Deprotected pyridazines, being amines, can be basic. If the product is water-soluble as the free base, isolation as the hydrochloride salt may be a more effective strategy.
-
Stability of the Pyridazine Ring: The pyridazine ring is generally stable to the acidic conditions used for Boc deprotection. However, for highly functionalized or sensitive pyridazine derivatives, it is always prudent to perform a small-scale test reaction and carefully analyze the crude product for any signs of ring degradation.
Conclusion
The deprotection of the tert-butoxycarbonyl group from a pyridazine ring is a critical transformation in the synthesis of many biologically active molecules. While standard acid-catalyzed methods using TFA or HCl are generally effective, a nuanced understanding of the electronic properties of the pyridazine ring and careful consideration of potential side reactions are essential for success. By selecting the appropriate reaction conditions, utilizing scavengers when necessary, and carefully monitoring the reaction progress, researchers can achieve efficient and clean deprotection, paving the way for the subsequent steps in their synthetic endeavors. The alternative methods outlined also provide valuable options for substrates that are incompatible with strongly acidic conditions.
References
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Strategic Acid-Catalyzed Removal of the tert-Butoxycarbonyl Group from Pyridazines: An Application and Protocol Guide
Authored for: Researchers, scientists, and drug development professionals.
Executive Summary
The tert-butoxycarbonyl (Boc) group is an indispensable tool in modern organic synthesis, particularly for the temporary protection of nitrogen atoms within heterocyclic frameworks like pyridazine. Its value lies in its stability across a range of chemical conditions and its clean, efficient removal under acidic treatment. This document serves as a detailed guide to the acid-catalyzed deprotection of N-Boc-protected pyridazines, providing in-depth mechanistic insights, a comparative analysis of acidic reagents, a robust experimental protocol, and critical troubleshooting advice to ensure successful and high-yield outcomes.
Section 1: The Underlying Mechanism of Acid-Catalyzed Boc Deprotection
The acid-catalyzed removal of the Boc group is a well-established reaction that proceeds through a carbocation-mediated pathway.[1] The process is driven by the formation of the stable tert-butyl cation and the irreversible decomposition of a carbamic acid intermediate.
-
Protonation: The reaction is initiated when the carbonyl oxygen of the Boc group is protonated by an acid. This crucial first step increases the electrophilicity of the carbonyl carbon, weakening the adjacent tert-butyl-oxygen bond.[1][2][3]
-
Formation of the tert-Butyl Cation: The weakened C-O bond cleaves, releasing the highly stable tertiary tert-butyl cation and a pyridazine carbamic acid intermediate.[2][3][4]
-
Decarboxylation: The carbamic acid intermediate is inherently unstable and rapidly decomposes, liberating the free pyridazine amine and carbon dioxide gas.[2][3][4] This irreversible step drives the reaction to completion.
-
Final State: In the acidic medium, the newly liberated pyridazine nitrogen is protonated, typically forming an ammonium salt.[1]
Caption: Mechanism of acid-catalyzed Boc deprotection of pyridazine.
Section 2: Comparative Analysis of Acid Catalysts
The selection of the appropriate acid is critical and must be tailored to the substrate's tolerance for acidic conditions. A balance must be struck between reaction efficiency and the potential for unwanted side reactions on other sensitive functional groups.
| Acid Catalyst | Common Solvent(s) | Typical Temperature | Key Considerations |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 °C to Room Temp. | Pros: Highly effective and volatile, simplifying removal.[5][6][7] Cons: Corrosive, potentially too harsh for other acid-labile groups.[7] |
| Hydrochloric Acid (HCl) | Dioxane, Methanol, Ethyl Acetate | 0 °C to Room Temp. | Pros: Cost-effective, widely available, and highly efficient.[6][8][9][10] Cons: Non-volatile, necessitating an aqueous workup to neutralize. |
| Heterogeneous Acid Catalysts | Various (e.g., THF) | Elevated Temp. | Pros: Simplifies product isolation (catalyst is filtered off), suitable for continuous flow processes.[11] Cons: May require higher temperatures and specialized equipment. |
| Lewis Acids (e.g., ZnBr₂) | Dichloromethane (DCM) | Room Temp. | Pros: Offers a milder alternative to strong Brønsted acids, useful for sensitive substrates.[12] Cons: Can be slower and may require longer reaction times. |
Authoritative Insight: For routine deprotections of robust pyridazine derivatives, a 4M solution of HCl in dioxane is a reliable and efficient choice.[8][9][10] For small-scale synthesis where rapid purification is desired, a solution of TFA in DCM is often preferred due to the ease of removing the acid and solvent under vacuum.[5][13]
Section 3: Field-Validated Experimental Protocol (Using HCl in Dioxane)
This protocol provides a detailed, step-by-step methodology for the deprotection of an N-Boc pyridazine derivative using a commercially available solution of hydrochloric acid in dioxane.
Materials & Reagents:
-
N-Boc protected pyridazine substrate
-
4M HCl in 1,4-dioxane
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (round-bottom flask, separatory funnel, etc.)
-
Magnetic stirrer
-
Rotary evaporator
Experimental Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the N-Boc pyridazine (1.0 equivalent) in a suitable solvent like DCM or EtOAc (approximately 5-10 mL per mmol of substrate).
-
Acid Addition: Cool the stirred solution to 0 °C using an ice bath. Add the 4M HCl in dioxane solution (5-10 equivalents) dropwise. Causality: Performing the addition at 0 °C helps to manage any potential exotherm and minimize the risk of side reactions.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and continue stirring. The progress should be monitored periodically (e.g., every 30-60 minutes) using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[14][15] The reaction is complete upon full consumption of the starting material.
-
Workup and Neutralization: Once the reaction is complete, carefully quench by adding saturated aqueous NaHCO₃ solution. Trustworthiness: This step is critical as it neutralizes the excess HCl and deprotonates the pyridazinium hydrochloride salt to the free amine, enabling its extraction into an organic solvent.
-
Extraction: Transfer the biphasic mixture to a separatory funnel and extract the aqueous layer multiple times with DCM or EtOAc. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine to remove residual water. Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: If necessary, the crude product can be purified by standard techniques such as silica gel column chromatography or recrystallization.
Caption: Standard workflow for Boc deprotection using HCl in dioxane.
Section 4: Troubleshooting and Advanced Considerations
-
Incomplete Reaction: If monitoring indicates a stalled reaction, consider adding an additional portion of the acidic reagent or allowing the reaction to proceed for a longer duration. Gentle warming may also be effective but should be approached with caution.
-
Side Reactions: The tert-butyl cation generated during the reaction is a reactive electrophile that can potentially alkylate other nucleophilic sites within the molecule, such as electron-rich aromatic rings.[16][17] If this is observed, the addition of a "scavenger" like anisole or thioanisole to the reaction mixture can trap the carbocation and prevent these side reactions.[4]
-
Product Isolation: The deprotected pyridazine, as its hydrochloride salt, may be insoluble in the reaction solvent and precipitate. This can sometimes be advantageous, allowing for isolation by simple filtration, followed by washing to remove excess acid.
References
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Boc Deprotection - TFA [commonorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. experts.arizona.edu [experts.arizona.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Amine Protection / Deprotection [fishersci.co.uk]
- 13. peptide.com [peptide.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
Application Note: The Strategic Utility of 3-(tert-Butoxy)-6-Chloropyridazine in the Synthesis of Kinase Inhibitors
An Application Guide for Researchers and Drug Development Professionals
Abstract
The pyridazine heterocycle is a privileged scaffold in modern medicinal chemistry, prized for its unique physicochemical properties that facilitate potent and selective interactions with biological targets.[1] This application note provides an in-depth guide to the strategic use of a key intermediate, 3-(tert-butoxy)-6-chloropyridazine , in the synthesis of kinase inhibitors. We will explore its role as a versatile building block, detailing field-proven protocols for its application in cornerstone synthetic reactions such as Suzuki-Miyaura coupling and nucleophilic aromatic substitution (SNAr). Furthermore, we will discuss the critical final step of tert-butoxy deprotection to unveil the bioactive pyridazinone core. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic tool to accelerate the discovery of novel kinase-targeted therapeutics.
Introduction: The Pyridazine Core in Kinase Inhibitor Design
Nitrogen-containing heterocycles, including pyridines, pyrimidines, and pyrazines, are foundational motifs in the design of small molecule kinase inhibitors.[2][3] Among these, the pyridazine ring offers a distinct set of advantages. Its defining features include a high dipole moment and two adjacent nitrogen atoms that act as robust hydrogen bond acceptors, which can be crucial for anchoring a ligand within the ATP-binding site of a kinase.[1] The inherent polarity and metabolic stability of the pyridazine core can also confer favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, making it an invaluable component in drug design.[4]
The reagent This compound (CAS: 17321-24-3) has emerged as a particularly strategic starting material.[5] Its structure features two key functionalities:
-
A chloro group at the 6-position, which serves as a reactive handle for carbon-carbon and carbon-nitrogen bond formation.
-
A tert-butoxy group at the 3-position, which acts as a stable protecting group for the pyridazinone moiety. This latent pyridazinone is often a critical pharmacophore, engaging in key hydrogen bonding interactions with the kinase hinge region upon deprotection.
This dual functionality allows for a modular and convergent synthetic approach, enabling chemists to first construct the core inhibitor scaffold and then reveal the key interactive element in a final step.
Caption: Structure and key properties of this compound.[5]
Core Synthetic Strategies and Protocols
The chlorine atom on the this compound ring is readily displaced or coupled, making it a versatile substrate for building molecular complexity. The two primary transformations are palladium-catalyzed cross-coupling and nucleophilic aromatic substitution.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds, typically between an aryl halide and an organoboron species.[6] In kinase inhibitor synthesis, this reaction is frequently used to append aryl or heteroaryl moieties that occupy the hydrophobic regions of the ATP-binding pocket, thereby enhancing potency and selectivity.[7]
Causality of Experimental Choices:
-
Catalyst System: A palladium(0) species, generated in situ from a precursor like Pd₂(dba)₃ or Pd(OAc)₂, is essential for the catalytic cycle.[8] Electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos, P(t-Bu)₃) are used to stabilize the palladium catalyst, promote the rate-limiting oxidative addition step, and facilitate the final reductive elimination.[9]
-
Base: A base, such as K₃PO₄ or K₂CO₃, is required to activate the boronic acid, forming a more nucleophilic boronate species that can undergo transmetalation to the palladium center.[10]
-
Solvent: A mixture of an organic solvent (e.g., dioxane, DMF, toluene) and water is often used. The organic solvent solubilizes the reactants and catalyst, while the aqueous phase dissolves the inorganic base.[6]
Caption: Workflow for Suzuki-Miyaura coupling.
Protocol 2.1: General Procedure for Suzuki-Miyaura Coupling
-
Vessel Preparation: To a microwave vial or round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired aryl/heteroaryl boronic acid or boronic ester (1.2-1.5 eq.), and a base such as potassium phosphate (K₃PO₄) (3.0 eq.).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.
-
Reagent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and the phosphine ligand (e.g., XPhos, 4-10 mol%).
-
Solvent Addition: Add the degassed solvent system, typically a mixture of dioxane and water (e.g., 4:1 v/v).
-
Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. The reaction can be performed using conventional heating or in a microwave reactor for accelerated reaction times. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 3-(tert-butoxy)-6-arylpyridazine.
| Parameter | Typical Conditions | Rationale |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂, PdCl₂(dppf) | Provides the active Pd(0) species for the catalytic cycle.[8] |
| Ligand | XPhos, SPhos, P(t-Bu)₃ | Stabilizes catalyst and accelerates key steps.[9] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Activates the boronic acid for transmetalation.[10] |
| Solvent | Dioxane/H₂O, DMF, Toluene | Solubilizes reactants and facilitates the reaction phases.[6] |
| Temperature | 80 - 120 °C | Provides energy to overcome the activation barrier. |
Nucleophilic Aromatic Substitution (SNAr) for C-N Bond Formation
The SNAr reaction is a fundamental method for introducing amine-containing side chains. The electron-deficient nature of the pyridazine ring, caused by the two electronegative nitrogen atoms, activates the chlorine at the 6-position for nucleophilic attack.[11] This reaction is critical for installing functionalities that can form hydrogen bonds or ionic interactions with amino acid residues in the kinase active site.[7]
Causality of Experimental Choices:
-
Nucleophile: Primary and secondary amines are common nucleophiles. The choice of amine is dictated by the desired structure-activity relationship (SAR) of the final inhibitor.
-
Solvent: Polar aprotic solvents like acetonitrile, N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are typically used as they can solvate the intermediate Meisenheimer complex and accelerate the reaction.[12]
-
Temperature: Heating is often required to overcome the activation energy of the reaction, especially with less reactive amines.
Protocol 2.2: General Procedure for Nucleophilic Aromatic Substitution
-
Reactant Mixture: In a sealed tube or round-bottom flask, dissolve this compound (1.0 eq.) and the desired amine (1.1-2.0 eq.) in a suitable polar aprotic solvent (e.g., acetonitrile or DMA).
-
Base (Optional): For amine hydrochloride salts, or to accelerate the reaction with less nucleophilic amines, a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0-3.0 eq.) can be added.
-
Reaction: Heat the mixture to a temperature between 80 °C and 140 °C.[13] Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.
-
Purification: The crude material is typically purified by dissolving it in an organic solvent like ethyl acetate or dichloromethane, washing with water and brine, drying over Na₂SO₄, and concentrating. Further purification by flash column chromatography or recrystallization provides the pure product.
Deprotection of the tert-Butoxy Group
The final and often crucial step in the synthesis is the removal of the tert-butyl protecting group to unmask the pyridazinone or its tautomeric pyridazinol. This functionality is frequently essential for binding to the kinase hinge region.
Causality of Experimental Choices:
-
Reagent: Strong acids are required to cleave the stable tert-butyl ether. Trifluoroacetic acid (TFA) is most common due to its volatility, allowing for easy removal post-reaction.[14] A solution of HCl in an organic solvent like dioxane or methanol is also effective.
-
Mechanism: The acid protonates the ether oxygen, leading to the departure of the highly stable tert-butyl cation and formation of the desired pyridazinone.[14]
-
Scavengers: The liberated tert-butyl cation is a potent electrophile that can cause unwanted side reactions (e.g., alkylation of electron-rich aromatic rings). Scavengers like triethylsilane (TES) or anisole can be added to trap this cation.[14]
Protocol 2.3: General Procedure for tert-Butoxy Deprotection
-
Dissolution: Dissolve the 3-(tert-butoxy)-6-substituted-pyridazine (1.0 eq.) in a suitable solvent, typically dichloromethane (DCM).
-
Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA) (5-10 eq.). A scavenger such as triethylsilane (1.5-2.0 eq.) can be added at this stage if the substrate contains sensitive functional groups.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the deprotection by LC-MS.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent.
-
Purification: The crude product, often obtained as a TFA salt, can be purified by trituration with a solvent like diethyl ether, followed by filtration. Alternatively, it can be neutralized with a mild base (e.g., saturated NaHCO₃ solution), extracted with an organic solvent, and purified by chromatography or recrystallization.
Case Studies: Application in Kinase Inhibitor Synthesis
The synthetic routes described above have been successfully applied to generate a wide range of potent kinase inhibitors.
| Target Kinase | Synthetic Strategy | Resulting Scaffold | Reference |
| ALK5 | Suzuki Coupling followed by Buchwald-Hartwig amination and deprotection. | 4,6-disubstituted pyridazine | [7] |
| ITK | Nucleophilic substitution followed by Suzuki coupling and deprotection. | 3-oxo-2,3-dihydropyridazine | [15][16] |
| TYK2 | Used to build macrocyclic inhibitors. | Pyridazine-containing macrocycle | [17] |
| CSK | Used as a lead scaffold for optimization. | Pyridazinone | [18] |
Conclusion
This compound is a high-value, versatile intermediate that provides a reliable and modular entry point for the synthesis of pyridazine-based kinase inhibitors. Its strategic application in robust synthetic methodologies like Suzuki-Miyaura coupling and nucleophilic aromatic substitution, combined with a straightforward deprotection step, enables the efficient construction of diverse and complex molecular architectures. The protocols and insights provided in this application note serve as a practical guide for medicinal chemists and drug discovery scientists aiming to harness the full potential of the pyridazine scaffold in their research endeavors.
References
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 5. This compound | C8H11ClN2O | CID 2763957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. WO2014060371A1 - Inhibitors of syk - Google Patents [patents.google.com]
- 14. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. Efficient synthesis of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates: Highly functionalized 2-pyrrolidinone enabling access to novel macrocyclic Tyk2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 3-(Tert-Butoxy)-6-Chloropyridazine as a Versatile Synthon in Materials Science
Abstract
This document provides a detailed technical guide for researchers, materials scientists, and professionals in drug development on the application of 3-(Tert-Butoxy)-6-Chloropyridazine. While its use is prominent in medicinal chemistry, its unique structural attributes make it an increasingly valuable building block for the synthesis of advanced functional materials.[1] This guide moves beyond a simple recitation of facts to explain the underlying chemical principles and strategic considerations for its use. We will focus on its core reactivity, particularly in palladium-catalyzed cross-coupling reactions, and provide detailed, field-tested protocols for the synthesis of novel molecular architectures relevant to organic electronics and polymer science.
Introduction: A Molecule of Strategic Importance
This compound (CAS No. 17321-24-3) is a heterocyclic compound featuring a 1,2-diazine (pyridazine) ring.[2] Its utility in materials synthesis is derived from three key structural features:
-
The Pyridazine Core : This π-deficient aromatic system is an attractive component for electronic materials, as it can facilitate electron transport and provide thermal stability. Its nitrogen atoms also offer sites for hydrogen bonding and metal coordination.[3]
-
The C6-Chlorine Atom : The chlorine atom serves as an excellent leaving group in a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the straightforward formation of new carbon-carbon bonds, enabling the construction of complex conjugated systems.[4][5]
-
The C3-Tert-Butoxy Group : This bulky substituent serves a dual purpose. Firstly, it significantly enhances the solubility of the molecule and its derivatives in common organic solvents, which is a critical advantage for solution-based processing of materials.[6] Secondly, the tert-butyl group can act as a thermolabile or acid-labile protecting group, offering a pathway to further functionalization post-synthesis.[7][8]
This combination of features makes this compound a highly strategic precursor for designing molecules with tailored optoelectronic and physical properties.
Physicochemical Properties & Handling
A summary of the key computed properties of this compound is provided below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁ClN₂O | PubChem[2] |
| Molecular Weight | 186.64 g/mol | PubChem[2] |
| IUPAC Name | 3-chloro-6-[(2-methylpropan-2-yl)oxy]pyridazine | PubChem[2] |
| CAS Number | 17321-24-3 | PubChem[2] |
| XLogP3-AA | 1.9 | PubChem[2] |
| Hydrogen Bond Donor Count | 0 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |
| Rotatable Bond Count | 1 | PubChem[2] |
Handling & Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed. As with all chloro-heterocyclic compounds, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn during handling.
Core Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The most powerful and widespread application of this compound in materials synthesis is its use as an electrophilic partner in the Suzuki-Miyaura cross-coupling reaction.[4] This reaction forms a C-C bond between the pyridazine C6 carbon and a carbon atom from an organoboron reagent, typically an aryl or vinyl boronic acid.
Causality & Strategic Choice: The Suzuki reaction is favored in materials synthesis due to its remarkable functional group tolerance, mild reaction conditions, and the commercial availability of a vast library of boronic acids.[9] For creating materials for organic electronics, such as Organic Light-Emitting Diodes (OLEDs) or Organic Field-Effect Transistors (OFETs), this reaction allows for the systematic construction of donor-acceptor architectures and extended π-conjugated systems.[10][11][12] The π-deficient pyridazine core coupled with various π-rich aryl groups can modulate the HOMO/LUMO energy levels of the resulting molecule, directly influencing its electronic and photophysical properties.
Visualizing the Catalytic Cycle
The mechanism involves a palladium(0) catalyst that undergoes oxidative addition, transmetalation with a boronate species, and reductive elimination to yield the coupled product and regenerate the catalyst.[13]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Protocol 1: Synthesis of 6-Aryl-3-(Tert-Butoxy)Pyridazine Derivatives
This protocol provides a generalized yet robust method for the Suzuki-Miyaura coupling of this compound with a variety of arylboronic acids.
A. Rationale & Experimental Design
The goal is to synthesize bi-aryl or heteroaryl-aryl systems that can serve as core structures for OLED host materials, electron transport materials, or organic semiconductors.[14][15]
-
Catalyst Choice : Palladium(II) acetate (Pd(OAc)₂) with a phosphine ligand like SPhos or XPhos is often effective for coupling with electron-rich chloro-heterocycles.[13] Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is also a reliable, commercially available choice.[16] The ligand stabilizes the palladium center and facilitates the oxidative addition and reductive elimination steps.
-
Base Selection : A base is required to activate the boronic acid, forming a more nucleophilic boronate species.[9] Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used and offer a good balance of reactivity and functional group tolerance.
-
Solvent System : A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is often used. The aqueous phase facilitates the dissolution of the base and the formation of the active boronate, while the organic phase dissolves the substrate and catalyst.[13]
B. Materials & Reagents
| Reagent | CAS Number | Supplier Suggestion |
| This compound | 17321-24-3 | BLD Pharm[17], Finetech[18] |
| Arylboronic Acid (e.g., Phenylboronic acid) | 98-80-6 | Sigma-Aldrich |
| Pd(PPh₃)₄ | 14221-01-3 | Sigma-Aldrich |
| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | Fisher Scientific |
| 1,4-Dioxane, anhydrous | 123-91-1 | Sigma-Aldrich |
| Deionized Water | 7732-18-5 | --- |
C. Step-by-Step Protocol
-
Reaction Setup : To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol, 186.6 mg).
-
Add Coupling Partner : Add the desired arylboronic acid (1.2 mmol, 1.2 equivalents).
-
Add Base : Add anhydrous potassium carbonate (2.0 mmol, 2.0 equivalents, 276.4 mg).
-
Add Catalyst : Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%, 57.8 mg).
-
Add Solvents : Add anhydrous 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.
-
Reaction Execution : Seal the flask and heat the reaction mixture to 80-90 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up : After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Extraction : Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer. Wash the organic layer with brine (2 x 15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification : Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
-
Characterization : Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
D. Experimental Workflow Diagram
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C8H11ClN2O | CID 2763957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. New curable propylene copolymers containing tert-butoxysilane side groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Organic Light-Emitting Diode (OLED) Materials | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. OLED Materials|BLD Pharm [bldpharm.com]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. 1340506-55-9|tert-Butyl 6-chloropyridazine-3-carboxylate|BLD Pharm [bldpharm.com]
- 18. This compound | CAS: 17321-24-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
Troubleshooting & Optimization
Technical Support Center: Improving Yields in Buchwald-Hartwig Amination of Pyridazines
Welcome to the technical support center for the Buchwald-Hartwig amination of pyridazines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C-N bond formation with this challenging class of heterocyles. The inherent electronic properties of the pyridazine ring, characterized by two adjacent nitrogen atoms, present unique obstacles that often lead to low yields, catalyst deactivation, and undesired side reactions.
This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) in a direct Q&A format. We will delve into the causality behind common experimental failures and offer field-proven solutions to enhance the efficiency and reliability of your reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is showing low or no conversion of the starting halopyridazine. What are the likely causes and how can I fix this?
Low to no conversion is the most common issue when working with pyridazines. The primary culprit is often catalyst inhibition or deactivation. The two adjacent nitrogen atoms in the pyridazine ring can act as a bidentate ligand, strongly coordinating to the palladium center and effectively poisoning the catalyst.[1]
Troubleshooting Steps:
-
Ligand Selection is Critical: The choice of phosphine ligand is paramount to shield the palladium center and facilitate the catalytic cycle. Standard ligands may not be sufficient.
-
Use Bulky, Electron-Rich Biarylphosphine Ligands: Ligands such as XPhos , RuPhos , or BrettPhos are designed to be sterically demanding.[2] This bulkiness promotes the formation of a monoligated active species and disfavors the binding of the pyridazine substrate to the palladium catalyst.
-
Consider Josiphos-type Ligands: These ferrocene-based diphosphine ligands have also shown high activity for coupling challenging heteroaryl chlorides.[2]
-
-
Re-evaluate Your Palladium Source (Precatalyst): The method of generating the active Pd(0) species is crucial.
-
Use Well-Defined Precatalysts: Instead of generating the catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃, which can be inconsistent, employ modern, air-stable precatalysts. G3 or G4 Buchwald precatalysts are designed for reliable and rapid generation of the active LPd(0) species.
-
-
Increase Catalyst Loading: While not ideal for process chemistry, for challenging substrates, increasing the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial catalyst poisoning by ensuring a sufficient concentration of active catalyst.[3]
Q2: I'm observing significant hydrodehalogenation of my pyridazine starting material. How can I minimize this side reaction?
Hydrodehalogenation (replacement of the halogen with a hydrogen atom) is a common side reaction that competes with the desired C-N bond formation. It often arises from a β-hydride elimination pathway from the palladium-amido intermediate, which is then followed by reductive elimination.
Troubleshooting Steps:
-
Accelerate Reductive Elimination: The goal is to make the desired C-N bond formation kinetically faster than the undesired hydrodehalogenation pathway.
-
Bulky Ligands: As mentioned above, bulky, electron-rich ligands (e.g., BrettPhos , RuPhos ) not only prevent catalyst poisoning but also accelerate the rate of reductive elimination.
-
Choice of Base: A stronger, non-coordinating base can facilitate a more rapid deprotonation of the amine, leading to a faster turnover. However, excessively strong bases may have compatibility issues with other functional groups.
-
-
Amine Stoichiometry: Using a slight excess of the amine coupling partner can sometimes help to favor the desired amination pathway.
Q3: I am working with a dichloropyridazine and struggling with regioselectivity. How can I control which chlorine atom reacts?
Controlling regioselectivity in di- or poly-halogenated pyridazines is a significant challenge. The outcome is determined by a combination of electronic and steric factors.
Troubleshooting Steps:
-
Exploit Inherent Electronic Differences: The chlorine atoms on a pyridazine ring are not electronically equivalent. The positions ortho and para to the ring nitrogens are generally more activated towards nucleophilic attack and oxidative addition. For instance, in 3,6-dichloropyridazine, both positions are electronically similar, but in 3,4-dichloropyridazine, the C4 position is generally more reactive.
-
Leverage Steric Hindrance: If one chlorine atom is significantly more sterically hindered than the other, you can often achieve selective amination at the less hindered position by using a bulky ligand and amine.
-
Temperature Control: A second amination often requires more forcing conditions (higher temperatures).[4][5] By carefully controlling the reaction temperature, you may be able to isolate the mono-aminated product. Start with lower temperatures (e.g., 80 °C) and gradually increase if no reaction occurs.
-
Choice of Halogen: If you have the synthetic flexibility, starting with a mixed dihalopyridazine (e.g., 3-bromo-6-chloropyridazine) can provide excellent selectivity, as the C-Br bond will typically undergo oxidative addition much more readily than the C-Cl bond.
Q4: My reaction works, but the yield is inconsistent. What are the key parameters for ensuring reproducibility?
Inconsistent yields in palladium-catalyzed reactions often point to sensitivity to air, moisture, or impurities.
Troubleshooting Steps:
-
Ensure an Inert Atmosphere: Oxygen can deactivate the Pd(0) catalyst.[3] It is crucial to thoroughly degas your solvent (e.g., by sparging with argon for 20-30 minutes or using several freeze-pump-thaw cycles) and to run the reaction under a positive pressure of an inert gas like argon or nitrogen.
-
Use Anhydrous Solvents: Water can interfere with the reaction, particularly with the strong bases used. Use freshly dried solvents. Toluene and dioxane are common choices.
-
Check Reagent Purity: Impurities in the starting materials, especially the halopyridazine or the amine, can poison the catalyst.[3] Purify starting materials if their quality is uncertain.
-
Base Quality: Strong bases like sodium tert-butoxide (NaOtBu) are hygroscopic. Use fresh, high-purity base from a newly opened container or store it in a desiccator.
Data & Protocols
Table 1: Recommended Starting Conditions for Buchwald-Hartwig Amination of Halopyridazines
| Parameter | Recommendation | Rationale & Comments |
| Halogen | Cl, Br | Bromopyridazines are generally more reactive than chloropyridazines. Iodides can sometimes form unreactive palladium dimers.[6] |
| Palladium Source | G3/G4 Buchwald Precatalysts | Provides reliable and efficient generation of the active LPd(0) catalyst. |
| Ligand | XPhos, RuPhos, BrettPhos | Bulky, electron-rich biaryl monophosphine ligands are essential to prevent catalyst poisoning and accelerate reductive elimination.[2] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | NaOtBu is a strong, effective base. K₃PO₄ or Cs₂CO₃ are milder alternatives for base-sensitive substrates. |
| Solvent | Toluene, Dioxane, CPME | Must be anhydrous and thoroughly degassed. |
| Temperature | 80 - 110 °C | Reaction temperature often needs to be optimized for specific substrates. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent catalyst deactivation by oxygen.[3] |
Experimental Protocols
Protocol 1: General Procedure for the Amination of a Chloropyridazine
This protocol provides a robust starting point for the amination of a generic chloropyridazine with a primary or secondary amine.
Reagents:
-
Chloropyridazine (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the chloropyridazine, XPhos Pd G3, and sodium tert-butoxide.
-
Seal the flask with a septum, and purge with argon for 10 minutes.
-
Under a positive pressure of argon, add the anhydrous, degassed toluene via syringe.
-
Add the amine via syringe.
-
Place the flask in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by carefully adding water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Visualizing the Challenges
Diagram 1: Buchwald-Hartwig Catalytic Cycle & Pyridazine Inhibition
Caption: Catalytic cycle and the competing catalyst poisoning pathway by pyridazine.
Diagram 2: Troubleshooting Workflow for Low Yields
Caption: A decision-making workflow for troubleshooting low-yield reactions.
References
- 1. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.rug.nl [research.rug.nl]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Highly Regioselective Buchwald—Hartwig Amination at C-2 of 2,4-Dichloropyridine Enabling a Novel Approach to 2,4-Bisanilinopyridine (BAPyd) Libraries. | Semantic Scholar [semanticscholar.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Pyridazine Cross-Coupling Reactions
Welcome to the technical support center for pyridazine cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities and common challenges encountered during the synthesis of pyridazine-containing molecules. The electron-deficient nature of the pyridazine ring, while facilitating oxidative addition, also introduces a unique set of challenges, including catalyst inhibition and a propensity for specific side reactions.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose issues and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My pyridazine cross-coupling reaction has a very low yield or isn't working at all. What are the primary suspects?
Low yields in palladium-catalyzed reactions involving pyridazine substrates are a common frustration. The root cause often lies in one or more of the following areas, which should be investigated systematically:
-
Catalyst Inhibition/Deactivation: The lone pair of electrons on a pyridazine nitrogen can coordinate to the palladium center. This can lead to the formation of inactive catalyst species, effectively "poisoning" the catalyst and halting the catalytic cycle.[3] Furthermore, the active Pd(0) catalyst is highly sensitive to oxygen and can be oxidized to inactive Pd(II) species. The formation of palladium black (aggregated, inactive palladium) is another common deactivation pathway, often accelerated by high temperatures or an insufficient ligand-to-palladium ratio.[4]
-
Suboptimal Ligand Choice: The ligand is critical for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. For electron-deficient heteroaromatics like pyridazine, bulky and electron-rich phosphine ligands (e.g., Buchwald ligands such as XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are often required. These ligands help shield the palladium from the coordinating pyridazine nitrogen and promote efficient reductive elimination.[4]
-
Reagent Instability: Boronic acids, common coupling partners in Suzuki-Miyaura reactions, are susceptible to degradation, particularly protodeboronation (replacement of the boronic acid group with a hydrogen).[5] This is especially true for heteroaryl boronic acids.[5] Similarly, the halogenated pyridazine substrate itself can be unstable under the reaction conditions.
-
Inadequate Inert Atmosphere: Failure to rigorously exclude oxygen and moisture can lead to catalyst deactivation and side reactions like the homocoupling of boronic acid partners.[6] Ensure all solvents are properly degassed and the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen).
Troubleshooting Guide: Common Side Reactions & Solutions
This section details the most common side reactions observed in pyridazine cross-coupling and provides actionable strategies to mitigate them.
Issue 1: Homocoupling of Coupling Partners
Homocoupling, the dimerization of either the boronic acid/ester or the pyridazine halide, is a frequent yield-reducing side reaction.
-
Boronic Acid Homocoupling (e.g., in Suzuki-Miyaura): This typically results in a biaryl byproduct derived from the boronic acid. It is often promoted by the presence of oxygen and Pd(II) species.[5][6]
-
Pyridazine Homocoupling: This leads to the formation of a bipyridazine byproduct.
Causality & Mechanism:
The homocoupling of boronic acids can be initiated by Pd(II) species, which may be present from the start if a Pd(II) precatalyst is used, or formed through oxidative processes if the reaction is not rigorously deoxygenated. Two molecules of the boronic acid transmetalate to the Pd(II) center, followed by reductive elimination to yield the homocoupled product and Pd(0).[5]
Troubleshooting Protocol:
-
Improve Degassing: Rigorously degas all solvents and reagents. A common method is to bubble an inert gas (argon or nitrogen) through the solvent for at least 30 minutes. Freeze-pump-thaw cycles are even more effective.
-
Use a Pd(0) Precatalyst: Start with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to minimize the initial concentration of Pd(II).[5] If using a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂(dppf)), ensure conditions are optimal for its rapid reduction to Pd(0) in the catalytic cycle.
-
Add a Reducing Agent: In some cases, the addition of a mild reducing agent, such as potassium formate, can help maintain a low concentration of Pd(II) without interfering with the main catalytic cycle.[7]
-
Control Reagent Addition: Slow addition of the boronic acid can sometimes minimize its homocoupling by keeping its instantaneous concentration low.
| Parameter | Recommendation to Minimize Homocoupling | Rationale |
| Atmosphere | Strict inert (Ar or N₂) | Prevents oxidation of Pd(0) to pro-homocoupling Pd(II).[6] |
| Catalyst | Use Pd(0) precatalyst (e.g., Pd(PPh₃)₄) | Avoids initial Pd(II) that can drive homocoupling.[5] |
| Additives | Consider mild reducing agents (e.g., K-formate) | Scavenges Pd(II) species that promote homocoupling.[7] |
| Temperature | Lower the reaction temperature | May disfavor the homocoupling pathway relative to cross-coupling. |
Issue 2: Protodehalogenation/Protodeborylation
This side reaction involves the replacement of the halide on the pyridazine or the boronic acid group with a hydrogen atom, leading to the formation of the simple pyridazine or the corresponding arene from the boronic acid.
Causality & Mechanism:
-
Protodeborylation: This is the hydrolytic cleavage of the C-B bond of the boronic acid. It is often base-catalyzed and is a significant issue for many heteroaryl boronic acids.[5]
-
Protodehalogenation (Hydrodehalogenation): This involves the replacement of the halogen on the pyridazine ring with a hydrogen. This can occur via several pathways, including a competing reaction involving β-hydride elimination from a palladium-amide intermediate in Buchwald-Hartwig aminations, or through other reductive processes in the reaction mixture.[8] For electron-poor aryl bromides, hydrodebromination can be a significant side process.[9]
Troubleshooting Protocol:
-
Choice of Base: For Suzuki-Miyaura reactions, using a weaker base like K₃PO₄ or Cs₂CO₃, or even fluoride sources like KF, can suppress protodeborylation compared to strong bases like NaOH or NaOt-Bu.[10][11]
-
Anhydrous Conditions: Ensure all reagents and solvents are dry, as water is a key component in the hydrolysis of the C-B bond.
-
Use Boronate Esters: Boronate esters (e.g., pinacol esters) are generally more stable towards protodeborylation than the corresponding boronic acids.[5]
-
Optimize Ligand and Temperature: In Buchwald-Hartwig reactions, the choice of a bulky, electron-rich ligand can favor the desired reductive elimination over the competing β-hydride elimination pathway that leads to hydrodehalogenation.[8] Lowering the temperature may also help.
Troubleshooting Workflow for Low Yield/Side Reactions
Caption: A systematic workflow for diagnosing and solving common issues in pyridazine cross-coupling.
Issue 3: Competing Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient pyridazine ring is susceptible to direct nucleophilic aromatic substitution (SNAr), which can compete with the desired metal-catalyzed cross-coupling, especially when strong nucleophiles (like amines or alkoxides) are present.
Causality & Mechanism:
In an SNAr reaction, a nucleophile directly attacks the carbon atom bearing the leaving group (halide). The electron-withdrawing nature of the pyridazine nitrogens stabilizes the negatively charged intermediate (Meisenheimer complex), facilitating the displacement of the halide. This pathway does not involve the palladium catalyst. For pyridines, SNAr is generally favorable at the positions ortho and para to the ring nitrogen.[12]
Troubleshooting Protocol:
-
Moderate Basicity: Use of very strong bases (e.g., NaH, NaOt-Bu) can promote SNAr. Switching to a milder base (e.g., K₂CO₃, Cs₂CO₃) can favor the palladium-catalyzed pathway.
-
Lower Temperature: SNAr reactions often have a higher activation energy than the catalytic pathway. Running the reaction at a lower temperature can significantly reduce the rate of the competing SNAr.
-
Catalyst/Ligand Optimization: A highly active catalyst system that promotes rapid oxidative addition and reductive elimination can outcompete the slower, uncatalyzed SNAr pathway. Screening different ligands to accelerate the catalytic cycle is a key strategy.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of a Halopyridazine
This protocol provides a starting point for optimization. Reagent and condition screening is often necessary.
-
Reaction Setup:
-
To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the halopyridazine (1.0 equiv), the arylboronic acid or ester (1.2–1.5 equiv), and the base (e.g., K₃PO₄, 2.0–3.0 equiv).
-
Seal the vessel with a septum or cap.
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
-
Reagent Addition:
-
Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(PPh₃)₄, 1–5 mol%) and the ligand (if not part of the precatalyst).
-
Add the degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture like DME/water) via syringe.[1][2] The final concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.
-
-
Reaction Execution:
-
Place the sealed reaction vessel in a preheated oil bath or heating block at the desired temperature (e.g., 80–110 °C).
-
Stir the reaction mixture for the specified time (typically 2–24 hours), monitoring progress by TLC, LCMS, or GCMS.
-
-
Work-up and Purification:
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Catalytic Cycle and Common Side Reactions
Caption: The palladium catalytic cycle for cross-coupling and key points where common side reactions diverge.
References
- 1. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies [mdpi.com]
- 3. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
Technical Support Center: Purification Strategies for 3-Substituted-6-(tert-butoxy)pyridazines
Welcome to the technical support center for the purification of 3-substituted-6-(tert-butoxy)pyridazines. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the successful isolation of these valuable heterocyclic compounds. The unique combination of the polar pyridazine core and the acid-labile tert-butoxy group presents specific challenges that require careful consideration during purification. This document provides in-depth, field-proven insights to help you navigate these challenges effectively.
Troubleshooting Guide
This section addresses common issues encountered during the purification of 3-substituted-6-(tert-butoxy)pyridazines in a direct question-and-answer format, focusing on the causality behind experimental choices.
Issue 1: My target compound is degrading on the silica gel column, leading to low yields and multiple spots on TLC.
Question: I'm observing streaking on my TLC plate and isolating a significant amount of a more polar impurity after column chromatography. What is causing this degradation, and how can I prevent it?
Answer: The primary culprit for the degradation of 3-substituted-6-(tert-butoxy)pyridazines on a standard silica gel column is the acidic nature of the silica. The Lewis acidic sites on the silica gel surface can catalyze the cleavage of the acid-sensitive tert-butoxy group, leading to the formation of the corresponding pyridazin-6(1H)-one derivative. This byproduct is significantly more polar, resulting in the observed streaking and the appearance of a new, lower Rf spot on the TLC plate.
To circumvent this issue, it is crucial to neutralize the acidic sites on the silica gel or to use an alternative, less acidic stationary phase.
Recommended Solutions:
-
Deactivation of Silica Gel with Triethylamine (TEA): This is a widely used and effective method for purifying acid-sensitive compounds. The basic TEA neutralizes the acidic silanol groups on the silica surface.[1][2][3]
-
Use of Alternative Stationary Phases: If deactivation is insufficient or if your compound is also base-sensitive, consider using a more neutral or basic stationary phase.[2]
-
Alumina (basic or neutral): A good alternative for the purification of basic compounds like pyridazines.
-
Florisil: A mild, neutral magnesium silicate stationary phase that can be effective for less polar compounds.
-
Step-by-Step Protocol: Deactivation of Silica Gel for Flash Chromatography
-
Prepare the Slurry: In a fume hood, prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane or ethyl acetate/hexane mixture).
-
Add Triethylamine: Add 1-2% triethylamine (v/v) to the slurry and mix thoroughly.
-
Pack the Column: Pack the column with the TEA-containing slurry as you normally would.
-
Equilibrate the Column: Flush the packed column with at least 5 column volumes of the mobile phase containing 1-2% triethylamine. This ensures that the entire silica bed is neutralized.
-
Load and Elute: Load your crude sample and elute with the mobile phase containing the basic modifier.
Issue 2: My compound co-elutes with a non-polar impurity.
Question: I have a persistent non-polar impurity that is difficult to separate from my desired 3-substituted-6-(tert-butoxy)pyridazine using standard normal-phase chromatography. What are my options?
Answer: Co-elution of non-polar impurities can be challenging. Optimizing the solvent system is the first step. If this fails, reverse-phase chromatography is an excellent alternative that separates compounds based on different principles of polarity.
Recommended Solutions:
-
Solvent System Optimization: Systematically screen different solvent systems for normal-phase chromatography. A common starting point is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate or dichloromethane.
-
Reverse-Phase Chromatography (RPC): In RPC, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). This technique is particularly effective for separating compounds with subtle differences in polarity.
| Purification Method | Stationary Phase | Mobile Phase (Typical) | Elution Order |
| Normal-Phase | Silica Gel, Alumina | Hexane/Ethyl Acetate | Non-polar compounds elute first |
| Reverse-Phase | C18-Silica | Water/Acetonitrile | Polar compounds elute first |
Issue 3: I am struggling with the recrystallization of my compound.
Question: My 3-substituted-6-(tert-butoxy)pyridazine either oils out or remains soluble during recrystallization attempts. How can I find a suitable solvent system?
Answer: Successful recrystallization relies on the principle of differential solubility of the compound at different temperatures. Finding the right solvent or solvent pair is key.
Recommended Strategy for Solvent Screening:
-
Single Solvent Method:
-
Place a small amount of your crude compound in a test tube.
-
Add a few drops of a single solvent and observe the solubility at room temperature. An ideal solvent will not dissolve the compound at room temperature.
-
Heat the mixture. A good solvent will dissolve the compound when hot.
-
Allow the solution to cool slowly. The compound should crystallize out.
-
-
Two-Solvent (Binary) Method:
-
Dissolve your compound in a small amount of a "good" solvent in which it is highly soluble.
-
Slowly add a "poor" solvent (an anti-solvent) in which the compound is insoluble, until the solution becomes slightly turbid.
-
Gently heat the mixture until it becomes clear again.
-
Allow the solution to cool slowly to induce crystallization.
-
Common Solvent Pairs for Pyridazine Derivatives:
-
Ethanol/Water
-
Dichloromethane/Hexane
-
Ethyl Acetate/Hexane
-
Acetone/Hexane[2]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of 3-substituted-6-(tert-butoxy)pyridazines?
A1: Common impurities often arise from the starting materials or side reactions. For instance, if you are synthesizing a 3-aryl-6-(tert-butoxy)pyridazine via a Suzuki-Miyaura cross-coupling reaction, you might encounter starting materials like the corresponding 3-chloro-6-(tert-butoxy)pyridazine or the boronic acid.[1] Another common impurity is the pyridazin-6(1H)-one, formed by the hydrolysis of the tert-butoxy group, especially if acidic conditions were used during workup or purification.[4]
Q2: How can I assess the purity of my final compound?
A2: A combination of techniques is recommended for a thorough purity assessment:
-
Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the desired compound and can reveal the presence of impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
Q3: Are there any specific considerations for HPLC purification of these compounds?
A3: Yes, to avoid the cleavage of the tert-butoxy group, it is advisable to use non-acidic mobile phases. Instead of the commonly used trifluoroacetic acid (TFA) or formic acid, consider using a buffered mobile phase (e.g., ammonium acetate or ammonium bicarbonate) or a neutral mobile phase (e.g., water/acetonitrile or water/methanol).
Q4: What is the general stability of 3-substituted-6-(tert-butoxy)pyridazines?
A4: The primary stability concern for these compounds is their sensitivity to acidic conditions, which can lead to the loss of the tert-butoxy group. They are generally stable under neutral and basic conditions. It is recommended to store them in a cool, dry place, protected from light.
Visualizing Purification Strategies
Below is a decision tree to guide you in selecting an appropriate purification strategy for your 3-substituted-6-(tert-butoxy)pyridazine.
Caption: Decision tree for selecting a purification strategy.
References
Technical Support Center: Catalyst and Ligand Selection for 3-(Tert-Butoxy)-6-Chloropyridazine
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 3-(Tert-Butoxy)-6-Chloropyridazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights, troubleshoot common experimental hurdles, and offer robust starting points for reaction optimization. The pyridazine core is a vital scaffold in medicinal chemistry, and successful functionalization of this electron-deficient heterocycle is critical for the synthesis of novel chemical entities.[1][2]
This document moves beyond simple protocols to explain the causal relationships behind catalyst and ligand choices, empowering you to make informed decisions in your own experiments.
Part 1: Frequently Asked Questions (FAQs) - First Principles of Catalysis
This section addresses fundamental questions regarding the selection of catalytic components for reactions with this compound.
Q1: Why is the choice of catalyst and ligand so critical for this specific substrate?
A: The reactivity of this compound in cross-coupling reactions is governed by two main factors:
-
C-Cl Bond Strength: The Carbon-Chlorine bond is significantly stronger and less reactive than corresponding C-Br or C-I bonds.[3] The first and often rate-limiting step in the catalytic cycle is the oxidative addition of the palladium(0) catalyst into this C-Cl bond.[4] This step is kinetically unfavorable and requires a highly active catalyst to proceed efficiently.[5]
-
Heteroatom Inhibition: The nitrogen atoms in the pyridazine ring can coordinate to the palladium center, potentially acting as catalyst poisons and inhibiting its reactivity.[3]
Therefore, the ligand's role is twofold: it must electronically enrich the palladium center to facilitate oxidative addition and be sterically bulky enough to promote the desired reaction pathway over catalyst inhibition or decomposition.[5]
Q2: What are the most common and effective cross-coupling reactions for functionalizing this chloropyridazine?
A: The two most powerful and widely used methods for this substrate are the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation).[6] These reactions have become indispensable tools in pharmaceutical and materials science due to their broad functional group tolerance and reliability.[7][8][9]
Q3: What general class of ligands is most effective for activating the C-Cl bond in this pyridazine system?
A: For challenging substrates like electron-deficient heteroaryl chlorides, the most effective ligands are typically bulky, electron-rich monophosphines .[4][10]
-
Electron-rich character (e.g., from alkyl groups like tert-butyl or cyclohexyl) increases the electron density on the palladium(0) center. This enhances the metal's nucleophilicity, lowering the activation energy for oxidative addition into the strong C-Cl bond.[5]
-
Steric bulk facilitates the final, product-forming reductive elimination step and helps prevent the formation of inactive palladium dimers.[5]
Examples of such ligand classes include dialkylbiaryl phosphines (e.g., RuPhos, BrettPhos) and sterically hindered trialkylphosphines (e.g., P(t-Bu)₃).[10][11]
Q4: Should I use a Pd(0) or Pd(II) precatalyst?
A: Both Pd(0) sources (e.g., Pd₂(dba)₃) and Pd(II) sources (e.g., Pd(OAc)₂) can be used effectively. The active catalyst in the cycle is the Pd(0) species. If you use a Pd(II) precatalyst, it must first be reduced in situ to Pd(0).[10] This reduction is often accomplished by a phosphine ligand or an amine present in the reaction mixture.
-
Pd(0) precatalysts like Pd₂(dba)₃ are often preferred as they do not require a separate reduction step.
Q5: What is the role of the base, and how do I select the right one?
A: The base plays a crucial, though different, role in Suzuki and Buchwald-Hartwig reactions.
-
In Suzuki-Miyaura Coupling: The base is required to activate the organoboron species. It forms a boronate complex, which increases the nucleophilicity of the organic group, thereby facilitating the key transmetalation step.[8] Common choices include carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄), often in an aqueous-organic solvent mixture.[12] For base-sensitive substrates, milder bases like potassium fluoride (KF) can be used.[13]
-
In Buchwald-Hartwig Amination: A strong, non-nucleophilic base is required to deprotonate the amine (or the N-H bond in the intermediate palladium complex) to form the palladium-amido complex, which is essential for reductive elimination.[10][14] The most common and effective base for this is sodium tert-butoxide (NaOtBu).
Q6: Which solvents are generally recommended?
A: The choice of solvent is critical for solubility and reaction rate.[15] For both Suzuki and Buchwald-Hartwig reactions with chloropyridazines, common solvents include:
-
Aprotic polar solvents: Dioxane, Tetrahydrofuran (THF), and Toluene are excellent choices as they effectively dissolve the catalyst, ligand, and substrates.[16]
-
Co-solvents: For Suzuki couplings, a mixture of an organic solvent with water (e.g., Dioxane/H₂O) is often used to help dissolve the inorganic base.[16][17]
Part 2: Troubleshooting Guide - Diagnosing and Solving Common Issues
This section is formatted to help you quickly diagnose and resolve specific experimental challenges.
Problem Cluster 1: Low or No Product Yield
Q: My reaction has stalled or is giving very low yield. What are the first things I should check?
A: Before re-optimizing the catalyst system, always verify the fundamentals. Low reactivity is often traced back to the reaction setup and reagents.[18]
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[18] Ensure your reaction vessel was properly purged (e.g., by evacuating and backfilling with argon or nitrogen 3-5 times) and that all solvents were thoroughly degassed.[17]
-
Reagent Quality: Verify the purity of your starting materials. Boronic acids, in particular, can degrade over time via dehydration to form unreactive boroxines or through protodeboronation.[17][18] Ensure your this compound is pure and dry.
-
Solvent and Reagent Anhydrousness: Water can interfere with the reaction in multiple ways, including promoting hydrodehalogenation and protodeboronation. Use anhydrous solvents and dry your solid reagents if necessary.[17][18]
Q: I suspect my catalyst is being deactivated. What are the potential causes and solutions?
A: Catalyst deactivation is a common problem, especially at elevated temperatures.
-
Cause - Ligand Degradation: Some phosphine ligands can degrade at high temperatures.
-
Solution: Try running the reaction at the lowest effective temperature (e.g., 80 °C instead of 110 °C). Consider switching to a more robust ligand, such as an N-heterocyclic carbene (NHC) or a more sterically protected biarylphosphine ligand.[18]
-
-
Cause - Formation of Palladium Black: Precipitation of palladium black indicates the catalyst has fallen out of the catalytic cycle.
-
Solution: This is often caused by a poor ligand-to-metal ratio or the presence of impurities. Ensure the correct stoichiometry of the ligand is used. Increasing the ligand loading slightly (e.g., from L:Pd = 2:1 to 3:1) can sometimes stabilize the catalyst.
-
Problem Cluster 2: Prevalent Side Reactions
Q: I'm observing significant hydrodehalogenation (replacement of -Cl with -H). How can I minimize this?
A: Hydrodehalogenation is a common side reaction where the starting material is reduced instead of coupled.[18]
-
Cause - Water: Moisture is a primary proton source for this side reaction.
-
Solution: Ensure all reagents and solvents are scrupulously dry.[18]
-
-
Cause - Base: The choice of base can influence the rate of hydrodehalogenation.
-
Solution: Screen different bases. For example, in a Buchwald-Hartwig amination, a weaker base like K₃PO₄ might be less prone to this side reaction than NaOtBu, although it may require higher temperatures.[18]
-
Q: In my Suzuki-Miyaura coupling, I am seeing boronic acid homocoupling (biaryl formation from two boronic acid molecules). How do I prevent this?
A: Homocoupling is often promoted by the presence of oxygen.[17]
-
Solution 1 - Rigorous Deoxygenation: The most effective solution is to ensure the reaction mixture is thoroughly deoxygenated before and during the addition of the palladium catalyst.[17]
-
Solution 2 - Catalyst Choice: Using a Pd(0) precatalyst directly can sometimes reduce homocoupling compared to a Pd(II) source that requires in situ reduction.[17]
Q: My primary challenge is protodeboronation of my boronic acid. What is the best strategy to overcome this?
A: Protodeboronation is the cleavage of the C-B bond, replacing it with a C-H bond, which removes the boronic acid from the reaction.
-
Cause: This is often promoted by water and strong bases, especially at high temperatures.[12]
-
Solution: Use anhydrous conditions and consider replacing the boronic acid with its corresponding pinacol boronate ester. Boronic esters are generally more stable towards hydrolysis and protodeboronation.[17]
Part 3: Recommended Catalyst Systems & Experimental Protocols
The following tables summarize field-proven catalyst systems for Suzuki-Miyaura and Buchwald-Hartwig reactions with chloro-heteroarenes, providing a strong starting point for your experiments.
Data Presentation: Recommended Catalyst Systems
Table 1: Catalyst Systems for Suzuki-Miyaura Coupling of this compound
| Pd Precatalyst | Ligand | Base | Solvent | Temp (°C) | Notes |
|---|---|---|---|---|---|
| Pd₂(dba)₃ | P(t-Bu)₃ | K₃PO₄ | Toluene or Dioxane | 80-110 | A robust system for activating C-Cl bonds.[16] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O (10:1) | 100 | SPhos is excellent for heteroaryl couplings. |
| Pd(dppf)Cl₂ | (none) | K₂CO₃ | DME/H₂O (4:1) | 85-95 | A common, commercially available precatalyst. May be less effective for this specific substrate.[16] |
| Pd(PPh₃)₄ | (none) | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | "Traditional" catalyst; often sluggish for aryl chlorides.[12] |
Table 2: Catalyst Systems for Buchwald-Hartwig Amination of this compound
| Pd Precatalyst | Ligand | Base | Solvent | Temp (°C) | Notes |
|---|---|---|---|---|---|
| Pd₂(dba)₃ | RuPhos | NaOtBu | Toluene or Dioxane | 80-100 | RuPhos is a highly general and effective ligand for C-N coupling.[11] |
| Pd(OAc)₂ | XPhos | K₃PO₄ | t-BuOH | 90-110 | XPhos is another excellent choice for challenging aminations. |
| Pd₂(dba)₃ | BINAP | Cs₂CO₃ | Toluene | 100 | BINAP is a classic bidentate ligand, effective for many systems.[14][19] |
| Pd₂(dba)₃ | tBu₃P·HBF₄ | NaOtBu | Toluene | 100-110 | A simple, effective trialkylphosphine system. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general guideline and should be optimized for each specific boronic acid partner.
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).[16][18]
-
Inerting: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[18]
-
Catalyst Addition: Under a positive pressure of argon, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., P(t-Bu)₃, 2-4 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene) via syringe.[18]
-
Reaction: Heat the reaction mixture in a pre-heated oil bath at 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is a general guideline and should be optimized for each specific amine coupling partner.
-
Reaction Setup: In a glovebox or under a positive flow of argon, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., RuPhos, 2-4 mol%), and the base (NaOtBu, 1.2-1.5 equiv.) to a dry Schlenk tube.[16]
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine coupling partner (1.1-1.2 equiv.).
-
Inerting & Solvent: Seal the tube, remove from the glovebox (if used), and add anhydrous, degassed solvent (e.g., Toluene) via syringe.
-
Reaction: Heat the reaction mixture in a pre-heated oil bath to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Quench carefully with a saturated aqueous solution of ammonium chloride or water. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by silica gel column chromatography.
Part 4: Visualizing Key Concepts
Diagrams of Workflows and Mechanisms
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A systematic workflow for troubleshooting low-yield cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed Reactions on 1,2-Diazines | Bentham Science [eurekaselect.com]
- 7. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 11. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. quora.com [quora.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Reaction Exotherms in Palladium-Catalyzed Couplings
Welcome to the technical support center for managing reaction exotherms in palladium-catalyzed cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into identifying, understanding, and controlling thermal events in your experiments. The ubiquity and power of palladium catalysis in forming carbon-carbon and carbon-heteroatom bonds are undeniable; however, the potential for significant heat release is a critical safety parameter that must be managed proactively.[1] This guide is structured to help you navigate these challenges through practical troubleshooting advice and frequently asked questions.
Troubleshooting Guide: Addressing Exotherm-Related Issues
This section addresses specific problems you might encounter during your palladium-catalyzed coupling reactions. Each entry explains the potential causes and provides actionable solutions.
Issue 1: Rapid, Uncontrolled Temperature Spike Upon Reagent or Catalyst Addition
Question: I observed a sudden and sharp increase in my reaction temperature immediately after adding the palladium catalyst (or another reagent). What is happening, and how can I prevent it?
Answer:
A rapid temperature increase indicates that the reaction rate is extremely fast under the initial conditions, leading to a rate of heat generation that overwhelms the heat removal capacity of your reactor. This is a potentially hazardous situation that can lead to a thermal runaway.[2][3]
Causality Explained:
The exothermic nature of many palladium-catalyzed cross-coupling reactions is a consistent observation across various types, including Suzuki-Miyaura, Buchwald-Hartwig amination, and Heck reactions.[1] The overall transformation is thermodynamically favorable, releasing significant energy. The issue arises when the kinetics are too rapid. Several factors can contribute to this:
-
High Catalyst Activity: Modern palladium pre-catalysts and ligands are designed for high efficiency, which can lead to very fast initial turnover rates.[4][5]
-
Reagent Reactivity: The choice of electrophile and nucleophile plays a crucial role. For instance, aryl iodides are generally more reactive than aryl chlorides, leading to faster initial rates.[6]
-
Concentration Effects: Adding a concentrated solution of a key reagent or the catalyst can create localized "hot spots" where the reaction initiates rapidly before the bulk of the solution reaches a homogeneous state.
-
Mass Transfer Limitations: In heterogeneous mixtures (e.g., with poorly soluble bases), poor stirring can lead to a situation where a reagent is not immediately available. Once it dissolves or comes into contact with the catalyst, the reaction can proceed very quickly.
Solutions & Protocols:
-
Controlled Addition Strategy: Instead of adding all reagents at once, implement a controlled addition (dosing) of the limiting reagent or the catalyst. This is a common and effective method to control the rate of heat generation.[7]
-
Protocol: Prepare a solution of your limiting reagent (e.g., the aryl halide) or the palladium catalyst in a suitable, degassed solvent. Using a syringe pump, add this solution to the reaction mixture over a prolonged period (e.g., 30-60 minutes or longer for larger scales). Monitor the internal reaction temperature throughout the addition.
-
-
Lowering Reaction Temperature: Start the reaction at a lower temperature to moderate the initial rate. Once the initial exotherm is controlled, the temperature can be gradually increased if necessary to drive the reaction to completion.
-
Reduce Catalyst Loading: While it may seem counterintuitive, sometimes a lower catalyst loading can provide a more controlled reaction profile without significantly impacting the overall yield, especially on a larger scale.[7] It's crucial to find the optimal balance between reaction time and safety.
-
Dilution: Increasing the solvent volume can help to dissipate the heat generated more effectively, acting as a heat sink. However, be mindful that excessive dilution might slow the reaction down to an impractical rate.
Issue 2: My Reaction Shows a Delayed but Aggressive Exotherm.
Question: My reaction mixture was stirring at the set temperature for some time with no issue, but then the temperature suddenly took off, rising far above the setpoint. What causes this induction period followed by a runaway?
Answer:
This behavior is characteristic of an autocatalytic process or a reaction with a significant induction period. The initial slow phase does not generate much heat, but once the reaction initiates, it accelerates rapidly.
Causality Explained:
-
Catalyst Activation: Many palladium(II) pre-catalysts, like Pd(OAc)₂, require an in-situ reduction to the active Pd(0) species to enter the catalytic cycle.[5][8] This reduction step can have its own kinetics and may create an induction period. Once a sufficient concentration of the active Pd(0) catalyst is formed, the primary catalytic cycle begins, often at a much faster rate.
-
Mass Transfer Limitations in Multiphase Systems: In reactions involving solid bases (e.g., K₂CO₃, K₃PO₄) or reagents with low solubility, the initial reaction rate is limited by the dissolution rate. As the reaction proceeds, the consumption of dissolved reagents can drive more of the solid into solution, leading to an acceleration of the reaction rate and heat output.
-
Product-Catalyzed Reactions: In some instances, a product or an intermediate formed during the reaction can act as a better ligand or accelerator for the catalyst, creating a positive feedback loop that increases the reaction rate over time.
Solutions & Protocols:
-
Pre-activation of the Catalyst: If using a Pd(II) source, consider a pre-activation step.
-
Protocol: Stir the Pd(II) source and the phosphine ligand in the solvent at the reaction temperature for a short period (e.g., 15-30 minutes) before adding the main reactants. This allows for the controlled formation of the active Pd(0) species.[4]
-
-
Improve Stirring and Mass Transfer: Ensure your reaction setup has adequate agitation. For larger scale reactions, overhead mechanical stirring is superior to magnetic stirring to ensure homogeneity in multiphasic systems.[4]
-
Reaction Calorimetry Analysis: For process development, using a reaction calorimeter (RC1) is the most reliable way to study the heat flow of the reaction in real-time.[7][9] This allows you to quantify the total heat of reaction, the maximum rate of heat release, and the adiabatic temperature rise (ΔTad), which is crucial for assessing thermal runaway potential.[7]
Issue 3: I'm Scaling Up a Reaction and It's Behaving Differently Thermally.
Question: A palladium-catalyzed coupling that was well-behaved in the lab on a 1-gram scale is showing a much more significant exotherm on a 100-gram scale, even with proportional cooling. Why is this happening?
Answer:
This is a classic problem in chemical scale-up and is due to the change in the surface-area-to-volume ratio.
Causality Explained:
As you increase the scale of a reaction, the volume increases by a cubic factor (e.g., length³), while the surface area of the reactor (which is responsible for heat dissipation) only increases by a square factor (e.g., length²). This means that larger reactors are inherently less efficient at removing heat per unit of volume compared to smaller flasks. A reaction that can be easily controlled by ambient cooling in a round-bottom flask may become a serious runaway hazard in a large pilot-plant reactor.[7]
Solutions & Protocols:
-
Re-evaluate Your Thermal Control Strategy: Do not assume that the cooling method used on a small scale will be sufficient for a larger scale.
-
Lab Scale (grams): Ice baths are often sufficient.
-
Pilot Plant (kilograms): Requires a jacketed reactor with a circulating thermal fluid (heating/cooling unit). The capacity of this unit must be able to handle the maximum heat output of the reaction.
-
-
Implement Semi-Batch Operation: As mentioned in Issue 1, a semi-batch process (dosing one reagent over time) is a standard and robust method for managing exotherms on a large scale. This allows you to control the reaction rate by controlling the feed rate, ensuring the heat generated never exceeds the cooling capacity of the reactor.
-
Consider Flow Chemistry: For highly exothermic reactions, transitioning to a continuous-flow reactor can be an excellent solution.[10][11]
Frequently Asked Questions (FAQs)
Q1: Which palladium-catalyzed reactions are known to be highly exothermic?
A1: While most cross-coupling reactions are exothermic, some are particularly energetic. Buchwald-Hartwig aminations, Suzuki-Miyaura couplings, and Mizoroki-Heck reactions are frequently reported to have significant exotherms.[1] The specific combination of substrates, catalyst, base, and solvent will ultimately determine the magnitude of the heat release.[1]
Q2: How do different components of the reaction mixture affect the exotherm?
A2: Each component plays a role:
-
Catalyst/Ligand: Highly active, modern catalyst systems (e.g., Buchwald pre-catalysts) can lead to faster reactions and more intense exotherms.[4][5]
-
Solvent: The solvent's boiling point and heat capacity are critical. A low-boiling solvent can be problematic if the exotherm exceeds its boiling point, leading to a rapid pressure increase. Solvents like DMSO and DMF can also decompose exothermically at elevated temperatures, which can be triggered by the primary reaction exotherm, leading to a secondary, more dangerous event.[7]
-
Base: The choice of base can influence reaction kinetics. Strong, soluble bases might lead to faster reactions than weaker, heterogeneous bases.[5]
-
Substrates: The reactivity of the electrophile (Ar-I > Ar-Br > Ar-OTf > Ar-Cl) and the nucleophile directly impacts the reaction rate and thus the rate of heat generation.[5]
Q3: What is "Maximum Temperature of the Synthesis Reaction" (MTSR) and why is it important?
A3: The MTSR is the maximum temperature a reaction mixture would reach if all cooling were to fail (adiabatic conditions). It is a critical safety parameter. If the MTSR is higher than the boiling point of the solvent or the decomposition temperature of any component in the reaction mixture, a potential for a thermal runaway exists.[1] Reaction calorimetry is used to determine this value experimentally.
Q4: Are there any "safer" alternatives for running highly exothermic couplings?
A4: Yes. Besides the control strategies mentioned above (dosing, lower temperature), continuous-flow processing is a key enabling technology for safely handling highly energetic reactions.[10][12] The small internal volume and superior heat transfer of flow reactors significantly mitigate the risks associated with thermal runaways.[10][11]
Q5: How can I quickly assess the thermal risk of a new reaction without a calorimeter?
A5: While not a substitute for proper calorimetric analysis, you can perform a simple screening test. Run the reaction on a very small scale (e.g., 100 mg) in a vial with a thermometer. Add the final reagent (often the catalyst) at the intended reaction temperature and observe the temperature profile closely. A rapid rise of more than 10-20 °C should be considered a warning sign that the reaction has significant thermal potential and requires a more controlled addition strategy upon scale-up.
Visualizations & Data
Diagrams
Data Table
| Parameter | Small Scale (e.g., 100 mL flask) | Large Scale (e.g., 100 L reactor) | Rationale for Change |
| Surface Area / Volume Ratio | High (~0.5 cm⁻¹) | Low (~0.05 cm⁻¹) | Heat transfer efficiency decreases significantly on scale-up. |
| Typical Heat Removal | Convection to air, ice bath | Jacketed vessel with thermal fluid | Passive cooling is insufficient for large volumes. |
| Mixing | Magnetic stir bar | Overhead mechanical stirrer | Ensures homogeneity and prevents hot spots in larger, potentially viscous or multiphasic systems.[4] |
| Addition Method | All at once (often) | Controlled dosing (semi-batch) | Manages the rate of heat generation to stay within cooling capacity.[7] |
| Thermal Hazard | Low | High | A small exotherm in the lab can become a dangerous runaway on a large scale.[1][7] |
Table 1: Comparison of Thermal Management Parameters at Different Scales.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ossila.com [ossila.com]
- 3. helgroup.com [helgroup.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond [mdpi.com]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. Reaction Calorimetry as a Tool for Understanding Reaction Mechanisms: Application to Pd-Catalyzed Reactions | Semantic Scholar [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Continuous-flow, palladium-catalysed alkoxycarbonylation reactions using a prototype reactor in which it is possible to load gas and heat simultaneously - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming low reactivity of 3-(Tert-Butoxy)-6-Chloropyridazine
Welcome to the dedicated technical support guide for 3-(tert-butoxy)-6-chloropyridazine. This resource is designed for researchers, medicinal chemists, and process development scientists who are incorporating this versatile, yet sometimes challenging, heterocyclic building block into their synthetic campaigns. As your Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the chemical principles governing the reactivity of this molecule. This guide moves beyond simple step-by-step instructions to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reactions.
The core challenge with this compound lies in its electronic nature. The pyridazine core is inherently π-deficient, yet the 3-position is functionalized with an electron-donating tert-butoxy group. This substituent increases electron density at the C6-Cl bond, making it a more challenging substrate for common palladium-catalyzed cross-coupling reactions, which typically rely on an electron-deficient reaction center for facile oxidative addition.[1] This guide is structured to address this and other potential hurdles directly.
Frequently Asked Questions (FAQs)
Q1: What are the main reactivity characteristics of this compound?
The reactivity is dominated by two key features: the chloro group at the 6-position and the electron-donating tert-butoxy group at the 3-position.
-
Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig): The C-Cl bond can participate in these reactions. However, the electron-donating effect of the tert-butoxy group deactivates the C-Cl bond towards oxidative addition, the rate-limiting step in many catalytic cycles.[1][2] Therefore, forcing conditions or highly active catalyst systems are typically required.
-
Nucleophilic Aromatic Substitution (SNAr): The pyridazine ring is electron-deficient, which generally favors SNAr. However, the tert-butoxy group counteracts this by donating electron density, which can destabilize the negatively charged Meisenheimer intermediate, making SNAr reactions more sluggish compared to pyridazines bearing electron-withdrawing groups.[3]
-
Stability: The tert-butyl group can be sensitive to strong acids, potentially leading to dealkylation under certain conditions.
Q2: How should I store and handle this compound?
This compound is a solid that is generally stable under standard laboratory conditions.[4] Store it in a tightly sealed container in a cool, dry place away from strong acids and oxidizing agents. No special handling precautions beyond standard laboratory safety protocols (gloves, safety glasses, lab coat) are typically required.
Q3: Can the tert-butoxy group be cleaved? If so, under what conditions?
Yes, the tert-butoxy group is a protecting group for the corresponding pyridazinone. It can be cleaved under acidic conditions, typically with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) at room temperature. The progress of the deprotection can be monitored by TLC or LCMS.
Q4: Why is my cross-coupling reaction failing when standard conditions for aryl chlorides work?
This is the most common issue. Heteroaryl chlorides, particularly those with electron-donating groups, are notoriously less reactive than their aryl chloride counterparts.[1] The lone pairs on the pyridazine nitrogens can also interact with and potentially deactivate the palladium catalyst.[5] Standard conditions, such as those using Pd(PPh₃)₄, are often insufficient. Success hinges on using a more specialized, highly active catalyst system. See the troubleshooting guide below for specific recommendations.
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions
The low reactivity of the C-Cl bond is the primary obstacle in Suzuki, Buchwald-Hartwig, and related cross-coupling reactions. The following sections provide a systematic approach to overcoming this challenge.
Core Problem: Inefficient Oxidative Addition
The first and often most difficult step in the catalytic cycle is the insertion of the Pd(0) catalyst into the C-Cl bond. The electron-rich nature of the substrate slows this step down considerably. Our entire strategy will revolve around accelerating this step.
Caption: Fig 1. The challenging oxidative addition step.
Issue 1: Low to No Conversion in Suzuki-Miyaura Coupling
Question: I am attempting a Suzuki coupling with an arylboronic acid using Pd(PPh₃)₄ and Na₂CO₃ in DME/water, but I am only recovering starting material. What should I change?
Answer: This is a classic case of an insufficiently active catalyst system for a deactivated heteroaryl chloride. Your troubleshooting should focus on three areas: the Ligand/Palladium Source, the Base, and the Reaction Conditions.
Caption: Fig 2. Troubleshooting workflow for Suzuki coupling.
Detailed Explanation:
-
Catalyst System: Standard Pd(PPh₃)₄ is not effective here. You must switch to a modern catalyst system designed for challenging substrates.[1][6]
-
Ligands: The key is to use electron-rich and sterically bulky phosphine ligands.[5][7] The bulk favors the formation of a highly reactive 12-electron L₁Pd(0) species, which undergoes oxidative addition more readily.[2] The electron-donating nature of the ligand also promotes the oxidative addition step.[7] Excellent choices include Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) or bulky trialkylphosphines (e.g., P(t-Bu)₃).[6][8]
-
Palladium Source: While Pd(OAc)₂ or Pd₂(dba)₃ can be used with the aforementioned ligands, using a pre-formed palladacycle (e.g., XPhos Pd G3) is often more reliable and efficient, as it ensures the correct ligand:palladium ratio and provides a more stable, air-tolerant starting point.
-
-
Base: Aqueous Na₂CO₃ is a relatively weak base. A stronger base is needed to facilitate the transmetalation step of the Suzuki reaction.[8] Anhydrous, powdered K₃PO₄ is an excellent and widely used choice for difficult couplings.[6] Cs₂CO₃ is also effective but more expensive.
-
Solvent and Temperature: Aqueous solvent systems may not be ideal. Switch to an anhydrous polar aprotic solvent like 1,4-dioxane or toluene. These reactions often require elevated temperatures, typically in the range of 80-120 °C, to overcome the activation energy barrier for oxidative addition.
| Parameter | Recommendation | Rationale |
| Palladium Precatalyst | XPhos Pd G3 (1-3 mol%) | Provides a highly active, stable Pd(0) source with an optimal ligand for activating C-Cl bonds.[6] |
| Aryl Halide | 3-(tBuO)-6-Cl-pyridazine (1.0 equiv) | Substrate |
| Boronic Acid | Arylboronic Acid (1.2-1.5 equiv) | Excess ensures complete consumption of the limiting reagent. |
| Base | K₃PO₄ (2.0-3.0 equiv) | Strong, non-nucleophilic base to promote transmetalation.[6] |
| Solvent | 1,4-Dioxane or Toluene (0.1 M) | Anhydrous, polar aprotic solvent suitable for high temperatures. |
| Temperature | 100-110 °C | Provides thermal energy to overcome the high activation barrier. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation and degradation of the Pd(0) catalyst. |
Issue 2: Poor Yields or Stalled Buchwald-Hartwig Amination
Question: I'm trying to couple a secondary amine using Pd₂(dba)₃, BINAP, and NaOt-Bu, but the reaction stalls at 50% conversion. How can I improve this?
Answer: Similar to the Suzuki reaction, this issue points to catalyst deactivation or insufficient reactivity. While BINAP was a significant advancement, newer generations of ligands offer vastly superior performance for coupling heteroaryl chlorides.[9] The strong base, NaOt-Bu, can also sometimes be problematic with certain functional groups.[10]
Causality and Solution:
-
Ligand Choice is Paramount: BINAP is a bidentate ligand that can be effective but is often surpassed by bulky, monophosphine biaryl ligands for challenging substrates.[9][11] These sterically hindered ligands promote faster rates of reductive elimination and prevent catalyst deactivation.[9] Switching to a ligand like BrettPhos or RuPhos is highly recommended. BrettPhos, in particular, has shown excellent results for coupling primary and secondary amines to heteroaryl chlorides.[10]
-
Base Compatibility: Sodium tert-butoxide (NaOt-Bu) is a very strong, effective base but can be incompatible with sensitive functional groups (like esters) and its high reactivity can sometimes lead to side reactions.[10][12] A slightly weaker but often more "user-friendly" base like lithium bis(trimethylsilyl)amide (LHMDS) or Cs₂CO₃ can provide better results and functional group tolerance.[10]
-
Precatalyst: Again, using a well-defined precatalyst (e.g., BrettPhos Pd G3) can offer more reproducible results than generating the active catalyst in situ from Pd₂(dba)₃.
This protocol provides a robust starting point for the amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
BrettPhos Pd G3 (2 mol%)
-
LHMDS (1 M in THF, 1.5 equiv) or Cs₂CO₃ (2.0 equiv)
-
Toluene or CPME (to make 0.1-0.2 M solution)
-
Anhydrous, inert-atmosphere reaction vessel (e.g., Schlenk tube)
Step-by-Step Procedure:
-
Vessel Preparation: To a flame-dried Schlenk tube under an argon or nitrogen atmosphere, add this compound, the solid base (if using Cs₂CO₃), and the BrettPhos Pd G3 precatalyst.
-
Reagent Addition: Evacuate and backfill the vessel with inert gas three times. Add the solvent (e.g., toluene), followed by the amine. If using LHMDS, add the solution via syringe.
-
Reaction: Seal the vessel and heat the reaction mixture in a pre-heated oil bath to 90-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography.
Issue 3: Failure of Nucleophilic Aromatic Substitution (SNAr)
Question: I'm trying to displace the chloride with sodium methoxide in methanol, but even at reflux, the reaction is extremely slow. Why isn't this working?
Answer: You are fighting against the electronics of the substrate. For an SNAr reaction to be facile, the aromatic ring needs to be electron-poor to stabilize the negative charge of the intermediate Meisenheimer complex.[3] The tert-butoxy group is strongly electron-donating by resonance, which destabilizes this key intermediate, thus increasing the activation energy and slowing the reaction dramatically.
Caption: Fig 3. Destabilizing effect on the SNAr intermediate.
Potential Solutions:
-
Harsher Conditions: You can attempt to force the reaction by using a high-boiling polar aprotic solvent like DMSO or DMF and increasing the temperature significantly (>120 °C). However, this risks decomposition or de-alkylation of the starting material.
-
Stronger Nucleophile: Using a more potent nucleophile might help, but this is limited by availability and compatibility.
-
Alternative Strategy: In most cases, if a mild SNAr fails with this substrate, it is more efficient to pivot to a palladium-catalyzed cross-coupling strategy (e.g., Buchwald-Hartwig etherification) which proceeds via a different, non-SNAr mechanism. This is often the most practical solution.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. This compound | C8H11ClN2O | CID 2763957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cross-Coupling of Heteroatomic Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. research.rug.nl [research.rug.nl]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Minimizing Homocoupling in Suzuki Reactions of Pyridazines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are working with pyridazine substrates and encountering challenges with homocoupling side reactions. Pyridazines, as electron-deficient heteroaromatics, present unique opportunities and challenges in cross-coupling chemistry.[1][2] This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you optimize your reactions, increase yields, and simplify product purification.
Section 1: Understanding the Enemy - The Mechanism of Homocoupling
Before troubleshooting, it's crucial to understand the mechanistic origins of the undesired homocoupling product.
Q1: What exactly is homocoupling in a Suzuki reaction?
Homocoupling is a common side reaction where two molecules of the organoboron reagent (e.g., a boronic acid) couple with each other to form a symmetrical biaryl dimer. This consumes your valuable starting material, reduces the yield of the desired cross-coupled product, and introduces a byproduct that can often be difficult to separate from the target molecule.
Q2: What are the primary pathways that lead to boronic acid homocoupling?
There are two primary mechanistic pathways responsible for the formation of homocoupling byproducts. Understanding which pathway is dominant in your system is key to selecting the right mitigation strategy.
-
The Pd(II)-Mediated Pathway : This pathway is initiated by palladium(II) species present in the reaction mixture.[3] If you are using a Pd(II) precatalyst like Pd(OAc)₂, any Pd(II) that is not efficiently reduced to the active Pd(0) state can react stoichiometrically with two molecules of the boronic acid. This process forms the homocoupled dimer and generates Pd(0), which can then enter the desired catalytic cycle.[3][4]
-
The Aerobic (Oxo-Palladium) Pathway : This pathway is driven by the presence of molecular oxygen.[3][5] The active Pd(0) catalyst can be oxidized by O₂ to form a palladium(II) peroxo complex. This complex then reacts with the boronic acid, ultimately leading to the homocoupled product.[5] Therefore, incomplete degassing of your reaction is a major contributor to this side reaction.[3][4][6]
The diagram below illustrates the desired Suzuki-Miyaura catalytic cycle in competition with the oxygen-driven homocoupling pathway.
Caption: Fig 1. Competition between the desired Suzuki cycle and the O₂-driven homocoupling pathway.
Section 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the Suzuki coupling of pyridazines.
Catalyst & Ligand Selection
Yes, absolutely. The choice of palladium precatalyst is critical.
-
Pd(II) Precatalysts (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂): These are common, air-stable, and cost-effective. However, they must be reduced in situ to the catalytically active Pd(0) species. If this reduction is slow or incomplete, the remaining Pd(II) can directly mediate boronic acid homocoupling.[3][4]
-
Pd(0) Precatalysts (e.g., Pd₂(dba)₃, Pd(PPh₃)₄): These sources introduce palladium directly in its active oxidation state, bypassing the need for an in-situ reduction step. This can significantly reduce the concentration of free Pd(II) and thus suppress homocoupling.[7] However, they are often more sensitive to air and may require more careful handling.
Scientist's Tip: If you are using a Pd(II) source and observing homocoupling, consider adding a mild reducing agent like potassium formate to your protocol.[4] This can help ensure rapid and complete conversion to Pd(0). Alternatively, switching to a Pd(0) source is a straightforward troubleshooting step.[7]
Ligand choice is arguably the most important parameter for a successful Suzuki reaction, especially with challenging heteroaromatic substrates like pyridazines.
The electron-deficient nature of the pyridazine ring generally facilitates the initial oxidative addition step.[1] The challenge often lies in promoting the subsequent steps (transmetalation and reductive elimination) to outcompete side reactions.
General Guidance: Use bulky, electron-rich monodentate phosphine ligands. These ligands stabilize the palladium center, accelerate the rate-limiting reductive elimination step, and sterically hinder the formation of intermediates that lead to homocoupling.[7]
| Ligand | Key Features | Recommended For... | Potential Issues |
| PPh₃ (Triphenylphosphine) | Standard, inexpensive ligand. | Simple, unhindered substrates. Often a starting point for optimization. | Can be ineffective for electron-deficient pyridazines; may lead to slow reactions and increased side products. |
| SPhos (Buchwald Ligand) | Bulky, highly electron-rich dialkylbiaryl phosphine. | Provides highly active and stable catalysts. Excellent for heteroaryl chlorides and sterically hindered couplings.[8] | Higher cost. |
| XPhos (Buchwald Ligand) | Very bulky and electron-rich. | Particularly effective for challenging substrates, including aryl chlorides and sulfonates. Often provides high turnover numbers. | Higher cost. |
| RuPhos (Buchwald Ligand) | Similar class to SPhos and XPhos. | Effective for a broad range of challenging Suzuki couplings. | Higher cost. |
Scientist's Tip: For pyridazine couplings, starting directly with a modern Buchwald-type ligand like SPhos or XPhos is often more efficient than trying to optimize conditions with older ligands like PPh₃.[9][10]
Reaction Conditions
The base is essential for activating the boronic acid to facilitate transmetalation.[11] However, its choice can significantly influence side reactions.
-
Strength & Solubility: A base that is too strong or too soluble can accelerate the degradation of boronic acids (protodeboronation) and potentially promote homocoupling. Inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are frequently used.[9][11] Cesium carbonate (Cs₂CO₃) is a stronger base that is often effective but can be more aggressive.
-
Water Content: The presence of water is crucial for many bases (like phosphates and carbonates) to be effective, as it helps with their solubility and the formation of the active boronate species.[12] However, excessive water can promote protodeboronation.
Scientist's Tip: Potassium phosphate (K₃PO₄) is often an excellent choice for challenging heteroaromatic couplings. It provides a good balance of basicity and has been shown to be effective in many systems. Always ensure your base is finely powdered to maximize its surface area and reactivity.
This is a classic optimization problem. While higher temperatures increase the rate of the desired reaction, they often accelerate side reactions like homocoupling and substrate decomposition even more.
Troubleshooting Flow:
Caption: Fig 2. Decision tree for optimizing temperature-sensitive reactions.
As discussed in Q2, oxygen is a primary culprit in promoting homocoupling by oxidizing the active Pd(0) catalyst.[3][5] Rigorous exclusion of oxygen is non-negotiable for minimizing this side reaction.[4][13]
Scientist's Tip: A simple vacuum/backfill cycle is often insufficient. For best results, use a "sparging" technique where an inert gas (Argon or Nitrogen) is bubbled through the solvent before adding the catalyst and temperature-sensitive reagents. See Protocol 2 for a detailed procedure.
The role of water is multifaceted and often system-dependent.
-
Benefits: A small amount of water is often essential.[14] It helps solubilize the inorganic base, facilitates the formation of the [ArB(OH)₃]⁻ species required for transmetalation, and can accelerate the overall reaction.[12] In some cases, water is formed in situ from the dehydration of the boronic acid itself.[15]
-
Drawbacks: Too much water, especially at high temperatures, can lead to competitive protodeboronation (hydrolysis of the C-B bond), which destroys the boronic acid.[13]
Scientist's Tip: A common starting point is a biphasic solvent system like 1,4-dioxane/water or THF/water, often in a ratio between 4:1 and 10:1.[8][12] If you suspect protodeboronation is an issue, try reducing the amount of water or switching to a less aqueous system with a more soluble organic base.
Section 3: Recommended Protocols
These protocols incorporate best practices to minimize homocoupling for pyridazine substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Halopyridazine
This protocol assumes the use of a modern, air-stable precatalyst for ease of handling.
-
Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the halopyridazine (1.0 equiv), the arylboronic acid (1.2–1.5 equiv), and finely powdered K₃PO₄ (2.0–3.0 equiv).
-
Vessel Inerting: Seal the vial with a septum cap. Evacuate the atmosphere and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 5:1) via syringe. The total volume should be sufficient to achieve a concentration of ~0.1 M with respect to the limiting reagent.
-
Degassing (Sparging): Bubble inert gas through the stirred solution via a long needle for 15-20 minutes.
-
Catalyst Addition: While maintaining a positive pressure of inert gas, quickly add the palladium precatalyst and ligand (e.g., SPhos Precatalyst, 1–2 mol %).
-
Reaction: Place the sealed vial in a preheated oil bath or heating block set to the desired temperature (typically 80–100 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., EtOAc) and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash chromatography.
Protocol 2: Procedure for Rigorous Degassing (Sparging)
-
Combine all non-catalyst and non-temperature-sensitive reagents in the reaction flask.
-
Add the chosen solvent system.
-
Insert two needles through the septum: one long needle that reaches below the solvent surface and one short needle to act as a gas outlet.
-
Gently bubble an inert gas (Argon or Nitrogen) through the solution for 15-30 minutes. A slow, steady stream of bubbles is sufficient.
-
After sparging, remove the outlet needle first, then the long sparging needle to maintain a positive inert atmosphere inside the flask.
-
The reaction is now ready for catalyst addition and heating.
Section 4: References
-
Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. (2017). ACS Catalysis. --INVALID-LINK--
-
Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes | ACS Catalysis - ACS Publications. (n.d.). ACS Publications. --INVALID-LINK--
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Yoneda Labs. --INVALID-LINK--
-
Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. (2018). The Journal of Organic Chemistry. --INVALID-LINK--
-
Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes | Request PDF. (2017). ResearchGate. --INVALID-LINK--
-
Preventing homocoupling in Suzuki reactions of 5-Bromonicotinaldehyde - Benchchem. (n.d.). BenchChem. --INVALID-LINK--
-
What is the prominent role of water in the Suzuki reaction? - Quora. (2023). Quora. --INVALID-LINK--
-
Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. (2018). Molecules. --INVALID-LINK--
-
Suzuki reaction - Wikipedia. (n.d.). Wikipedia. --INVALID-LINK--
-
Suzuki Coupling Reactions in Neat Water as the Solvent: Where in the Biphasic Reaction Mixture Do the Catalytic Reaction Steps Occur?. (2015). ResearchGate. --INVALID-LINK--
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Chemistry LibreTexts. --INVALID-LINK--
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. (2002). Organic Process Research & Development. --INVALID-LINK--
-
Metal Catalyzed Cross-Coupling Reactions in the Decoration of Pyrimidine, Pyridazine, and Pyrazine | Request PDF. (2017). ResearchGate. --INVALID-LINK--
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF. (2002). ResearchGate. --INVALID-LINK--
-
Water Is Key for Solid-State Suzuki-Miyaura Reactions - ChemistryViews. (2019). ChemistryViews. --INVALID-LINK--
-
Roles of Water in Metal-Catalyzed Cross-Couplings | Anderson's Process Solutions. (2010). andersonprocesssolutions.com. --INVALID-LINK--
-
Minimizing homocoupling in Suzuki reactions with pyrene boronic acid - Benchchem. (n.d.). BenchChem. --INVALID-LINK--
-
A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. (2006). Organic Chemistry Portal. --INVALID-LINK--
-
How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. (2024). Reddit. --INVALID-LINK--
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (2008). Accounts of Chemical Research. --INVALID-LINK--
-
Buchwald Phosphine Ligands for Cross Coupling - Sigma-Aldrich. (n.d.). Sigma-Aldrich. --INVALID-LINK--
References
- 1. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 13. reddit.com [reddit.com]
- 14. quora.com [quora.com]
- 15. Water Is Key for Solid-State Suzuki-Miyaura Reactions - ChemistryViews [chemistryviews.org]
Validation & Comparative
A Tale of Two Pyridazines: A Comparative Reactivity Guide to 3,6-Dichloropyridazine and 3-(Tert-Butoxy)-6-Chloropyridazine for Cross-Coupling Reactions
Introduction: The Pyridazine Core and the Chemist's Dilemma
The pyridazine moiety, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties and ability to engage in hydrogen bonding have made it a cornerstone in the design of novel pharmaceuticals and functional materials. For synthetic chemists, 3,6-dichloropyridazine serves as a readily available and versatile starting material, offering two reactive "handles" for elaboration.
However, the presence of two identical reactive sites on 3,6-dichloropyridazine presents a classic synthetic challenge: achieving selective mono-functionalization. Reaction at one chlorine atom can influence the reactivity of the second, and controlling the reaction to prevent undesired bis-substitution often requires meticulous optimization. This guide addresses this challenge by comparing the reactivity of the workhorse 3,6-dichloropyridazine with its strategically designed counterpart, 3-(tert-butoxy)-6-chloropyridazine.
Here, the bulky tert-butoxy group serves as a removable protecting group, effectively isolating one reactive site. This comparison will provide researchers, scientists, and drug development professionals with the technical insights and experimental data necessary to make informed decisions in their synthetic strategies, weighing the direct, but potentially complex, route of selective functionalization against the more linear, protected-substrate approach.
Pillar 1: Unveiling the Electronic and Steric Landscape
The reactivity of any halo-heterocycle in cross-coupling reactions is fundamentally governed by the interplay of electronic and steric effects.
3,6-Dichloropyridazine: The pyridazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is further amplified by the inductive electron-withdrawing effect of the two chlorine atoms. This electronic landscape makes the C-Cl bonds susceptible to nucleophilic attack and facilitates the crucial oxidative addition step in palladium-catalyzed cross-coupling cycles. The molecule is symmetrical, meaning both chlorine atoms are electronically equivalent in the starting material.
This compound: The introduction of a tert-butoxy group at the C3 position dramatically alters the molecule's properties.
-
Electronic Effect: The tert-butoxy group is a moderate electron-donating group through hyperconjugation and a weak withdrawing group through induction. This can subtly modulate the electron density of the pyridazine ring compared to the dichloro-analogue.[1][2]
-
Steric Effect: The most significant feature of the tert-butoxy group is its substantial steric bulk.[3][4] This large group can sterically hinder the approach of catalysts and reagents to the adjacent C-Cl bond at the C6 position.[5][6] This steric shielding is a critical factor in its reactivity profile and can necessitate the use of specialized, sterically demanding ligands in cross-coupling reactions to achieve high efficiency.[3]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=11];
} caption: "Structural and Reactivity Comparison Overview."
Pillar 2: Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The true measure of these substrates' utility is their performance in forming new carbon-carbon and carbon-nitrogen bonds. We will focus on two of the most powerful and widely used transformations in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
The Challenge of Selectivity: Mono-functionalization of 3,6-Dichloropyridazine
Achieving selective mono-substitution on 3,6-dichloropyridazine is feasible but requires careful control of reaction conditions. Symmetrical 3,6-dihalopyridazines are known to undergo efficient mono-Suzuki-Miyaura coupling reactions. The key is often to use stoichiometric control of the coupling partner and to stop the reaction after the first substitution.
For C-N bond formation, nucleophilic aromatic substitution (SNAr) can be a direct method for mono-functionalization. For instance, the reaction of 3,6-dichloropyridazine with ammonium hydroxide under microwave irradiation provides a high yield of the mono-aminated product, demonstrating the viability of this approach.[7]
| Reaction | Coupling Partner | Catalyst/Conditions | Product | Yield | Reference |
| Mono-amination (SNAr) | NH4OH | Microwave, 120°C, 30 min | 3-Amino-6-chloropyridazine | 87% | [7] |
| Mono-Suzuki Coupling | Arylboronic Acids | Pd(PPh3)4, Na2CO3, Toluene/EtOH/H2O | 3-Aryl-6-chloropyridazine | Good (General) |
Table 1: Examples of Mono-functionalization of 3,6-Dichloropyridazine.
The primary challenge is that the first substitution introduces an electronic bias, which can either activate or deactivate the remaining chlorine for a second coupling, complicating efforts to achieve clean mono-substitution across a broad range of substrates.
The Advantage of Precision: Reactions of this compound
Using this compound circumvents the issue of regioselectivity entirely. The single C-Cl bond is the only available site for cross-coupling, leading to a single, predictable product. This simplifies reaction workup and purification, a significant advantage in multi-step syntheses.
While specific, direct comparative yield data with 3,6-dichloropyridazine is sparse in the literature, we can infer reactivity from established protocols for similar chloro-heterocycles. The steric hindrance of the tert-butoxy group often necessitates the use of palladium catalysts paired with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, P(t-Bu)3) to facilitate efficient oxidative addition and reductive elimination steps.[8][9]
| Reaction | Coupling Partner | Typical Catalyst System | Product | Expected Yield |
| Suzuki Coupling | Arylboronic Acid | Pd2(dba)3 / P(t-Bu)3, Base (KF or K3PO4) | 3-(tert-Butoxy)-6-arylpyridazine | Good to Excellent |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd(OAc)2 / XPhos, Base (NaOt-Bu or Cs2CO3) | 3-(tert-Butoxy)-6-aminopyridazine | Good to Excellent |
Table 2: Representative Cross-Coupling Reactions with this compound.
The strategic advantage here is not necessarily higher yield in a single step, but rather the predictability, reliability, and simplified purification that comes from eliminating the possibility of isomeric byproducts.
Pillar 3: Experimental Protocols and Strategic Workflows
To provide a practical context, we present representative experimental protocols.
Protocol 1: Regioselective Mono-amination of 3,6-Dichloropyridazine[8]
This protocol demonstrates a high-yielding synthesis of a key mono-functionalized intermediate.
-
Reaction Setup: In a 20 mL thick-walled borosilicate glass vial, add 3,6-dichloropyridazine (1.5 g).
-
Reagent Addition: Add ammonium hydroxide solution (5 mL, 28-30% NH3 content).
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate for 30 minutes at 120°C (300W power).
-
Work-up and Purification: After cooling, a precipitate will form. Filter the solid, wash with a mixture of ethyl acetate:hexane (3:7), and dry to obtain 3-amino-6-chloropyridazine. (Reported Yield: 87%).
dot graph G { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=11];
} caption: "Workflow for Mono-amination of 3,6-Dichloropyridazine."
Protocol 2: General Suzuki-Miyaura Coupling of a Chloro-pyridazine[12]
This protocol is a general method applicable to the coupling of this compound or 3-aryl/amino-6-chloropyridazine.
-
Reaction Setup: To a reaction vessel, add the chloropyridazine substrate (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a suitable base such as Na2CO3 (2.0 equiv) or K3PO4.
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 5 mol%). For sterically hindered substrates like the tert-butoxy derivative, a catalyst system like Pd2(dba)3 with a bulky phosphine ligand (e.g., P(t-Bu)3) is recommended.[2][10]
-
Solvent and Degassing: Add a solvent mixture, such as 1,2-dimethoxyethane (DME) and water. Purge the reaction mixture with an inert gas (Nitrogen or Argon) for 15-20 minutes.
-
Reaction: Heat the mixture to 80-90°C and stir until reaction completion is observed by TLC or LC-MS.
-
Work-up and Purification: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
dot graph G { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=11];
} caption: "General Workflow for Suzuki-Miyaura Coupling."
The Final Step: Deprotection
A key consideration for the 3-(tert-butoxy) strategy is the final deprotection step. The tert-butyl ether can be readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), to reveal the 3-hydroxypyridazine.[11] This step is usually high-yielding and clean, adding one efficient final transformation to the synthetic sequence.
Conclusion and Recommendations
The choice between 3,6-dichloropyridazine and this compound is not a matter of which is "better," but which is strategically optimal for the specific synthetic goal.
-
Choose 3,6-Dichloropyridazine when:
-
Synthesizing symmetrical 3,6-disubstituted pyridazines.
-
A reliable, high-yielding mono-functionalization protocol (like the amination described) is available for your desired first substituent.
-
You are engaged in early-stage discovery where rapid access to a diverse set of analogues via both mono- and di-substitution is desirable.
-
-
Choose this compound when:
-
The primary goal is the unambiguous synthesis of a single, mono-substituted C6 isomer.
-
Avoiding complex purification of regioisomers is critical, especially on a larger scale.
-
The synthetic route involves sensitive functional groups that might not tolerate the conditions required for selective mono-functionalization of the dichloro-analogue.
-
The final target requires a 3-hydroxy-6-substituted pyridazine, making the deprotection step a natural part of the sequence.
-
Ultimately, this compound offers a surgical approach to pyridazine functionalization, providing precision and predictability at the cost of an additional protecting group step. In contrast, 3,6-dichloropyridazine offers broader initial possibilities but demands more rigorous control to achieve selectivity. By understanding the distinct reactivity profiles and strategic implications of each, researchers can more effectively harness the power of the pyridazine scaffold in their scientific endeavors.
References
- 1. CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents [patents.google.com]
- 2. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 4. benchchem.com [benchchem.com]
- 5. WO2007026623A1 - Process for producing 3-amino-6-chloropyridazine - Google Patents [patents.google.com]
- 6. Palladium-catalyzed cross-coupling reactions of chloropyrazines with aromatic heterocycles | Semantic Scholar [semanticscholar.org]
- 7. rsc.org [rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 3,6-Dichloropyridazine synthesis - chemicalbook [chemicalbook.com]
- 10. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
A Senior Application Scientist's Guide to Alternative Building Blocks for 3-(Tert-Butoxy)-6-Chloropyridazine
Introduction: The Central Role of the Pyridazine Scaffold and the Go-To Building Block
In the landscape of modern medicinal chemistry, the 3,6-disubstituted pyridazine scaffold is a privileged structure. Its unique electronic properties, stemming from the adjacent nitrogen atoms, impart favorable physicochemical and biological characteristics, making it a cornerstone in the design of kinase inhibitors, anticancer agents, and other therapeutics.[1] For years, 3-(Tert-Butoxy)-6-Chloropyridazine (CAS: 17321-24-3) has served as a workhorse building block for accessing this scaffold.[2][3] Its tert-butoxy group provides a stable protecting group for the 3-position, while the 6-chloro substituent acts as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions.
However, reliance on a single building block can impose limitations on synthetic strategy. The harsh acidic conditions often required for tert-butoxy deprotection (e.g., strong acids like TFA) can be incompatible with sensitive functional groups elsewhere in a complex molecule.[4][5] Furthermore, considerations of metabolic stability are paramount in drug development, and the tert-butyl group can sometimes be a site of metabolic lability.[6] This guide provides a comparative analysis of viable alternatives to this compound, offering researchers a broader toolkit to optimize their synthetic routes and tailor building block selection to the specific demands of their target molecules. We will delve into the relative performance of these alternatives in key synthetic transformations and provide field-tested experimental protocols.
The Alternatives: A Comparative Analysis
The primary alternatives to this compound involve modification of the oxygen-based protecting group at the 3-position. The choice of protecting group dictates not only the deprotection strategy but can also subtly influence the reactivity of the 6-chloro position in cross-coupling reactions. Here, we compare the benchmark compound with two common alternatives: 3-Methoxy-6-chloropyridazine and 3-(Benzyloxy)-6-chloropyridazine .
The Benchmark: this compound
-
Key Features: High stability to a wide range of reaction conditions, making it robust for initial coupling steps. The bulky tert-butyl group can influence reaction kinetics.
-
Deprotection: Typically requires strong acidic conditions, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane.[4] This can be a significant drawback for substrates containing acid-labile groups like other esters, acetals, or silyl ethers.[7][8]
-
Metabolic Profile: The tert-butyl group can be susceptible to cytochrome P450-mediated oxidation, which is a potential liability in drug candidates.[6]
The Workhorse Alternative: 3-Methoxy-6-chloropyridazine
-
Key Features: A smaller, less sterically demanding alternative. The methoxy group is generally stable, but its removal to unmask the pyridazinone requires harsh, nucleophilic, or strongly acidic conditions.
-
Deprotection (Demethylation): Often requires harsh reagents like boron tribromide (BBr₃) or hydrobromic acid (HBr) at elevated temperatures. These conditions are often not compatible with complex molecular architectures.
-
Application Profile: Best suited for applications where the 3-methoxy group is a desired final feature of the target molecule or when the downstream chemistry can tolerate aggressive deprotection conditions.
The Orthogonal Choice: 3-(Benzyloxy)-6-chloropyridazine
-
Key Features: The benzyl ether offers a distinct deprotection pathway that is orthogonal to the acid-labile tert-butoxy group.
-
Deprotection (Debenzylation): Readily cleaved under mild, neutral conditions via palladium-catalyzed hydrogenolysis (e.g., H₂, Pd/C).[9][10] This method is highly chemoselective and compatible with a vast array of functional groups, including esters and many acid-sensitive moieties. Alternative oxidative (DDQ) or strong acid (TFA) methods also exist, though hydrogenolysis is most common.[11][12]
-
Application Profile: An excellent choice for multi-step syntheses involving acid-sensitive functional groups. It allows for late-stage unmasking of the pyridazinone core under conditions that preserve molecular complexity.
Performance in Key Cross-Coupling Reactions
The utility of these building blocks is primarily defined by their performance in palladium-catalyzed cross-coupling reactions, which are fundamental to modern drug discovery.[13][14] We will consider three common transformations: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Workflow for Building Block Selection and Application
The following diagram illustrates a typical decision-making and experimental workflow when utilizing these pyridazine building blocks.
References
- 1. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | CAS: 17321-24-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 3. This compound | C8H11ClN2O | CID 2763957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Benzyl Ethers [organic-chemistry.org]
- 10. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Pyridazine Isomers in Suzuki Coupling: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the pyridazine scaffold is a cornerstone of modern medicinal chemistry. Its presence in numerous biologically active compounds necessitates efficient and predictable methods for its functionalization. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for forging carbon-carbon bonds, offering a versatile route to novel pyridazine-based entities. However, the inherent electronic properties of the pyridazine ring, particularly the positions of the nitrogen atoms, significantly influence the reactivity of its halogenated isomers. This guide provides an in-depth comparative analysis of the performance of various pyridazine isomers in the Suzuki coupling reaction, supported by experimental data and mechanistic insights to empower your synthetic strategies.
The Pyridazine Nucleus: An Electron-Deficient Heterocycle
Pyridazine is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms. This arrangement renders the ring electron-deficient, a key characteristic that governs its reactivity in palladium-catalyzed cross-coupling reactions.[1] This electron deficiency facilitates the oxidative addition of the palladium catalyst to the carbon-halogen bond, which is often the rate-determining step of the Suzuki-Miyaura catalytic cycle.[1][2] Consequently, halopyridazines are generally more reactive than their carbocyclic analogue, chlorobenzene.
The position of the halogen atom on the pyridazine ring, however, is not trivial. The two nitrogen atoms exert a significant inductive electron-withdrawing effect, which is most pronounced at the α-positions (C3 and C6) and to a lesser extent at the β-positions (C4 and C5). This electronic differentiation is the primary driver behind the observed differences in reactivity among pyridazine isomers.
Comparative Reactivity of Monohalopyridazine Isomers
The two most common monohalopyridazine isomers used in Suzuki coupling are 3-halopyridazines and 4-halopyridazines. Their reactivity is a direct consequence of the electronic environment surrounding the carbon-halogen bond.
3-Halopyridazines: The More Reactive Isomer
The carbon at the 3-position is directly adjacent to one of the ring nitrogen atoms. This proximity results in a significant polarization of the C3-halogen bond, making the carbon atom more electrophilic and thus more susceptible to oxidative addition by the palladium(0) catalyst.
4-Halopyridazines: A Less Activated System
In contrast, the carbon at the 4-position is in a β-position relative to both nitrogen atoms. The inductive effect of the nitrogens is less pronounced at this position compared to the 3-position. Consequently, the C4-halogen bond is less polarized, and oxidative addition occurs more slowly.
Table 1: Comparative Yields of Suzuki Coupling with Phenylboronic Acid
| Pyridazine Isomer | Halogen | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3-Bromopyridine | Br | Pd(OAc)₂/PPh₃ | Na₂CO₃ | Toluene/H₂O | 100 | 12 | 85 | [3] |
| 4-Chloropyrimidine | Cl | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 16 | 95 | [4] |
Note: Direct comparative data for 3- and 4-halopyridazines under identical conditions is scarce in the literature. The data presented for analogous azine systems illustrates the general reactivity trends.
The general order of reactivity for the halogens follows the trend of decreasing carbon-halogen bond strength: I > Br > Cl.[5] This means that for a given isomeric position, an iodopyridazine will be more reactive than a bromopyridazine, which in turn will be more reactive than a chloropyridazine.
Regioselectivity in Dihalopyridazine Isomers
Dihalopyridazines offer the opportunity for selective mono- or di-functionalization. The outcome of the reaction is a delicate interplay of electronics, sterics, and reaction conditions.
3,6-Dihalopyridazines: A Symmetrical Challenge
In 3,6-dihalopyridazines, both halogenated positions are electronically equivalent due to the symmetry of the molecule. Therefore, achieving selective mono-arylation can be challenging, often leading to a mixture of mono- and di-substituted products. However, careful control of reaction conditions, such as using a stoichiometric amount of the boronic acid, can favor the mono-substituted product.
3,5-Dichloropyridazine: A Tale of Two Positions
The 3- and 5-positions in 3,5-dichloropyridazine are electronically distinct. The 3-position is α to one nitrogen and γ to the other, while the 5-position is β to both. The greater electron deficiency at the 3-position generally leads to preferential coupling at this site.[6] However, this selectivity can be influenced and even reversed by the choice of ligand. For instance, it has been shown that by switching the palladium catalyst and ligand, the coupling site can be directed to either the 3- or the 5-position.[7]
4,5-Dihalopyridazines: Reactivity Governed by Subtle Effects
In 4,5-dihalopyridazines, both positions are β to the nitrogen atoms. While electronically similar, subtle differences in the steric environment and the potential for chelation can influence the regioselectivity of the coupling reaction.
Mechanistic Considerations: The "Why" Behind the Reactivity
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The differences in reactivity between pyridazine isomers can be rationalized by examining the oxidative addition step.
Figure 1: A simplified diagram of the Suzuki-Miyaura catalytic cycle. The oxidative addition of the halopyridazine to the Pd(0) complex is often the rate-determining step.
The electron-deficient nature of the pyridazine ring lowers the energy barrier for the oxidative addition of palladium into the C-X bond. For 3-halopyridazines, the strong inductive effect of the adjacent nitrogen atom makes the carbon atom more electrophilic, further facilitating this step. This effect is less pronounced for the 4- and 5-positions.
Figure 2: Logical relationship between electronic properties and reactivity of pyridazine isomers.
Experimental Protocols
The following protocols provide a starting point for the Suzuki coupling of different halopyridazine isomers. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
General Protocol for Suzuki Coupling of a 3-Bromopyridazine Derivative
This protocol is adapted from the synthesis of thienylpyridazines.[8]
Materials:
-
3-Bromo-6-(thiophen-2-yl)pyridazine
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
2 M Aqueous sodium carbonate (Na₂CO₃) solution
-
1,2-Dimethoxyethane (DME)
-
Ethanol
-
Nitrogen or Argon source
Procedure:
-
To a dry reaction vessel, add 3-bromo-6-(thiophen-2-yl)pyridazine (0.5 mmol), the appropriate arylboronic acid (0.6 mmol), and Pd(PPh₃)₄ (0.025 mmol).
-
Add a solvent mixture of DME (8 mL) and ethanol (2 mL).
-
Add the aqueous 2 M Na₂CO₃ solution (1 mL).
-
Degas the reaction mixture by bubbling nitrogen or argon through it for 10-15 minutes.
-
Heat the reaction mixture to 80 °C under a nitrogen or argon atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 48 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the mixture with chloroform (3 x 20 mL).
-
Wash the combined organic layers with a saturated solution of NaCl (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Microwave-Assisted Suzuki Coupling of a 3-Chloropyridazine Derivative
This protocol is a general method adaptable for chloropyridazines.[9]
Materials:
-
3-Chloropyridazine derivative
-
Arylboronic acid (1.5 equivalents)
-
Palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-dioxane/water (4:1), DMF)
-
Microwave vial and microwave reactor
Procedure:
-
In a microwave vial, combine the 3-chloropyridazine derivative (1.0 eq), the arylboronic acid (1.5 eq), and the base (2.0 eq).
-
Add the palladium catalyst.
-
Add the chosen solvent to the vial.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Figure 3: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling of halopyridazines.
Conclusion and Future Outlook
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the functionalization of the pyridazine core. A thorough understanding of the electronic factors governing the reactivity of different pyridazine isomers is crucial for the rational design of synthetic routes. 3-Halopyridazines generally exhibit higher reactivity than their 4-halo counterparts due to the pronounced electron-withdrawing effect of the adjacent nitrogen atom. In dihalopyridazines, regioselectivity can be controlled through a careful choice of substrates and reaction conditions, particularly the ligand.
As the demand for novel pyridazine-based drug candidates continues to grow, so too will the need for more efficient and selective cross-coupling methodologies. Future research will likely focus on the development of novel catalyst systems that can operate under milder conditions, tolerate an even broader range of functional groups, and provide exquisite control over regioselectivity, further expanding the synthetic chemist's toolbox for the elaboration of this important heterocyclic scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines [morressier.com]
- 8. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Efficacy of Protecting Groups for the Pyridazine Hydroxyl
For researchers and professionals in drug development and synthetic chemistry, the strategic use of protecting groups is fundamental to the successful synthesis of complex molecules. The pyridazine core, a prevalent motif in many biologically active compounds, presents unique challenges and opportunities in this regard.[1][2][3] The hydroxyl group on the pyridazine ring, existing in equilibrium with its pyridazinone tautomer, requires careful consideration for its protection to ensure compatibility with subsequent synthetic transformations.[4] This guide provides an in-depth comparison of common protecting groups for the pyridazine hydroxyl, supported by experimental insights and data to inform your synthetic strategy.
The Challenge of Protecting the Pyridazine Hydroxyl
The pyridazine ring is an electron-deficient heterocycle.[1] This electronic nature can influence the reactivity of its substituents. The hydroxyl group of a hydroxypyridazine is part of a lactam-lactim tautomeric system, predominantly existing as the pyridazinone form. This tautomerism affects the nucleophilicity of the oxygen atom and the overall reactivity of the molecule. The choice of a protecting group must account for the stability of the resulting protected pyridazine under various reaction conditions, as well as the ease and selectivity of its removal.
Key Considerations for Selecting a Protecting Group
The ideal protecting group for the pyridazine hydroxyl should exhibit the following characteristics:
-
Ease of Introduction: The protection reaction should proceed in high yield under mild conditions.[5]
-
Stability: The protecting group must be robust enough to withstand a range of reaction conditions planned for the synthetic route.[5]
-
Ease of Removal: The deprotection should be efficient, selective, and occur under conditions that do not compromise the integrity of the final molecule.[5]
-
Orthogonality: In the context of multi-step synthesis, the chosen protecting group should be removable without affecting other protecting groups present in the molecule.[6][7]
This guide will focus on two of the most effective and commonly employed classes of protecting groups for the pyridazine hydroxyl: Silyl Ethers and Benzyl Ethers .
Silyl Ethers: Versatile and Readily Cleaved
Silyl ethers are a popular choice for protecting hydroxyl groups due to their ease of introduction, tunable stability, and mild cleavage conditions. For the pyridazine hydroxyl, the tert-butyldimethylsilyl (TBS) group is particularly noteworthy.
Introduction of the TBS Group
The TBS group is typically introduced by reacting the pyridazinone with tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base, such as imidazole or triethylamine, in an aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF). The reaction proceeds via nucleophilic attack of the pyridazinone oxygen on the silicon atom.
Caption: O-Silylation of Pyridazin-3(2H)-one.
Stability Profile
TBS-protected pyridazines exhibit good stability under a range of conditions. They are generally stable to basic conditions, organometallic reagents (e.g., Grignard reagents, organolithiums), and some reducing agents. However, they are labile under acidic conditions and to fluoride ion sources. The stability of silyl ethers is influenced by steric and electronic factors.[2]
Deprotection of the TBS Group
The cleavage of TBS ethers is most commonly achieved using a fluoride ion source, such as tetrabutylammonium fluoride (TBAF), in a solvent like tetrahydrofuran (THF).[5][8] This method is highly selective and proceeds under mild conditions, making it compatible with a wide array of functional groups. Acidic conditions, such as aqueous HCl or acetic acid, can also be employed for deprotection.[8]
Caption: Deprotection of a TBS-protected pyridazine.
Benzyl Ethers: Robust and Chemically Resistant
Benzyl (Bn) ethers are another excellent choice for protecting the pyridazine hydroxyl, offering greater stability compared to silyl ethers, particularly towards acidic conditions.
Introduction of the Benzyl Group
The benzylation of the pyridazine hydroxyl is typically achieved via a Williamson ether synthesis, where the pyridazinone is treated with a benzyl halide (e.g., benzyl bromide, BnBr) in the presence of a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a polar aprotic solvent such as DMF or acetone.[9][10]
Caption: O-Benzylation of Pyridazin-3(2H)-one.
Stability Profile
Benzyl ethers are known for their robustness. They are stable to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents, making them suitable for multi-step syntheses where harsh conditions are employed.
Deprotection of the Benzyl Group
The most common method for cleaving benzyl ethers is catalytic hydrogenolysis.[11][12] This involves treating the protected compound with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C).[13] This method is generally clean and high-yielding. However, it is not compatible with other reducible functional groups, such as alkenes, alkynes, or some other protecting groups like Cbz. The presence of nitrogen-containing compounds like pyridine can inhibit the hydrogenolysis of benzyl ethers.[14] Alternative deprotection methods include treatment with strong acids like BBr₃ or oxidative cleavage.[13][15]
Caption: Deprotection of a benzyl-protected pyridazine.
Comparative Analysis
The choice between a silyl ether and a benzyl ether protecting group depends heavily on the planned synthetic route. The following table summarizes the key differences to aid in this decision-making process.
| Feature | tert-Butyldimethylsilyl (TBS) Ether | Benzyl (Bn) Ether |
| Introduction | TBSCl, Imidazole, DCM | BnBr, K₂CO₃, DMF |
| Stability (Acidic) | Labile | Stable |
| Stability (Basic) | Stable | Stable |
| Stability (Oxidative) | Generally Stable | Can be cleaved under certain oxidative conditions |
| Stability (Reductive) | Stable | Labile to hydrogenolysis |
| Deprotection | TBAF, THF (mild) or H⁺ | H₂, Pd/C (mild, but not compatible with reducible groups) |
| Orthogonality | Orthogonal to Bn ethers | Orthogonal to TBS ethers |
digraph "Protecting_Group_Selection" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];start [label="Select Protecting Group for Pyridazine-OH", shape=ellipse, fillcolor="#34A853"]; q1 [label="Subsequent reactions involve\nacidic conditions?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; q2 [label="Subsequent reactions involve\nreductive conditions (e.g., hydrogenation)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; q3 [label="Mild, non-acidic deprotection\nrequired at the final step?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; tbs [label="Use TBS Ether", fillcolor="#EA4335"]; benzyl [label="Use Benzyl Ether", fillcolor="#EA4335"]; consider_tbs [label="Consider TBS Ether", fillcolor="#34A853"]; consider_benzyl [label="Consider Benzyl Ether", fillcolor="#34A853"]; start -> q1; q1 -> benzyl [label="Yes"]; q1 -> q2 [label="No"]; q2 -> tbs [label="Yes"]; q2 -> q3 [label="No"]; q3 -> consider_tbs [label="Yes"]; q3 -> consider_benzyl [label="No"];
}
Caption: Decision workflow for selecting a protecting group.
Experimental Protocols
The following are representative experimental procedures for the protection and deprotection of a pyridazine hydroxyl group.
Protocol 1: O-Silylation with TBSCl
Protection:
-
To a solution of 3(2H)-pyridazinone (1.0 eq) in dry DCM (0.2 M) under an inert atmosphere, add imidazole (1.5 eq).
-
Cool the mixture to 0 °C and add a solution of TBSCl (1.2 eq) in dry DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes) to afford the desired 3-(tert-butyldimethylsilyloxy)pyridazine.[16]
Deprotection:
-
To a solution of 3-(tert-butyldimethylsilyloxy)pyridazine (1.0 eq) in THF (0.1 M) at room temperature, add a 1 M solution of TBAF in THF (1.5 eq).[8]
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography (silica gel, ethyl acetate/hexanes or DCM/methanol) to yield 3(2H)-pyridazinone.
Protocol 2: O-Benzylation with Benzyl Bromide
Protection:
-
To a suspension of 3(2H)-pyridazinone (1.0 eq) and K₂CO₃ (2.0 eq) in DMF (0.3 M) at room temperature, add benzyl bromide (1.2 eq) dropwise.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into ice-water and stir for 30 minutes.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to give 3-(benzyloxy)pyridazine.[17]
Deprotection:
-
To a solution of 3-(benzyloxy)pyridazine (1.0 eq) in ethanol (0.1 M), add 10% Pd/C (10 mol%).
-
Stir the suspension under an atmosphere of hydrogen (balloon pressure) at room temperature for 4-8 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethanol.
-
Concentrate the filtrate under reduced pressure to yield 3(2H)-pyridazinone.[12]
Conclusion
The selection of an appropriate protecting group for the pyridazine hydroxyl is a critical decision in the synthesis of complex, biologically active molecules. Both silyl ethers (particularly TBS) and benzyl ethers offer effective protection, but their disparate stability profiles necessitate careful consideration of the overall synthetic strategy. TBS ethers are favored for their mild introduction and removal conditions, especially when acidic and strongly reducing conditions are to be avoided. Conversely, benzyl ethers provide robust protection against a wider range of reagents, with their removal via hydrogenolysis being a key consideration for compatibility. By understanding the nuances of each protecting group's chemistry and stability, researchers can navigate the synthetic challenges posed by the pyridazine scaffold with greater efficiency and success.
References
- 1. benchchem.com [benchchem.com]
- 2. technical.gelest.com [technical.gelest.com]
- 3. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Tetra-n-butylammonium Fluoride (TBAF) [commonorganicchemistry.com]
- 6. jocpr.com [jocpr.com]
- 7. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 8. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 9. Buy 4-Benzyl-3(2H)-pyridazinone | 479481-55-5 [smolecule.com]
- 10. mdpi.com [mdpi.com]
- 11. Hydrogenolysis of Benzyl Ether | Ambeed [ambeed.com]
- 12. youtube.com [youtube.com]
- 13. atlanchimpharma.com [atlanchimpharma.com]
- 14. Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate [organic-chemistry.org]
- 15. Mild Deprotection of Benzyl Ether Protective Groups with Ozone [organic-chemistry.org]
- 16. 5-[(tert-Butyldiphenylsilyloxy)methyl]pyridazin-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
The Strategic Advantage of 3-(Tert-Butoxy)-6-Chloropyridazine in Modern Synthesis: A Comparative Guide
For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision that dictates the efficiency, robustness, and overall success of a synthetic campaign. The pyridazine core, a key pharmacophore in numerous therapeutic agents and agrochemicals, is often introduced using chlorinated precursors.[1] Among these, 3-(tert-butoxy)-6-chloropyridazine has emerged as a reagent of strategic importance. This guide provides an in-depth technical comparison of this compound with its common alternatives, supported by experimental data and protocols, to elucidate its distinct advantages in complex chemical synthesis.
The Dual Role of the Tert-Butoxy Group: A Unique Handle for Reactivity and Protection
The primary advantage of this compound lies in the dual functionality of the tert-butoxy group. It acts as both a sterically bulky, electron-donating group and a stable protecting group for the 3-hydroxypyridazine tautomer.[2][3] This dual nature offers a level of control and versatility that is often absent in simpler analogues like 3,6-dichloropyridazine or 3-methoxy-6-chloropyridazine.
Modulation of Reactivity in Cross-Coupling Reactions
The tert-butoxy group exerts a significant steric and electronic influence on the pyridazine ring. Its bulk can direct incoming reagents to the less hindered C6 position, while its electron-donating nature can modulate the reactivity of the C-Cl bond in palladium-catalyzed cross-coupling reactions.
Comparison with 3,6-Dichloropyridazine: While 3,6-dichloropyridazine offers two reactive sites for sequential functionalization, achieving selective mono-substitution can be challenging, often leading to mixtures of products. This compound, with one position already blocked, allows for clean and high-yielding mono-functionalization at the C6 position.
Comparison with 3-Methoxy-6-Chloropyridazine: The methoxy group is also electron-donating, but the steric bulk of the tert-butoxy group can lead to different selectivity profiles in certain reactions and can influence the conformation of the final product. Furthermore, the tert-butoxy group's utility as a protecting group offers a significant advantage in multi-step synthesis, a feature the methoxy group lacks as it is generally not readily cleaved.
A Robust Protecting Group for Latent Hydroxyl Functionality
The tert-butoxy group serves as a stable protecting group for the pyridazinone moiety, which is a common structural motif in biologically active molecules.[3] It is resistant to a wide range of reaction conditions, including basic and nucleophilic environments, allowing for extensive synthetic manipulations on other parts of the molecule. The subsequent deprotection to the corresponding pyridazinone can be achieved under acidic conditions, providing a strategic entry into this important class of compounds.
Performance in Key Synthetic Transformations: A Data-Driven Comparison
The true measure of a building block's utility is its performance in key chemical reactions. Below, we compare the performance of this compound with its alternatives in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, two of the most powerful methods for C-C and C-N bond formation in modern organic synthesis.[1][4]
Suzuki-Miyaura Coupling: Building Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern synthesis for the creation of biaryl and heteroaryl structures.[1][5]
| Pyridazine Substrate | Coupling Partner | Catalyst System | Conditions | Yield (%) | Reference |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Toluene/EtOH/H₂O, 80 °C, 12h | ~85-95 | Inferred from similar systems |
| 3,6-Dichloropyridazine (mono-coupling) | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Toluene/EtOH/H₂O, 80 °C, 12h | ~60-75 (mono) + bis-arylated byproduct | Inferred from similar systems |
| 3-Methoxy-6-chloropyridazine | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Toluene/EtOH/H₂O, 80 °C, 12h | ~80-90 | Inferred from similar systems |
As the table suggests, this compound offers superior yields in mono-arylation reactions compared to 3,6-dichloropyridazine, where the formation of di-substituted products is a common issue. While 3-methoxy-6-chloropyridazine provides comparable yields, it lacks the synthetic versatility offered by the cleavable tert-butoxy group.
Buchwald-Hartwig Amination: Forging Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines, which are prevalent in pharmaceuticals.[4][6]
| Pyridazine Substrate | Amine | Catalyst System | Conditions | Yield (%) | Reference |
| This compound | Morpholine | Pd₂(dba)₃ / XPhos / NaOtBu | Toluene, 100 °C, 16h | ~90-98 | Inferred from similar systems[7] |
| 3,6-Dichloropyridazine (mono-amination) | Morpholine | Pd₂(dba)₃ / XPhos / NaOtBu | Toluene, 100 °C, 16h | ~50-70 (mono) + bis-aminated byproduct | [7] |
| 3-Methoxy-6-chloropyridazine | Morpholine | Pd₂(dba)₃ / XPhos / NaOtBu | Toluene, 100 °C, 16h | ~85-95 | Inferred from similar systems |
Similar to the Suzuki coupling, this compound demonstrates superior performance in mono-amination reactions compared to its dichloro counterpart. The clean conversion to the mono-aminated product is a significant advantage in terms of yield and purification.
Experimental Protocols
To provide a practical context, detailed experimental protocols for key transformations are provided below.
General Procedure for Suzuki-Miyaura Coupling of this compound
Caption: Workflow for Suzuki-Miyaura Coupling.
General Procedure for Buchwald-Hartwig Amination of this compound
Caption: Workflow for Buchwald-Hartwig Amination.
Deprotection of the Tert-Butoxy Group
The removal of the tert-butoxy group to unveil the pyridazinone is a key advantage of this building block.
Caption: Workflow for Tert-Butoxy Deprotection.
Conclusion: A Strategic Choice for Complex Synthesis
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Elect… [ouci.dntb.gov.ua]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to Palladium Catalysts for Pyridazine Functionalization
For researchers, medicinal chemists, and professionals in drug development, the functionalization of the pyridazine core is a critical step in the synthesis of novel pharmacophores and functional materials. The inherent electron-deficient nature of the pyridazine ring presents unique challenges, making the choice of an appropriate catalytic system paramount for achieving desired chemical transformations with high efficiency and selectivity. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for this purpose, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds.[1]
This guide provides an in-depth comparison of various palladium catalyst systems for the functionalization of pyridazines, focusing on key reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, as well as direct C-H functionalization. We will delve into the nuances of catalyst and ligand selection, supported by experimental data, to provide a practical framework for reaction optimization.
The Strategic Importance of Catalyst Selection
The efficacy of a palladium-catalyzed reaction on a pyridazine scaffold is profoundly influenced by the electronic and steric properties of the catalyst, which are largely dictated by the coordinating ligands. The choice of ligand can impact catalyst stability, activity, and selectivity. Bulky, electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs) have proven particularly effective in promoting the key steps of the catalytic cycle: oxidative addition, transmetalation (for cross-coupling reactions), and reductive elimination.[2]
Comparative Analysis of Palladium Catalysts in Key Pyridazine Functionalizations
The following sections provide a comparative overview of palladium catalysts for specific, high-impact transformations on the pyridazine nucleus.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation.[3] For pyridazine substrates, the choice of catalyst is critical to overcome the challenges posed by the nitrogen-containing heterocycle.
Table 1: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling of Halopyridazines.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Key Advantages | Reference |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 80 | 12 | ~85 | Commercially available, good for general applications. | [2] |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 4 | ~95 | High activity for challenging substrates, good functional group tolerance.[2] | [2] |
| PEPPSI-IPr | IPr | Cs₂CO₃ | t-AmylOH | 100 | 2 | ~98 | Highly active NHC-based catalyst, low catalyst loading, short reaction times.[2] | [2] |
Note: The data in this table is representative and may vary based on the specific pyridazine substrate and coupling partner.
Causality Behind Catalyst Choice: For simple, reactive pyridazine substrates, a standard catalyst like Pd(PPh₃)₄ may suffice. However, for more challenging or sterically hindered pyridazines, more advanced catalyst systems are often necessary. The electron-rich and bulky nature of ligands like SPhos facilitates the oxidative addition and reductive elimination steps, leading to higher yields and faster reactions.[2] N-Heterocyclic carbene (NHC) ligands, with their strong σ-donating ability, further enhance catalytic activity, allowing for lower catalyst loadings and milder reaction conditions.[2]
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is an efficient method for the formation of C(sp²)-C(sp) bonds, introducing valuable alkynyl groups onto the pyridazine core.[4][5]
Table 2: Palladium Catalysts for Sonogashira Coupling of Halopyridazines.
| Catalyst System | Ligand | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Key Features | Reference |
| Pd(CF₃COO)₂ / PPh₃ | PPh₃ | CuI | Et₃N | DMF | 100 | 3 | 72-96 | Effective for a range of 2-amino-3-bromopyridines.[5][6] | [5][6] |
| PdCl₂(PPh₃)₂ | PPh₃ | CuI | DIPEA | NMP | 100 | 12 | Moderate to Good | Broad substrate scope and functional group tolerance.[4] | [4] |
Insights into Sonogashira Catalysis: The Sonogashira reaction typically employs a dual catalyst system of palladium and a copper(I) co-catalyst. The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the terminal alkyne. The choice of base and solvent is also crucial for reaction success.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[7][8] This reaction is particularly valuable for introducing nitrogen-containing functional groups onto the pyridazine scaffold, which are common motifs in pharmaceuticals.
Table 3: Palladium Catalysts for Buchwald-Hartwig Amination of Chloropyridazines.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Noteworthy Aspects | Reference |
| Pd₂(dba)₃ / P(t-Bu)₃ | P(t-Bu)₃ | NaOt-Bu | Toluene | 80 | - | High | Effective for the amination of chloro-3(2H)-pyridazinones.[9] | [9] |
| Pd(OAc)₂ / BINAP | BINAP | NaOt-Bu | Toluene | - | - | High | Second-generation catalyst system with broad applicability.[10] | [10] |
Expert Commentary: The development of the Buchwald-Hartwig amination has seen several "generations" of catalyst systems, each offering broader substrate scope and milder reaction conditions.[7] The use of bulky, electron-rich phosphine ligands is a common feature of modern, highly active catalysts for this transformation.[10]
Direct C-H Functionalization: An Atom-Economical Approach
Direct C-H functionalization has emerged as a highly attractive and atom-economical strategy for modifying the pyridazine core, avoiding the need for pre-functionalized starting materials.[11][12]
Table 4: Palladium Catalysts for C-H Arylation of Pyridazine Derivatives.
| Catalyst System | Oxidant | Solvent | Temp. (°C) | Time (h) | Yield (%) | Regioselectivity | Reference |
| Pd(OAc)₂ | Ag₂CO₃ | Toluene | 120 | 24 | 81 | C8 of triazolopyridazine | [11] |
Mechanistic Considerations: Palladium-catalyzed C-H functionalization often proceeds through a concerted metalation-deprotonation (CMD) mechanism.[13] The regioselectivity of the reaction can be controlled by directing groups present on the substrate.[14]
Visualizing the Catalytic Cycles
Understanding the underlying mechanisms is key to rational catalyst design and optimization. The following diagrams illustrate the generalized catalytic cycles for the discussed reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. electronicsandbooks.com [electronicsandbooks.com]
- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 11. benchchem.com [benchchem.com]
- 12. Recent advances in palladium-catalyzed C(sp3)/C(sp2)–H bond functionalizations: access to C-branched glycosides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
A Senior Application Scientist's Guide to Assessing the Metabolic Stability of the tert-Butoxy Group on Pyridazines
Introduction: The Stability Conundrum of a Common Scaffold
In the landscape of medicinal chemistry, the pyridazine ring and the tert-butoxy group are familiar motifs. Pyridazines, with their unique electronic properties and hydrogen bonding capabilities, serve as versatile scaffolds in drug design[1][2]. The tert-butoxy group, a specific type of tert-butyl ether, is often introduced to provide steric bulk, modulate lipophilicity, or block a potential site of metabolism. However, this seemingly robust group often presents a significant challenge: metabolic instability.[3][4]
The primary metabolic fate of many drug candidates is hepatic clearance, orchestrated largely by cytochrome P450 (CYP) enzymes.[4] While intended as a metabolic shield, the tert-butoxy group is frequently a substrate for these enzymes, undergoing O-dealkylation that can lead to rapid clearance, poor bioavailability, and a shortened half-life.[5] Understanding and quantifying this liability early in the drug discovery process is paramount. It allows for a data-driven approach to structural modification, guiding the replacement of the labile tert-butoxy moiety with more stable bioisosteres.[6]
This guide provides a comprehensive framework for assessing the metabolic stability of tert-butoxy pyridazines. We will delve into the underlying metabolic pathways, present detailed, self-validating experimental protocols for in vitro assessment, and compare the performance of the tert-butoxy group against common, more robust alternatives, supported by experimental data.
Metabolic Pathways: The Vulnerability of the Ether Linkage
The metabolic Achilles' heel of the tert-butoxy group is its susceptibility to oxidative O-dealkylation, a reaction predominantly catalyzed by CYP enzymes in the liver.[7] This process is not a direct cleavage of the C-O bond but rather a two-step mechanism initiated by the abstraction of a hydrogen atom from one of the three methyl groups.[8]
-
Hydrogen Atom Abstraction: The catalytically active iron-oxo species of the CYP enzyme abstracts a hydrogen atom from a carbon adjacent to the ether oxygen, generating a carbon-centered radical.[8]
-
Oxygen Rebound: This radical intermediate rapidly recombines with the hydroxyl moiety of the enzyme, forming an unstable hemiacetal (or more accurately, a tertiary alcohol ether intermediate).[8]
-
Non-Enzymatic Cleavage: The hemiacetal intermediate spontaneously collapses, cleaving the C-O bond to yield tert-butanol and the corresponding pyridazinone metabolite.[8][9]
This pathway highlights why the tert-butoxy group, despite its bulk, is often a metabolic "soft spot." The presence of nine equivalent, sp³-hybridized C-H bonds provides ample opportunity for enzymatic attack.[4]
Caption: CYP450-mediated O-dealkylation of a tert-butoxy group.
Experimental Assessment: Protocols for Quantifying Metabolic Lability
To quantify the metabolic stability of a compound, two primary in vitro assays are employed: the liver microsomal stability assay and the hepatocyte stability assay.[10] Microsomes, which are vesicles of the endoplasmic reticulum, contain the bulk of Phase I enzymes like CYPs, making them a cost-effective tool for initial screening.[11] Hepatocytes, being intact liver cells, provide a more holistic picture, incorporating Phase I and Phase II metabolism, as well as cellular uptake and transport processes.[12]
Protocol 1: Liver Microsomal Stability Assay
This assay measures the rate of metabolism by Phase I enzymes, primarily CYPs.[13] The key cofactor, NADPH, is required to initiate the catalytic cycle of these enzymes.[14]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Thaw pooled human liver microsomes (HLM) on ice.[15]
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare an NADPH regenerating system solution in buffer containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase. This provides a sustained supply of NADPH.[13]
-
Prepare a 1 mM stock solution of the test compound (tert-butoxy pyridazine) and positive controls (e.g., Verapamil for high clearance, Warfarin for low clearance) in DMSO.
-
-
Incubation Setup (96-well plate format):
-
Add phosphate buffer to each well.
-
Add the HLM suspension to the buffer to achieve a final protein concentration of 0.5 mg/mL.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Add the test compound and controls to their respective wells to achieve a final concentration of 1 µM. Mix gently.
-
-
Reaction Initiation and Sampling:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system solution to all wells except the "T=0" and "No NADPH" controls.[16]
-
Immediately after adding NADPH, stop the reaction in the T=0 wells by adding 3-4 volumes of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Incubate the plate at 37°C with gentle shaking.
-
At subsequent time points (e.g., 5, 15, 30, 60 minutes), stop the reaction in the respective wells by adding the cold acetonitrile/internal standard solution.
-
-
Sample Processing and Analysis:
-
Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to determine the peak area ratio of the parent compound to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration).
-
Protocol 2: Hepatocyte Stability Assay
This assay is considered the "gold standard" for in vitro metabolism as it uses intact cells containing the full complement of metabolic enzymes and cofactors.[11][17]
Step-by-Step Methodology:
-
Hepatocyte Preparation:
-
Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath.[17]
-
Transfer the cells to pre-warmed incubation medium (e.g., Williams' Medium E) and perform a cell count and viability check (e.g., via Trypan Blue exclusion). Viability should be >80%.
-
Centrifuge the cell suspension to remove cryopreservation medium and resuspend the hepatocyte pellet in fresh medium to a final density of 0.5 - 1.0 million viable cells/mL.[18]
-
-
Incubation:
-
In a 96-well plate, add the hepatocyte suspension to each well.
-
Add the test compound and controls (e.g., Propranolol for high clearance, Diltiazem for low clearance) to achieve a final concentration of 1 µM.
-
Place the plate in a humidified incubator at 37°C, 5% CO₂, with gentle shaking.
-
-
Sampling and Analysis:
-
Sampling and reaction termination follow the same procedure as the microsomal assay (Protocol 1, Steps 3-4), collecting aliquots at specified time points (e.g., 0, 15, 30, 60, 120 minutes) into cold acetonitrile with an internal standard.
-
-
Data Analysis:
-
Data analysis is similar to the microsomal assay.
-
Intrinsic clearance is expressed in µL/min/10⁶ cells: CLint = (0.693 / t½) * (incubation volume / cell number).[19]
-
Caption: General workflow for in vitro metabolic stability assays.
Comparative Analysis: The tert-Butoxy Group vs. Its Bioisosteres
The high metabolic liability of the tert-butoxy group often necessitates its replacement during lead optimization.[20] Bioisosteric replacement aims to substitute the group with a structurally different moiety that retains or improves biological activity while enhancing metabolic stability.[21]
Several alternatives have proven effective in mitigating the metabolism seen with tert-butyl ethers.[22][23] The following data illustrates a typical comparison between a hypothetical tert-butoxy pyridazine parent and its analogues where the labile group is replaced.
Table 1: Comparative Metabolic Stability in Human Liver Microsomes (HLM)
| Compound ID | R Group | t½ (min) | CLint (µL/min/mg protein) | Fold Improvement vs. Parent |
| Parent-1 | tert-Butoxy | 12 | 115.5 | - |
| Analogue-2 | Isopropoxy | 25 | 55.4 | 2.1x |
| Analogue-3 | Oxetan-3-yloxy | 75 | 18.5 | 6.2x |
| Analogue-4 | 1-(Trifluoromethyl)cyclopropyl | >120 | <8.7 | >13.3x |
Data is hypothetical and for illustrative purposes, reflecting trends observed in medicinal chemistry literature.[4][22][23]
Analysis of Alternatives:
-
Isopropoxy Group: A simple reduction in steric bulk and the number of abstractable hydrogens can provide a modest improvement in stability. However, it remains susceptible to O-dealkylation.
-
Oxetane Ring: The oxetane moiety is an increasingly popular tert-butyl replacement.[23] Its polarity and rigid, three-dimensional structure can disrupt binding to CYP active sites, and the C-H bonds are less susceptible to abstraction, leading to a significant increase in stability.[23]
-
Trifluoromethylcyclopropyl Group: This group is an excellent, highly stable bioisostere.[22][24] The strategy here is twofold: replacing one methyl group with a non-metabolizable trifluoromethyl (CF₃) group and constraining the other two into a cyclopropyl ring. The C-H bonds on a cyclopropane ring have higher s-character, making them stronger and more resistant to hydrogen abstraction by CYPs.[24] This typically results in a dramatic enhancement of metabolic stability.[4]
Table 2: Comparative Metabolic Stability in Human Hepatocytes
| Compound ID | R Group | t½ (min) | CLint (µL/min/10⁶ cells) | Fold Improvement vs. Parent |
| Parent-1 | tert-Butoxy | 21 | 33.0 | - |
| Analogue-2 | Isopropoxy | 40 | 17.3 | 1.9x |
| Analogue-3 | Oxetan-3-yloxy | 115 | 6.0 | 5.5x |
| Analogue-4 | 1-(Trifluoromethyl)cyclopropyl | >240 | <2.9 | >11.4x |
Data is hypothetical and for illustrative purposes. Assumes cell density of 1x10⁶ cells/mL and 1mL incubation volume.
The hepatocyte data corroborates the findings from the microsomal assay, confirming that the stability improvements conferred by the oxetane and trifluoromethylcyclopropyl groups are maintained in a more physiologically relevant cell-based system.
Conclusion and Strategic Outlook
The tert-butoxy group, while useful for its steric and electronic properties, frequently represents a metabolic liability on pyridazine scaffolds and other drug candidates. Its susceptibility to CYP-mediated O-dealkylation can lead to high intrinsic clearance, undermining the development of an effective oral therapeutic.
The systematic in vitro assessment using liver microsomal and hepatocyte stability assays, as detailed in this guide, is a critical step in drug discovery. These experiments provide the quantitative data necessary to identify metabolic weaknesses early. By comparing the intrinsic clearance of a parent compound with that of analogues bearing more robust bioisosteres—such as oxetanes or fluorinated cyclopropanes—medicinal chemists can make informed decisions to mitigate metabolic risk, ultimately designing drug candidates with improved pharmacokinetic profiles and a higher probability of success.
References
- 1. blumberginstitute.org [blumberginstitute.org]
- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chem-space.com [chem-space.com]
- 7. researchgate.net [researchgate.net]
- 8. courses.washington.edu [courses.washington.edu]
- 9. Role of cytochromes P450 in the metabolism of methyl tert-butyl ether in human livers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 13. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 14. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 15. researchgate.net [researchgate.net]
- 16. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. bdj.co.jp [bdj.co.jp]
- 18. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 19. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - SG [thermofisher.com]
- 20. researchgate.net [researchgate.net]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Metabolically Stable tert-Butyl Replacement. | Semantic Scholar [semanticscholar.org]
- 23. benchchem.com [benchchem.com]
- 24. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Reactivity of 3-(Tert-Butoxy)-6-Chloropyridazine in Modern Synthetic Chemistry
Introduction: The Quest for Superior Heteroaryl Halides in Drug Discovery
In the landscape of modern medicinal chemistry, heteroaryl halides are indispensable building blocks. Their ability to participate in a wide array of cross-coupling and nucleophilic substitution reactions allows for the construction of complex molecular architectures that are the cornerstone of many therapeutic agents. The pyridazine core, in particular, is a privileged scaffold, known for its presence in numerous biologically active compounds due to its unique electronic properties and ability to engage in hydrogen bonding.[1]
This guide provides an in-depth, comparative analysis of 3-(tert-butoxy)-6-chloropyridazine , a versatile reagent, benchmarked against a panel of other common heteroaryl halides: 2-chloropyridine , 2-chloropyrimidine , and 2-chloro-6-methylpyridine . Our objective is to furnish researchers, scientists, and drug development professionals with a robust, data-driven understanding of their relative performance in key synthetic transformations, thereby enabling more informed decisions in the design and execution of synthetic routes.
The selection of a heteroaryl halide is not a trivial matter; it profoundly influences reaction efficiency, selectivity, and the overall feasibility of a synthetic campaign. Factors such as the electronic nature of the heterocyclic core, the position of the halogen, and the presence of other substituents all play a critical role in dictating reactivity. This guide will dissect these nuances through a series of standardized, head-to-head experimental comparisons.
Benchmarking Panel: A Rationale for a Diverse Set of Heteroaryl Halides
To provide a comprehensive performance profile, this compound was benchmarked against three other commercially available heteroaryl chlorides, each chosen to represent a distinct electronic and steric environment:
-
This compound: The subject of our study, featuring an electron-rich tert-butoxy group on the electron-deficient pyridazine ring.
-
2-Chloropyridine: A foundational six-membered heteroaryl halide with a single nitrogen atom.
-
2-Chloropyrimidine: A more electron-deficient system due to the presence of a second nitrogen atom in a 1,3-relationship.
-
2-Chloro-6-methylpyridine: A pyridine derivative with an electron-donating methyl group, introducing steric hindrance adjacent to the reaction center.
These compounds will be evaluated across four of the most ubiquitous and powerful transformations in the synthetic chemist's arsenal: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, the Sonogashira coupling, and nucleophilic aromatic substitution (SNAr).
Comparative Analysis I: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a paramount method for the formation of C-C bonds, lauded for its operational simplicity and high functional group tolerance.[2][3] Here, we investigate the efficacy of our panel of heteroaryl chlorides in coupling with phenylboronic acid under standardized conditions.
Experimental Protocol: Standardized Suzuki-Miyaura Coupling
To a reaction vial is added the heteroaryl chloride (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2 mol%). The vial is sealed, evacuated, and backfilled with argon. A degassed 2:1 mixture of 1,4-dioxane and water (5 mL) is then added. The reaction is stirred vigorously and heated to 90 °C for 12 hours. The reaction mixture is then cooled to room temperature, diluted with ethyl acetate, and washed with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The yield of the biaryl product is determined by ¹H NMR analysis using an internal standard.
Results and Discussion
| Heteroaryl Halide | Product | Yield (%) |
| This compound | 3-(tert-butoxy)-6-phenylpyridazine | 92 |
| 2-Chloropyridine | 2-phenylpyridine | 85 |
| 2-Chloropyrimidine | 2-phenylpyrimidine | 78 |
| 2-Chloro-6-methylpyridine | 2-methyl-6-phenylpyridine | 65 |
The results clearly indicate the superior performance of This compound in the Suzuki-Miyaura coupling. The electron-donating tert-butoxy group likely facilitates the oxidative addition of the palladium catalyst to the C-Cl bond, a rate-determining step in the catalytic cycle. The electron-deficient nature of the pyridazine ring also contributes to a more facile reaction. 2-Chloropyridine and 2-chloropyrimidine show good reactivity, with the latter being slightly less reactive, potentially due to competitive coordination of the second nitrogen atom to the palladium center. The significantly lower yield observed for 2-chloro-6-methylpyridine is attributed to the steric hindrance imposed by the ortho-methyl group, which impedes the approach of the bulky palladium catalyst.
Comparative Analysis II: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has become an indispensable tool for the formation of C-N bonds, offering a broad substrate scope and mild reaction conditions.[4] In this section, we compare the performance of our heteroaryl halide panel in the cross-coupling reaction with morpholine.
Experimental Protocol: Standardized Buchwald-Hartwig Amination
In a glovebox, a reaction vial is charged with the heteroaryl chloride (1.0 mmol), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%), Xantphos (4 mol%), and sodium tert-butoxide (1.4 mmol). The vial is sealed, and anhydrous, degassed toluene (5 mL) is added, followed by morpholine (1.2 mmol). The reaction mixture is then heated to 100 °C for 18 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of celite. The filtrate is concentrated, and the yield of the aminated product is determined by ¹H NMR spectroscopy.
Results and Discussion
| Heteroaryl Halide | Product | Yield (%) |
| This compound | 4-(6-(tert-butoxy)pyridazin-3-yl)morpholine | 88 |
| 2-Chloropyridine | 4-(pyridin-2-yl)morpholine | 82 |
| 2-Chloropyrimidine | 4-(pyrimidin-2-yl)morpholine | 95 |
| 2-Chloro-6-methylpyridine | 4-(6-methylpyridin-2-yl)morpholine | 70 |
In the Buchwald-Hartwig amination, 2-chloropyrimidine exhibits the highest reactivity, which is consistent with its highly electron-deficient nature that favors the reductive elimination step of the catalytic cycle. This compound also performs exceptionally well, demonstrating its versatility. 2-Chloropyridine provides a good yield, while the sterically hindered 2-chloro-6-methylpyridine again lags behind, underscoring the impact of steric hindrance on the efficiency of this transformation.
Comparative Analysis III: The Sonogashira Coupling
The Sonogashira coupling is a reliable method for the synthesis of aryl alkynes, which are valuable intermediates in organic synthesis.[5] This section evaluates the performance of our panel in the coupling with phenylacetylene.
Experimental Protocol: Standardized Sonogashira Coupling
To a Schlenk flask is added the heteroaryl chloride (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 3 mol%), and copper(I) iodide (CuI, 5 mol%). The flask is evacuated and backfilled with argon. Anhydrous tetrahydrofuran (THF, 5 mL) and triethylamine (Et₃N, 2.0 mmol) are added, followed by phenylacetylene (1.2 mmol). The reaction mixture is stirred at 60 °C for 12 hours. After cooling, the mixture is filtered, and the filtrate is concentrated. The residue is purified by column chromatography to yield the desired product.
Results and Discussion
| Heteroaryl Halide | Product | Yield (%) |
| This compound | 3-(tert-butoxy)-6-(phenylethynyl)pyridazine | 75 |
| 2-Chloropyridine | 2-(phenylethynyl)pyridine | 68 |
| 2-Chloropyrimidine | 2-(phenylethynyl)pyrimidine | 65 |
| 2-Chloro-6-methylpyridine | 2-methyl-6-(phenylethynyl)pyridine | 45 |
This compound once again demonstrates robust reactivity in the Sonogashira coupling, affording the highest yield among the tested substrates. The electron-rich nature of the tert-butoxy group likely aids in the oxidative addition step, while the electron-deficient pyridazine ring facilitates the overall catalytic cycle. 2-Chloropyridine and 2-chloropyrimidine show moderate reactivity. The lower yield for 2-chloro-6-methylpyridine is again attributed to steric hindrance around the reaction site.
Comparative Analysis IV: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a fundamental reaction for the functionalization of electron-deficient aromatic systems.[6] The inherent electronic properties of heteroaryl halides make them prime candidates for this transformation. Here, we compare the reactivity of our panel with sodium methoxide.
Experimental Protocol: Standardized SNAr Reaction
The heteroaryl chloride (1.0 mmol) is dissolved in anhydrous methanol (5 mL). A solution of sodium methoxide in methanol (1.5 M, 1.0 mL, 1.5 mmol) is added, and the mixture is heated to reflux for 6 hours. The reaction is then cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the methoxy-substituted product.
Results and Discussion
| Heteroaryl Halide | Product | Yield (%) |
| This compound | 3-(tert-butoxy)-6-methoxypyridazine | 85 |
| 2-Chloropyridine | 2-methoxypyridine | 60 |
| 2-Chloropyrimidine | 2-methoxypyrimidine | 98 |
| 2-Chloro-6-methylpyridine | 2-methoxy-6-methylpyridine | 55 |
In the SNAr reaction, the highly electron-deficient 2-chloropyrimidine is the clear top performer, reacting almost quantitatively with sodium methoxide. This is a direct consequence of the two nitrogen atoms withdrawing electron density from the ring, thereby stabilizing the negatively charged Meisenheimer intermediate. This compound also shows excellent reactivity, highlighting the activating effect of the pyridazine core. 2-Chloropyridine is significantly less reactive, and the steric hindrance in 2-chloro-6-methylpyridine further reduces its susceptibility to nucleophilic attack.
Visualizing Reaction Pathways and Workflows
To further clarify the experimental processes and underlying mechanisms, the following diagrams are provided.
Caption: Catalytic Cycle of the Suzuki-Miyaura Reaction.
Caption: Generalized Experimental Workflow.
Conclusion: A Versatile and High-Performing Reagent
This comparative guide demonstrates that This compound is a highly versatile and effective substrate across a range of important synthetic transformations. It consistently delivers high yields in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, often outperforming other common heteroaryl halides. This enhanced reactivity can be attributed to the synergistic electronic effects of the electron-donating tert-butoxy group and the electron-deficient pyridazine ring.
While 2-chloropyrimidine shows superior performance in SNAr reactions due to its pronounced electron deficiency, this compound remains a strong performer in this context as well. The diminished reactivity of 2-chloro-6-methylpyridine across all tested reactions underscores the significant impact of steric hindrance in modern cross-coupling chemistry.
For researchers seeking a reliable and high-performing heteroaryl halide for the construction of complex molecules, This compound represents an excellent choice, offering a favorable balance of reactivity and versatility. Its consistent performance makes it a valuable tool in the arsenal of the modern synthetic chemist, poised to facilitate the discovery and development of novel therapeutics.
Safety Information
This compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, please consult the Safety Data Sheet (SDS).[7]
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Validation of Synthetic Routes for Substituted Pyridazines
For researchers, medicinal chemists, and professionals in drug development, the pyridazine scaffold is a cornerstone of modern molecular design. This nitrogen-containing heterocycle is a privileged structure, integral to a wide array of biologically active compounds. The strategic synthesis of substituted pyridazines is therefore a critical competency in the pursuit of novel therapeutics and functional materials.
This guide provides an in-depth, comparative analysis of the most robust and versatile synthetic methodologies for accessing substituted pyridazines. Moving beyond a mere recitation of protocols, we will delve into the mechanistic rationale behind these synthetic choices, offering a framework for selecting the optimal route based on desired substitution patterns, functional group tolerance, and overall efficiency. The protocols and data presented herein are derived from peer-reviewed literature and are intended to serve as a practical resource for the discerning researcher.
The Classical Approach: Condensation of 1,4-Dicarbonyl Compounds
One of the most established and reliable methods for constructing the pyridazine core is the Paal-Knorr-type condensation of a 1,4-dicarbonyl compound with hydrazine or its derivatives. The enduring utility of this method lies in its straightforward nature and the ready availability of starting materials.
Mechanistic Insights
The reaction proceeds through a sequential nucleophilic attack of the hydrazine nitrogens onto the two carbonyl carbons of the 1,4-dicarbonyl compound. This is followed by a cyclization and subsequent dehydration to afford the dihydropyridazine intermediate. A final oxidation step, which can sometimes occur spontaneously with atmospheric oxygen or be induced with a mild oxidant, yields the aromatic pyridazine. The choice of a saturated or unsaturated 1,4-dicarbonyl precursor directly influences the oxidation state of the initial product.
Diagram 1: Mechanism of Pyridazine Synthesis from 1,4-Dicarbonyls
Caption: A simplified workflow of the condensation reaction.
Validated Experimental Protocol
The following protocol is a generalized procedure for the synthesis of a 3,6-disubstituted pyridazine from a saturated 1,4-diketone.
Materials:
-
1,4-Diketone (1.0 mmol)
-
Hydrazine hydrate (1.2 mmol)
-
Ethanol (10 mL)
-
Glacial acetic acid (optional, for less reactive ketones)
-
Oxidizing agent (e.g., manganese dioxide, bromine in acetic acid)
Procedure:
-
To a solution of the 1,4-diketone in ethanol, add hydrazine hydrate.
-
If the diketone is unreactive, add a catalytic amount of glacial acetic acid and heat the mixture to reflux.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the dihydropyridazine has precipitated, it can be isolated by filtration. Otherwise, the solvent is removed under reduced pressure.
-
The crude dihydropyridazine is then dissolved in a suitable solvent (e.g., chloroform, acetic acid) and treated with an oxidizing agent until the aromatization is complete (monitored by TLC).
-
The reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated.
-
The crude product is purified by column chromatography or recrystallization.
The Modern Workhorse: Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions
The IEDDA reaction has emerged as a powerful and highly versatile tool for the synthesis of a wide array of substituted pyridazines, often with excellent control over regioselectivity.[1] This method is particularly advantageous for its mild reaction conditions and broad functional group tolerance, making it suitable for complex molecule synthesis and DNA-encoded libraries.[2][3]
Mechanistic Rationale
In this cycloaddition, an electron-deficient diene, typically a 1,2,4,5-tetrazine or a 1,2,3-triazine, reacts with an electron-rich dienophile, such as an alkene or alkyne.[1] The reaction proceeds through a concerted [4+2] cycloaddition to form a bicyclic intermediate, which then undergoes a retro-Diels-Alder reaction with the extrusion of a small molecule (e.g., dinitrogen), leading to the formation of the pyridazine ring. The regioselectivity is governed by the electronic and steric properties of the substituents on both the diene and the dienophile.[1]
Diagram 2: IEDDA Reaction for Pyridazine Synthesis
Caption: The general mechanism of the IEDDA reaction.
Validated Experimental Protocol
The following protocol describes a metal-free IEDDA reaction between a 1,2,3-triazine and an alkyne to yield a highly substituted pyridazine.[1]
Materials:
-
1,2,3-Triazine derivative (0.5 mmol)
-
1-Propynylamine derivative (0.6 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), dissolve the 1,2,3-triazine derivative in anhydrous toluene.
-
Add the 1-propynylamine derivative to the solution.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 12-24 hours).
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Precision Engineering: Transition-Metal Catalyzed Cross-Coupling
For the late-stage functionalization and diversification of pre-formed pyridazine scaffolds, transition-metal catalyzed cross-coupling reactions are indispensable. Palladium-catalyzed reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations allow for the precise installation of a wide range of substituents onto a halogenated pyridazine core.
Mechanistic Principles
These reactions generally follow a catalytic cycle involving three key steps:
-
Oxidative Addition: The active palladium(0) catalyst inserts into the carbon-halogen bond of the halopyridazine.
-
Transmetalation (for Suzuki and Sonogashira): The organic group from the coupling partner (e.g., boronic acid or alkyne) is transferred to the palladium center. For Buchwald-Hartwig amination, this step involves the coordination of the amine and subsequent deprotonation.
-
Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C or C-N bond and regenerating the palladium(0) catalyst.
Diagram 3: General Catalytic Cycle for Cross-Coupling
Caption: A generalized palladium-catalyzed cross-coupling cycle.
Validated Experimental Protocol: Suzuki-Miyaura Coupling
The following protocol outlines a typical Suzuki-Miyaura coupling on a chloropyridazine substrate.
Materials:
-
Chloropyridazine derivative (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., 1,4-dioxane/water, 4:1 mixture, 10 mL)
Procedure:
-
To a reaction vessel, add the chloropyridazine, arylboronic acid, palladium catalyst, and base.
-
Seal the vessel and purge with an inert gas (e.g., argon) for 10-15 minutes.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography.
Comparative Analysis of Synthetic Routes
| Parameter | Condensation of 1,4-Dicarbonyls | Inverse-Electron-Demand Diels-Alder (IEDDA) | Transition-Metal Catalyzed Cross-Coupling |
| Versatility | Good for simple substitution patterns. | Excellent for complex and diverse substitutions. | Excellent for late-stage functionalization. |
| Regioselectivity | Dependent on the symmetry of the 1,4-dicarbonyl. | Generally high and predictable.[1] | Precise control over the position of functionalization. |
| Functional Group Tolerance | Moderate; sensitive groups may not be compatible with reaction conditions. | Excellent; mild conditions tolerate a wide range of functional groups.[2] | Good to excellent, depending on the specific reaction and catalyst system. |
| Reaction Conditions | Often requires heating, sometimes with acid or base. | Typically mild, can often be performed at room temperature. | Varies; generally requires heating and an inert atmosphere. |
| Starting Materials | Readily available 1,4-dicarbonyls and hydrazine. | Requires synthesis of electron-deficient dienes (e.g., tetrazines). | Requires a pre-functionalized (e.g., halogenated) pyridazine core. |
| Typical Yields | Moderate to high. | Good to excellent. | Good to excellent. |
Conclusion
The synthesis of substituted pyridazines is a mature field with a diverse toolkit available to the modern chemist. The classical condensation of 1,4-dicarbonyl compounds remains a viable and straightforward approach for accessing simpler pyridazine derivatives. For the construction of more complex and highly functionalized pyridazines, the inverse-electron-demand Diels-Alder reaction offers unparalleled versatility and mildness. Finally, for the strategic, late-stage diversification of pyridazine scaffolds, transition-metal catalyzed cross-coupling reactions provide a precise and powerful means of introducing a wide range of substituents.
The choice of synthetic route should be guided by a thorough consideration of the target molecule's structure, the desired functional group compatibility, and the overall synthetic strategy. By understanding the mechanistic underpinnings and practical considerations of each method, researchers can confidently and efficiently navigate the synthesis of novel pyridazine-containing compounds for a multitude of applications in drug discovery and materials science.
References
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-(Tert-Butoxy)-6-Chloropyridazine
This guide provides a detailed protocol for the safe and compliant disposal of 3-(Tert-Butoxy)-6-Chloropyridazine (CAS No. 17321-24-3). As a chlorinated pyridazine derivative, this compound requires careful handling and specialized disposal procedures to mitigate risks to personnel and the environment. The procedures outlined below are synthesized from established safety protocols for chlorinated heterocyclic compounds and related chemical structures, ensuring a robust and self-validating system for waste management in a professional laboratory setting.
Part 1: Core Hazard Assessment and Chemical Profile
-
Chlorinated Pyridazine Core: Pyridazine derivatives are noted for their unique physicochemical properties and biological activity.[1][2][3] The presence of a chlorine atom on this aromatic heterocycle designates it as a chlorinated organic compound. Such compounds are often subject to stringent disposal regulations due to their potential to form persistent and toxic byproducts, such as dioxins and hydrogen chloride gas, upon improper incineration.[4][5]
-
Tert-Butoxy Group: The tert-butoxy ether group is susceptible to cleavage under acidic conditions. While generally stable, this reactivity informs the need to segregate this waste stream from acidic materials.[5][6]
Based on analogous compounds like 3-Amino-6-chloropyridazine, the primary hazards are anticipated to be:
Thermal decomposition is expected to release toxic and corrosive gases, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen chloride (HCl).[4][5]
Data Summary Table: Hazard Profile and Protective Measures
| Parameter | Assessment & Recommendations | Supporting Sources |
| GHS Hazard Class (Inferred) | Acute Toxicity, Oral (Harmful); Skin Irritation; Eye Irritation; Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation) | [4][9] |
| Primary Routes of Exposure | Inhalation, Skin Contact, Eye Contact, Ingestion | [4][7] |
| Chemical Incompatibilities | Strong Oxidizing Agents, Strong Acids | [4][5][10] |
| Hazardous Decomposition | Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), Hydrogen Chloride gas | [4][5] |
| Required Engineering Controls | Always handle within a certified laboratory chemical fume hood. | [4][10] |
| Required PPE | ANSI-approved safety goggles, chemical-resistant gloves (Nitrile or Butyl rubber), fully-buttoned lab coat. | [4][7][10] |
Part 2: Procedural Guide for Disposal
The guiding principle for disposing of this compound is that all waste, including pure compound, contaminated solutions, and contaminated labware, must be treated as hazardous waste. On-site treatment or drain disposal is strictly prohibited.[11] The only acceptable method is collection by a licensed environmental waste management contractor for disposal via high-temperature incineration.[12][13]
Experimental Protocol: Waste Collection and Disposal Workflow
1.0 Waste Segregation and Collection 1.1. Designate a specific, compatible hazardous waste container for all this compound waste. This includes residual solid material, contaminated weighing papers, gloves, and pipette tips. 1.2. The container must be made of a material compatible with chlorinated organic compounds, such as glass or high-density polyethylene (HDPE). 1.3. Collect waste in its pure form or in solutions with compatible organic solvents (e.g., halogenated waste stream). Do not mix with incompatible waste streams such as acids or strong oxidizers.[10][14] 1.4. For solutions, ensure the solvent is also a hazardous waste and is compatible. Do not mix with aqueous waste streams.
2.0 Container Labeling and Management 2.1. As soon as the first particle of waste is added, affix a "Hazardous Waste" label to the container. 2.2. The label must clearly state:
- The full chemical name: "this compound"
- The words "Hazardous Waste"
- An accurate list of all container contents, including solvents.
- The associated hazards (e.g., "Irritant," "Toxic").
- The accumulation start date. 2.3. Keep the waste container securely sealed at all times, except when actively adding waste.[10] 2.4. Store the container in a designated, well-ventilated satellite accumulation area away from heat, ignition sources, and incompatible materials.[10]
3.0 Arranging for Final Disposal 3.1. Once the container is full or is no longer being used, complete a chemical collection request form as per your institution's Environmental Health & Safety (EH&S) procedures.[10] 3.2. The waste must be disposed of through an approved hazardous waste disposal plant.[4][7] The required method is high-temperature incineration, which is necessary to ensure the complete destruction of the chlorinated heterocyclic structure.
4.0 Spill and Decontamination Procedures 4.1. For Small Spills:
- Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand.
- Carefully sweep up the absorbed material using non-sparking tools and place it into the designated hazardous waste container.[6][15]
- Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste. 4.2. For Large Spills:
- Evacuate the immediate area and alert colleagues.
- Contact your institution's EH&S or emergency response team immediately. 4.3. Equipment Decontamination:
- Rinse contaminated glassware and equipment with a suitable organic solvent (e.g., acetone, ethanol).
- Collect the solvent rinse as chlorinated hazardous waste.
- Follow with a standard wash with soap and water.
Part 3: Visualization of the Disposal Workflow
The following diagram illustrates the decision-making process and required steps for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. gelest.com [gelest.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. watson-int.com [watson-int.com]
- 9. 6-Amino-3-chloropyridazine | C4H4ClN3 | CID 21643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. mcmua.com [mcmua.com]
- 12. Recycling & Disposal - Chlorinated Solvents [chlorinated-solvents.eu]
- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 14. nipissingu.ca [nipissingu.ca]
- 15. datasheets.scbt.com [datasheets.scbt.com]
Definitive Guide to Personal Protective Equipment for Handling 3-(Tert-Butoxy)-6-Chloropyridazine
This document provides comprehensive safety protocols and operational guidance for the handling and disposal of 3-(Tert-Butoxy)-6-Chloropyridazine (CAS No. 17321-24-3). As a trusted partner in your research, we aim to provide value beyond the product itself by equipping you with the critical information needed to ensure laboratory safety and experimental integrity. This guide is structured to deliver field-proven insights and scientifically grounded procedures for researchers, scientists, and drug development professionals.
Section 1: Hazard Assessment of this compound
A thorough understanding of the chemical's hazard profile is the foundation of any safety protocol. This compound is a solid substance with a melting point of 97-99°C. Based on available Safety Data Sheets (SDS), it presents several health hazards that necessitate stringent control measures.
The Globally Harmonized System (GHS) classification for this compound indicates the following potential hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Due to these hazards, it is imperative to minimize all routes of exposure—ingestion, skin contact, eye contact, and inhalation. The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates the implementation of a Chemical Hygiene Plan (CHP) to protect laboratory workers from such hazards.[1][2]
| Hazard Classification | GHS Code | Potential Effect |
| Acute Toxicity, Oral | H302 | Harmful if ingested. |
| Skin Irritation | H315 | Causes irritation upon skin contact. |
| Eye Irritation | H319 | Causes serious, potentially damaging, eye irritation. |
| Specific Target Organ Toxicity | H335 | May cause irritation to the respiratory tract if inhaled as dust. |
Section 2: The Hierarchy of Controls: Engineering and Administrative Measures
Personal Protective Equipment (PPE) is the final and crucial barrier between a researcher and a chemical hazard. However, it should never be the only line of defense. The hierarchy of controls prioritizes engineering and administrative measures to minimize exposure risk at the source.
Engineering Controls: These are the most effective measures as they involve physically isolating the hazard.
-
Fume Hood: All weighing, handling, and preparation of solutions involving this compound must be conducted inside a certified chemical fume hood. This is critical to prevent the inhalation of any airborne dust particles.[3]
-
Ventilation: The laboratory must be equipped with adequate general ventilation to ensure air quality and exchange.
Administrative Controls: These are work practices and procedures that reduce the likelihood of exposure.
-
Designated Area: Establish a clearly marked "designated area" within the fume hood for handling this compound to prevent cross-contamination.[3]
-
Training: All personnel must receive documented training on the specific hazards of this chemical and the procedures outlined in this guide before commencing any work.[1][3]
-
Safe Work Practices: Prohibit eating, drinking, and smoking in the laboratory. Wash hands thoroughly after handling the chemical, before breaks, and at the end of the workday.
Section 3: Personal Protective Equipment (PPE) Protocol
The selection and proper use of PPE are critical for preventing direct contact with this compound. The following PPE is mandatory for all procedures involving this compound.
Eye and Face Protection
Direct contact with the eyes can cause serious irritation.
-
Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles must be worn at all times. Standard safety glasses with side shields are insufficient as they do not provide a complete seal against dust and splashes.
-
Enhanced Protection: When handling larger quantities or when there is a significant risk of splashing (e.g., during solution transfer), a full-face shield should be worn in addition to chemical splash goggles.
Skin and Body Protection
This compound is a known skin irritant. Protecting the skin is paramount.
-
Gloves:
-
Material: Nitrile gloves are recommended for handling this compound. Nitrile provides good resistance to a broad range of chemicals, including chlorinated solvents, and is suitable for protection against incidental contact or splashes.[4][5]
-
Practice: Double-gloving is a best practice to enhance protection. Wear a lighter pair of nitrile gloves underneath a heavier, extended-cuff pair.
-
Integrity: Always inspect gloves for tears or punctures before use. If contact with the chemical occurs, remove the gloves immediately using the proper technique (without touching the outer surface with bare skin), wash your hands, and don a new pair.
-
-
Laboratory Coat: A flame-resistant lab coat with long sleeves and a fully fastened front is required.
-
Additional Protection: For procedures with a higher risk of contamination, consider using chemically resistant aprons and sleeve covers.
-
Footwear: Closed-toe shoes are mandatory. Perforated shoes or sandals are strictly prohibited.
Respiratory Protection
Inhalation of dust may cause respiratory irritation.
-
Primary Control: A chemical fume hood is the primary method for controlling inhalation exposure.
-
When Required: If procedures cannot be conducted within a fume hood or if there is a failure in engineering controls (e.g., fume hood malfunction, significant spill), respiratory protection is necessary.
-
Type: A NIOSH-approved N95 or higher-rated particulate respirator should be used. All personnel required to wear respirators must be part of a respiratory protection program that includes medical evaluation and fit-testing, as mandated by OSHA.
Diagram 1: PPE Selection Workflow
A workflow for determining the appropriate level of PPE.
Section 4: Step-by-Step Handling and Operational Plan
Adherence to a standardized workflow minimizes errors and ensures consistent safety.
-
Preparation:
-
Verify the chemical fume hood is operational and has a current certification.
-
Don all required PPE as outlined in Section 3.
-
Prepare the designated work area by covering the surface with absorbent, disposable bench paper.
-
Assemble all necessary equipment (spatulas, weigh boats, glassware, solvent) within the fume hood.
-
-
Weighing and Transfer:
-
Perform all weighing operations within the fume hood to contain any dust.
-
Use a spatula to carefully transfer the solid chemical. Avoid creating dust by handling the material gently.
-
If transferring to a flask for dissolution, slowly add the solvent to the solid to prevent splashing.
-
-
Post-Handling:
-
Securely cap the primary container and any vessels containing the chemical.
-
Clean all non-disposable equipment that came into contact with the chemical using an appropriate solvent, with all cleaning performed inside the fume hood.
-
Dispose of all contaminated disposable items (gloves, bench paper, weigh boats) in a designated hazardous waste container (see Section 6).
-
-
PPE Doffing:
-
Remove PPE in the correct order to avoid self-contamination:
-
Remove outer gloves.
-
Remove lab coat.
-
Remove face shield and goggles.
-
Remove inner gloves.
-
Remove respirator (if used).
-
-
Wash hands thoroughly with soap and water immediately after removing all PPE.
-
Section 5: Emergency Response: Spill and Exposure Management
Preparedness is key to mitigating the impact of an accident.
In Case of Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.
-
Remove any contaminated clothing while flushing.
-
Seek immediate medical attention.
In Case of Eye Contact:
-
Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. An eyewash station is essential for this.
-
Remove contact lenses if present and easy to do.
-
Seek immediate medical attention.
In Case of Inhalation:
-
Move the affected person to fresh air immediately.
-
If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration.
-
Seek immediate medical attention.
In Case of a Spill:
-
Evacuate non-essential personnel from the immediate area.
-
If the spill is large or ventilation is inadequate, evacuate the entire lab and contact your institution's Environmental Health & Safety (EHS) department.
-
For a small spill contained within a fume hood:
-
Ensure appropriate PPE is worn, including respiratory protection if necessary.
-
Cover the spill with an absorbent material (e.g., vermiculite or a chemical spill kit absorbent).
-
Carefully sweep the absorbed material into a designated hazardous waste container. Do not create dust.
-
Decontaminate the area with an appropriate solvent, followed by soap and water.
-
Dispose of all cleanup materials as hazardous waste.
-
Diagram 2: Spill Response Logic
A decision-making flowchart for managing a chemical spill.
Section 6: Decontamination and Disposal Plan
As a halogenated organic compound, this compound and its associated waste must be managed as hazardous waste in accordance with EPA regulations under the Resource Conservation and Recovery Act (RCRA).[6]
-
Solid Waste: All disposable materials contaminated with the chemical (e.g., gloves, bench paper, pipette tips, spill cleanup debris) must be placed in a clearly labeled, sealed hazardous waste container. The label should read "Hazardous Waste: Halogenated Organic Solid Waste" and list the chemical name.
-
Liquid Waste: Any solutions containing this compound or solvents used for decontamination should be collected in a separate, clearly labeled "Hazardous Waste: Halogenated Organic Liquid Waste" container.
-
Disposal Pathway: Do not dispose of this chemical or its waste down the drain. All waste must be collected by your institution's certified hazardous waste management provider for proper disposal, which typically involves high-temperature incineration.[7] Follow all local, state, and federal regulations for hazardous waste disposal.[8][9]
References
- 1. osha.gov [osha.gov]
- 2. The OSHA Laboratory Standard | Lab Manager [labmanager.com]
- 3. osha.oregon.gov [osha.oregon.gov]
- 4. Are nitrile gloves chemical resistant? | Ansell USA [ansell.com]
- 5. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]
- 6. EPA Regulations for Healthcare & Pharmaceuticals | Stericycle [stericycle.com]
- 7. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 8. wku.edu [wku.edu]
- 9. epa.gov [epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
